molecular formula C19H26N2O6 B1588067 Maleimide-C10-NHS ester CAS No. 87981-04-2

Maleimide-C10-NHS ester

Cat. No.: B1588067
CAS No.: 87981-04-2
M. Wt: 378.4 g/mol
InChI Key: SGNVTRHWJGTNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maleimide-C10-NHS ester is a useful research compound. Its molecular formula is C19H26N2O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(11-Maleimidoundecanoyloxy)succinimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 11-(2,5-dioxopyrrol-1-yl)undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c22-15-10-11-16(23)20(15)14-8-6-4-2-1-3-5-7-9-19(26)27-21-17(24)12-13-18(21)25/h10-11H,1-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNVTRHWJGTNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408225
Record name KMUS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87981-04-2
Record name KMUS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-(Maleimido)undecanoic acid N-succinimidyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Maleimide-C10-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleimide-C10-NHS ester is a versatile heterobifunctional crosslinking reagent integral to the advancement of bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a maleimide (B117702) group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 10-carbon atom spacer, allows for the sequential and specific covalent linkage of molecules bearing sulfhydryl and primary amine functionalities, respectively. This guide provides a comprehensive technical overview of this compound, including its chemical properties, reaction mechanisms, detailed experimental protocols for its use in bioconjugation, and its application in targeted protein degradation.

Introduction

The precise and stable covalent linkage of biomolecules is a cornerstone of modern biomedical research and therapeutic development. Heterobifunctional crosslinkers have emerged as indispensable tools in this endeavor, enabling the controlled assembly of complex molecular architectures. This compound stands out due to its dual reactivity, which facilitates a two-step conjugation strategy, minimizing the formation of undesirable homodimers and other side products.

The maleimide group exhibits high reactivity and selectivity towards sulfhydryl groups (thiols), typically found in cysteine residues of proteins and peptides, forming a stable thioether bond. Concurrently, the NHS ester group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. The C10 alkyl chain serves as a flexible spacer, mitigating steric hindrance between the conjugated molecules.

This guide will delve into the technical specifications, reaction kinetics, and practical applications of this compound, providing researchers with the necessary information to effectively utilize this powerful crosslinking agent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application in experimental settings.

PropertyValue
Chemical Name (2,5-dioxopyrrolidin-1-yl) 11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoate
Molecular Formula C₁₉H₂₆N₂O₆
Molecular Weight 378.42 g/mol
CAS Number 87981-04-2
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 100 mg/mL) and DMF.[1] Not readily soluble in aqueous buffers.
Spacer Arm Length The C10 alkyl chain provides a spacer arm of approximately 15.7 Å.

Storage and Stability:

This compound is sensitive to moisture and should be stored at -20°C with a desiccant.[2] For long-term storage as a powder, it is stable for up to 3 years at -20°C.[1] Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare solutions immediately before use to avoid hydrolysis.

Reaction Mechanism and Kinetics

The utility of this compound lies in the orthogonal reactivity of its two functional groups, allowing for a controlled, two-step conjugation process.

NHS Ester Reaction with Primary Amines

The NHS ester group reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond.

  • Optimal pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[3] A pH of 8.3-8.5 is often considered optimal for labeling biomolecules with NHS esters.[4]

  • Competing Reactions: The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[2][3] The half-life of an NHS ester is approximately 4-5 hours at pH 7 and 0°C, but decreases to just 10 minutes at pH 8.6 and 4°C.[3]

  • Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer should be used. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[2][4]

Maleimide Reaction with Sulfhydryls

The maleimide group reacts with sulfhydryl groups through a Michael addition reaction to form a stable thioether bond.

  • Optimal pH: This reaction is highly specific and efficient at a pH range of 6.5 to 7.5.[2]

  • Specificity: At pH 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[5] Above pH 7.5, the maleimide group can start to react with primary amines, and the maleimide ring becomes more susceptible to hydrolysis.[2][5]

  • Reducing Agents: For the maleimide reaction to occur, the sulfhydryl groups must be in a reduced state. Disulfide bonds in proteins may need to be reduced using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) prior to conjugation.

The distinct optimal pH ranges for the two reactions allow for a sequential conjugation strategy, which is detailed in the experimental protocols section.

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation using this compound. Optimization may be required for specific applications.

Two-Step Conjugation of an Amine-Containing Molecule (Molecule A) to a Sulfhydryl-Containing Molecule (Molecule B)

This protocol is ideal for creating conjugates such as antibody-drug conjugates or peptide-protein conjugates.

Step 1: Reaction of this compound with Molecule A (Amine-Containing)

  • Preparation of Molecule A:

    • Dissolve Molecule A (e.g., a protein or antibody) in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amine-containing substances.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of Molecule A. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.

  • Purification of Maleimide-Activated Molecule A:

    • Remove the excess, unreacted this compound and the NHS by-product using a desalting column (e.g., Sephadex G-25) or through dialysis.

    • The buffer should be exchanged to one suitable for the subsequent maleimide reaction (e.g., PBS at pH 6.5-7.0).

Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B (Sulfhydryl-Containing)

  • Preparation of Molecule B:

    • Dissolve the sulfhydryl-containing molecule (e.g., a peptide or a small molecule drug) in an appropriate buffer (e.g., PBS, pH 6.5-7.0).

    • If Molecule B contains disulfide bonds, they must be reduced prior to this step. This can be achieved by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. The reducing agent should then be removed, for example, by using a desalting column.

  • Conjugation Reaction:

    • Combine the purified maleimide-activated Molecule A with a 1.5- to 5-fold molar excess of the reduced, sulfhydryl-containing Molecule B.

    • Incubate the reaction mixture for 2 to 4 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) can be added to a final concentration of 1-10 mM.

  • Final Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted Molecule B and other by-products.

Applications in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a valuable linker in the synthesis of PROTACs, connecting a ligand that binds to the target protein with a ligand for an E3 ligase (e.g., ligands for Cereblon or VHL).[1][6]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows the two-step conjugation protocol described above. For instance, a warhead (ligand for the target protein) containing a primary amine can be reacted with the NHS ester end of the linker. Following purification, the maleimide-activated warhead can then be conjugated to an E3 ligase ligand that has been modified to contain a free sulfhydryl group.

Signaling Pathway: PROTAC-Mediated Degradation of a Target Kinase

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like this compound to target a hypothetical protein kinase for degradation.

PROTAC_Mechanism cluster_1 Cellular Machinery cluster_2 Outcome PROTAC PROTAC (Warhead-Linker-E3 Ligand) Target Target Protein (e.g., Kinase) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Leads to

PROTAC-mediated protein degradation pathway.

In this pathway, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels and the downstream signaling pathways it controls.

Data Presentation

The efficiency and stability of the conjugation reactions are critical for the successful application of this compound.

Table 1: Reaction Conditions for this compound
Reactive GroupTarget Functional GroupOptimal pH RangeRecommended Molar ExcessTypical Reaction Time (RT)
NHS Ester Primary Amine (-NH₂)7.2 - 8.510- to 20-fold30 min - 2 hours
Maleimide Sulfhydryl (-SH)6.5 - 7.51.5- to 5-fold2 - 4 hours
Table 2: Stability of NHS Ester and Maleimide Groups
Functional GroupConditionHalf-life / Stability
NHS Ester pH 7.0, 0°C~ 4-5 hours[3]
NHS Ester pH 8.6, 4°C~ 10 minutes[3]
Maleimide pH 7.4, 37°CRelatively stable, but hydrolysis rate increases with temperature.
Maleimide pH > 7.5Increased rate of hydrolysis and potential for reaction with amines.[2]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient conjugation of biomolecules. Its dual reactivity allows for a controlled, two-step conjugation strategy that is particularly well-suited for the synthesis of complex bioconjugates such as ADCs and PROTACs. By understanding its chemical properties, reaction mechanisms, and optimizing experimental conditions, researchers can effectively leverage this compound to advance their studies in drug discovery, diagnostics, and fundamental biological research. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of this important chemical tool.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the two-step conjugation of an antibody to a small molecule drug using this compound.

ADC_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Antibody Antibody (with Lysines) Reaction1 Incubate at pH 7.2-8.5 RT, 30 min - 2 hr Antibody->Reaction1 Linker This compound in DMSO Linker->Reaction1 Purification1 Purify via Desalting Column (Buffer exchange to pH 6.5-7.0) Reaction1->Purification1 Activated_Ab Maleimide-Activated Antibody Purification1->Activated_Ab Yields Reaction2 Incubate at pH 6.5-7.5 RT, 2-4 hr Activated_Ab->Reaction2 Drug Thiol-Containing Drug Drug->Reaction2 Purification2 Final Purification (e.g., SEC) Reaction2->Purification2 Final_ADC Antibody-Drug Conjugate (ADC) Purification2->Final_ADC Yields

Workflow for ADC synthesis using this compound.

References

An In-Depth Technical Guide to Maleimide-C10-NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-C10-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Structure and Properties

This compound is a molecule designed with two distinct reactive functionalities connected by a 10-carbon alkyl spacer. The maleimide (B117702) group at one end specifically reacts with sulfhydryl (thiol) groups, while the N-hydroxysuccinimide (NHS) ester at the other end targets primary amines. This dual reactivity allows for the controlled, stepwise conjugation of two different molecules.

The chemical structure of this compound is as follows:

  • Maleimide Group: Reacts with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction to form a stable thioether bond.

  • C10 Alkyl Spacer: A hydrophobic 10-carbon chain that provides distance and flexibility between the conjugated molecules, which can be crucial for maintaining their biological activity.

  • NHS Ester Group: Reacts with primary amines (e.g., the N-terminus of a protein or the side chain of lysine (B10760008) residues) to form a stable amide bond.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical Formula C₁₉H₂₆N₂O₆
Molecular Weight 378.42 g/mol
CAS Number 87981-04-2
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers.
Storage Store at -20°C, desiccated and protected from light.
Reactivity and Stability

The utility of this compound is defined by the reactivity and stability of its functional groups. The table below provides an overview of these characteristics.

Functional GroupTargetOptimal pH for ReactionStability Considerations
Maleimide Sulfhydryls (-SH)6.5 - 7.5The maleimide ring can undergo hydrolysis at pH values above 7.5, which reduces its reactivity towards thiols. The thioether bond formed is generally stable, but can be susceptible to retro-Michael reactions, especially in the presence of other thiols.
NHS Ester Primary Amines (-NH₂)7.0 - 8.5The NHS ester is susceptible to hydrolysis, with the rate increasing with pH. It is recommended to use the reagent immediately after dissolution in aqueous buffers.

Hydrolysis Rates of Functional Groups:

Functional GroupConditionHalf-life
NHS Ester pH 7.0, 0°C4 - 5 hours[1]
pH 8.6, 4°C10 minutes[1]
Maleimide Ring pH 7.4Stable, but hydrolysis rate increases significantly at higher pH.

Experimental Protocols

A key application of this compound is the two-step conjugation of two different biomolecules, for example, a protein to a peptide or a small molecule. This approach minimizes the formation of unwanted homodimers.

Two-Step Bioconjugation Protocol

This protocol outlines the general procedure for conjugating an amine-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B) using this compound.

Materials:

  • Molecule A (containing primary amines)

  • Molecule B (containing a free thiol group)

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free, thiol-free buffers:

    • Reaction Buffer 1 (for NHS ester reaction): e.g., Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0

    • Reaction Buffer 2 (for maleimide reaction): e.g., Phosphate buffer containing EDTA, pH 6.5-7.0

  • Quenching reagent for NHS ester reaction (optional): e.g., Tris or glycine (B1666218) solution

  • Purification system: e.g., size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

Step 1: Reaction of this compound with Molecule A (Amine-containing)

  • Preparation of Reagents:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

    • Dissolve Molecule A in Reaction Buffer 1 to a final concentration of 1-10 mg/mL.

  • Reaction:

    • Add the this compound stock solution to the solution of Molecule A. A 10- to 20-fold molar excess of the crosslinker over Molecule A is a good starting point for optimization.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Purification of Maleimide-Activated Molecule A:

    • Remove the excess, unreacted this compound and the NHS by-product by size-exclusion chromatography or dialysis. The buffer should be exchanged to Reaction Buffer 2 during this step.

Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B (Thiol-containing)

  • Preparation of Thiolated Molecule B:

    • Ensure that Molecule B has a free, reduced thiol group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.

    • Dissolve Molecule B in Reaction Buffer 2.

  • Reaction:

    • Add the solution of Molecule B to the purified maleimide-activated Molecule A. A 1.5- to 5-fold molar excess of Molecule B over maleimide-activated Molecule A is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.

  • Final Purification:

    • Purify the final conjugate (Molecule A - C10 - Molecule B) from excess Molecule B and other reaction components using an appropriate method such as size-exclusion chromatography.

Characterization:

The final conjugate should be characterized to confirm successful conjugation and determine the degree of labeling. Techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy are commonly employed.

Applications in Drug Development

This compound is a critical tool in the development of targeted therapeutics. Its ability to link different molecular entities with high specificity is leveraged in the creation of PROTACs and ADCs.

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used to synthesize PROTACs by linking a target protein-binding ligand to an E3 ligase-binding ligand.

PROTAC_Pathway cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation ADC_Workflow cluster_Extracellular Extracellular Space cluster_Cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Cytotoxic Drug Lysosome->Drug Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis Induces

References

An In-depth Technical Guide to the Heterobifunctional Crosslinker: Maleimide-C10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-C10-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its unique architecture, featuring a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 10-carbon atom spacer, enables the covalent linkage of molecules containing primary amines to those with sulfhydryl groups. This capability is instrumental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), and for immobilizing proteins and peptides to surfaces.

Core Properties and Specifications

This compound is a valuable tool for creating stable bioconjugates. Its properties are summarized below, providing essential data for its application in experimental design.

Chemical and Physical Properties
PropertyValueReferences
Chemical Name 1H-Pyrrole-1-undecanoic acid, 2,5-dihydro-2,5-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester[1]
Synonyms N-Succinimidyl 11-maleimidoundecanoate, 11-Maleimidoundecanoic Acid N-Succinimidyl Ester[2]
CAS Number 87981-04-2[1][3][4]
Molecular Formula C₁₉H₂₆N₂O₆[1][3][4][5]
Molecular Weight 378.42 g/mol [1][3][4][5]
Appearance White to off-white solid[1][5]
Purity ≥98%[1][4]
Solubility and Storage
ConditionDetailsReferences
Solubility Soluble in DMSO (≥ 100 mg/mL) and DMF. Not readily soluble in aqueous buffers.[5][6][7]
Storage (Powder) -20°C for up to 3 years. Keep desiccated.[1][4][5][7]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][5]

Reaction Mechanism and Specificity

The utility of this compound lies in its two distinct reactive groups, which target different functional groups on biomolecules under specific pH conditions. This dual reactivity allows for controlled, stepwise conjugation.

The NHS ester group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7-9.[7][8]

The maleimide group reacts specifically with sulfhydryl (thiol) groups (e.g., the side chain of cysteine residues) via a Michael addition reaction to form a stable thioether bond.[2][9] This reaction is most efficient at a pH range of 6.5-7.5.[7][9] At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.[8][9]

The 10-carbon (C10) alkyl spacer arm provides increased flexibility and minimizes steric hindrance between the conjugated molecules.[2]

G cluster_0 This compound cluster_1 Reaction with Primary Amine cluster_2 Reaction with Sulfhydryl Group Maleimide-C10-NHS_Ester Maleimide-(CH₂)₁₀-NHS Ester Protein_NH2 Protein-NH₂ (e.g., Lysine) Maleimide-C10-NHS_Ester->Protein_NH2 Protein_SH Protein-SH (e.g., Cysteine) Maleimide-C10-NHS_Ester->Protein_SH Amide_Bond Stable Amide Bond (pH 7-9) Protein_NH2->Amide_Bond NHS Ester Reaction Thioether_Bond Stable Thioether Bond (pH 6.5-7.5) Protein_SH->Thioether_Bond Maleimide Reaction

Caption: Reaction specificities of this compound.

Applications in Research and Drug Development

The heterobifunctional nature of this compound makes it a versatile tool in several applications:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where a cytotoxic drug (containing a thiol group) is linked to a monoclonal antibody (targeting primary amines on lysine residues). This targeted delivery system enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.[10]

  • Protein-Protein Crosslinking: Used to study protein interactions by covalently linking two different proteins.

  • Immobilization of Peptides and Proteins: Covalently attaches proteins or peptides to surfaces for applications in diagnostics and screening assays.

  • Fluorescent Labeling: Attaching fluorescent dyes to proteins for imaging and detection purposes.[11]

  • PROTAC Synthesis: this compound can be used as an alkyl/ether-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][5]

G Antibody Antibody (with Lysine residues) Crosslinker This compound Antibody->Crosslinker NHS Ester Reaction (Amine) ADC Antibody-Drug Conjugate Crosslinker->ADC Drug Cytotoxic Drug (with Thiol group) Drug->Crosslinker Maleimide Reaction (Thiol)

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

The following are generalized protocols for a two-step conjugation process. Optimization is often necessary for specific applications.

Materials and Reagents
  • This compound

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • Anhydrous DMSO or DMF[7]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 7.2-7.5). Avoid buffers containing primary amines (like Tris, unless used carefully) or thiols.[6][7]

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[6]

  • Desalting columns or dialysis equipment for purification.[6][7]

Step 1: Reaction of this compound with Amine-Containing Protein
  • Preparation of Protein-NH₂: Dissolve the amine-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL.[6]

  • Dissolution of Crosslinker: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[7]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution while gently stirring.[7]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[7]

  • Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis against the conjugation buffer.[7]

Step 2: Reaction of Maleimide-Activated Protein with Sulfhydryl-Containing Molecule
  • Preparation of Molecule-SH: If the sulfhydryl-containing molecule has disulfide bonds, they may need to be reduced. Incubate the molecule with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.

  • Conjugation Reaction: Combine the purified maleimide-activated protein from Step 1 with the sulfhydryl-containing molecule.

  • Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the final conjugate using methods such as gel filtration, HPLC, or dialysis to remove unreacted molecules.[6]

G cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction A Dissolve Protein-NH₂ in Conjugation Buffer (pH 7.2-7.5) B Dissolve this compound in DMSO/DMF C Add Crosslinker to Protein (10-20x molar excess) A->C B->C D Incubate (30 min - 2h at RT or overnight at 4°C) C->D E Purify via Desalting Column to remove excess crosslinker D->E F Prepare Molecule-SH (Optional: Reduce with TCEP) E->F Proceed to Step 2 G Combine Purified Maleimide-Protein with Molecule-SH F->G H Incubate (2h at RT or overnight at 4°C) G->H I Purify Final Conjugate (e.g., Gel Filtration) H->I

Caption: Two-step experimental workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that facilitates the precise and efficient covalent linkage of amine- and sulfhydryl-containing molecules. Its well-defined reactivity and flexible spacer arm make it an indispensable tool in the development of advanced biotherapeutics like ADCs, in the study of protein interactions, and in the creation of novel biomaterials. A thorough understanding of its chemical properties and reaction conditions, as outlined in this guide, is crucial for its successful application in research and development.

References

An In-depth Technical Guide to Maleimide-C10-NHS Ester for Protein-Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-C10-NHS ester, a heterobifunctional crosslinker, for the covalent conjugation of proteins and peptides. This document outlines the core chemistry, experimental protocols, quantitative performance data, and key applications in biomedical research and drug development.

Introduction to this compound

This compound is a versatile crosslinking reagent that facilitates the creation of stable protein-peptide conjugates. Its structure features two distinct reactive moieties connected by a 10-carbon atom spacer arm:

  • N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.

  • Maleimide (B117702): This group exhibits high specificity for sulfhydryl (thiol) groups, primarily found in the side chain of cysteine residues, forming a stable thioether bond.

The C10 alkyl spacer provides increased flexibility and reduces steric hindrance, which can improve conjugation efficiency between large biomolecules.[] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[2][3]

Chemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C19H26N2O6[4][5]
Molecular Weight 378.42 g/mol [][4][5]
CAS Number 87981-04-2[4][5]
Purity ≥98%[5]
Storage -20°C, protected from moisture[5][6]
Solubility Soluble in DMSO, DMF[3][7]

Mechanism of Action: A Two-Step Conjugation Process

The conjugation strategy using this compound is a sequential, two-step process that leverages the distinct reactivity of the NHS ester and maleimide groups. This allows for controlled and specific coupling of two different biomolecules.

First, the NHS ester end of the linker is reacted with the protein, which typically has abundant surface-exposed lysine residues. This reaction is favored at a slightly alkaline pH (7.2-8.5).[8] Following this initial coupling, any unreacted linker is removed. The maleimide-activated protein is then introduced to the peptide, which has been engineered to contain a cysteine residue. The maleimide group reacts specifically with the thiol group of the cysteine at a near-neutral pH (6.5-7.5) to form the final, stable conjugate.[9]

Two_Step_Conjugation_Workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Peptide Conjugation Protein Protein (with Lysine residues) Activated_Protein Maleimide-Activated Protein Protein->Activated_Protein NHS Ester Reaction (pH 7.2-8.5) Linker This compound Linker->Activated_Protein Purification Purification (e.g., SEC) Activated_Protein->Purification Peptide Peptide (with Cysteine residue) Conjugate Protein-Peptide Conjugate Peptide->Conjugate Final_Purification Purified Conjugate Conjugate->Final_Purification Final Purification Activated_Protein2 Maleimide-Activated Protein Activated_Protein2->Conjugate Maleimide-Thiol Reaction (pH 6.5-7.5) Purification->Activated_Protein2 Removal of excess linker

A typical two-step protein-peptide conjugation workflow.

Quantitative Data on Conjugation Performance

The efficiency and stability of the conjugation are influenced by several factors, including pH, temperature, molar ratio of reactants, and the linker's spacer arm.

Reaction Conditions and Efficiency
ParameterOptimal Range/ValueNotesReference(s)
NHS Ester Reaction pH 7.2 - 8.5Higher pH increases reaction rate but also hydrolysis of the NHS ester.[8]
Maleimide Reaction pH 6.5 - 7.5Highly selective for thiols over amines in this range. At pH 7.0, the reaction with thiols is ~1000 times faster than with amines.[6]
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures are often used for sensitive proteins to minimize degradation.
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (for dyes)A molar excess of the maleimide reagent is typically used to drive the reaction to completion. For protein-peptide, a lower ratio may be optimal.[10]
Conjugation Efficiency 84 ± 4%Achieved with a 2:1 maleimide to thiol molar ratio for a cRGDfK peptide after 30 min at room temperature.[11]
Stability of the Conjugate

The stability of the resulting thioether bond is crucial for the biological activity and therapeutic efficacy of the conjugate.

ParameterConditionHalf-life / StabilityNotesReference(s)
Thioether Bond (N-alkyl maleimide) In presence of 1 mM Glutathione~70% conjugation retained after 7 days at 37°C.The thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in reducing environments.[12]
Thioether Bond (N-aryl maleimide) In thiol-containing buffer and serum<20% deconjugation over 7 days at 37°C.N-aryl maleimides show enhanced stability compared to N-alkyl maleimides.[13]
Hydrolysis of Thiosuccinimide Ring pH 7.4, 37°CHalf-life of 27 hours for N-alkyl thiosuccinimides.Hydrolysis of the thiosuccinimide ring after conjugation can "lock" the conjugate and prevent the retro-Michael reaction.[14]

Detailed Experimental Protocols

This section provides a general protocol for protein-peptide conjugation using this compound, followed by characterization methods.

Step 1: Activation of Protein with this compound
  • Protein Preparation: Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.4. Avoid buffers containing primary amines (e.g., Tris or glycine).

  • Linker Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or through dialysis against the reaction buffer.

Step 2: Conjugation of Maleimide-Activated Protein to Thiol-Containing Peptide
  • Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed, amine-free buffer at pH 6.5-7.0. If the peptide contains disulfide bonds, reduction with a reagent like TCEP (tris(2-carboxyethyl)phosphine) may be necessary.

  • Reaction: Add the maleimide-activated protein to the peptide solution at a desired molar ratio (typically a 1:1 to 1:5 ratio of activated protein to peptide). Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.

  • Final Purification: Purify the final protein-peptide conjugate using size-exclusion chromatography (SEC) or affinity chromatography to separate the conjugate from unreacted protein and peptide.

Characterization of the Conjugate
  • Spectrophotometry: The degree of labeling (DOL) can be estimated by measuring the UV-Vis absorbance of the conjugate. The protein concentration is typically determined at 280 nm, and if the peptide or a payload has a distinct absorbance, it can be measured at its specific wavelength.[15][16]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unconjugated starting materials. The appearance of a new peak with a different retention time is indicative of successful conjugation.[8][17][18]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) can confirm the identity and mass of the conjugate, providing a precise measurement of the number of peptides conjugated to each protein.[19][20]

Applications in Drug Development

This compound and similar linkers are instrumental in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The this compound can be used to attach the drug to the antibody, often through engineered cysteine residues. The stability of the linker is paramount to prevent premature release of the drug in circulation, which could lead to off-target toxicity.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can serve as a component of this linker, facilitating the synthesis of the final PROTAC molecule.[2][4]

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC_recycled PROTAC PROTAC->PROTAC_recycled Ubiquitinated_POI Ubiquitinated POI E3_Ligase->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

The catalytic mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a powerful and versatile tool for the synthesis of well-defined protein-peptide conjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, while the C10 spacer arm provides flexibility. A thorough understanding of the reaction chemistry, optimization of reaction conditions, and appropriate characterization of the final product are essential for successful application in research and drug development. By carefully considering the factors outlined in this guide, researchers can effectively utilize this linker to create novel conjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.

References

The Role of the C10 Spacer in Maleimide-C10-NHS Ester: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maleimide-C10-NHS ester is a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide delves into the core functionalities of this reagent, with a specific focus on the often-overlooked yet critical role of its ten-carbon (C10) alkyl spacer. We will explore the chemical reactivity of the terminal maleimide (B117702) and N-hydroxysuccinimide (NHS) ester groups, provide a comprehensive overview of the C10 spacer's impact on conjugation efficiency and the properties of the resulting bioconjugate, and present detailed experimental protocols and workflows.

Introduction to this compound

This compound is a versatile chemical tool designed to connect two molecules through stable covalent bonds. Its structure comprises three key components:

  • A Maleimide Group: This functional group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This specificity allows for site-selective modification of biomolecules.

  • An N-Hydroxysuccinimide (NHS) Ester Group: NHS esters are highly reactive towards primary amine groups, such as those on the side chains of lysine (B10760008) residues in proteins or on the N-terminus of polypeptides. The reaction results in the formation of a stable amide bond.

  • A C10 Alkyl Spacer: This ten-carbon aliphatic chain separates the maleimide and NHS ester groups. The length and composition of this spacer are crucial determinants of the crosslinker's overall utility and the functional success of the final conjugate.

The strategic importance of this crosslinker lies in its ability to conjugate amine-containing molecules to thiol-containing molecules in a controlled manner. This is particularly valuable in the construction of complex biomolecules where precise control over connectivity is paramount.

The Core Chemistry: Reactions and Mechanisms

The utility of this compound is rooted in two well-characterized chemical reactions:

  • Maleimide-Thiol Reaction: The reaction between the maleimide and a thiol is a Michael addition. The thiol acts as a nucleophile, attacking one of the double-bonded carbons of the maleimide ring. This reaction is most efficient and specific in the pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react with primary amines, and the maleimide ring itself is more susceptible to hydrolysis.

  • NHS Ester-Amine Reaction: The NHS ester reacts with primary amines through nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that collapses to form a stable amide bond and release N-hydroxysuccinimide. This reaction is typically carried out in a pH range of 7.2-8.5. It is important to avoid buffers containing primary amines, such as Tris, as they will compete with the intended reaction.

The stability of the resulting linkages is a key advantage. The thioether bond formed from the maleimide-thiol reaction is generally stable, although it can undergo a retro-Michael reaction under certain conditions. The amide bond from the NHS ester-amine reaction is highly stable under physiological conditions.

The C10 Spacer: More Than Just a Linker

The ten-carbon alkyl chain in this compound is a critical design element that significantly influences the outcome of a bioconjugation reaction and the properties of the final product.

3.1. Mitigating Steric Hindrance

One of the primary roles of the C10 spacer is to provide sufficient distance between the two conjugated molecules. When large biomolecules, such as antibodies and enzymes, are being linked, steric hindrance can prevent the reactive groups from coming into the necessary proximity for a successful reaction. The extended C10 chain allows for greater rotational freedom and flexibility, increasing the probability of a productive encounter between the reactive moieties.

3.2. Enhancing Solubility and Reducing Aggregation

The hydrophobic nature of the C10 alkyl chain can influence the solubility of the crosslinker and the resulting conjugate. While highly hydrophobic linkers can sometimes lead to aggregation, a moderately long alkyl chain like C10 can, in some contexts, disrupt intermolecular interactions that might otherwise lead to precipitation, particularly when conjugating large, complex proteins.

3.3. Impact on Biological Activity and Ternary Complex Formation

In the context of PROTACs, the length and flexibility of the linker are paramount for inducing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The C10 spacer provides a specific distance and degree of conformational flexibility that can be optimal for bringing the two proteins into the correct orientation for ubiquitination and subsequent degradation of the target protein. An inappropriate linker length can lead to steric clashes or an inability to form a stable ternary complex, rendering the PROTAC ineffective.[1]

3.4. Influence on Pharmacokinetics

The physicochemical properties of the linker, including its length and hydrophobicity, can affect the pharmacokinetic profile of the resulting therapeutic. The C10 spacer contributes to the overall lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Data on this compound and its Conjugates

The following tables summarize key quantitative parameters for bioconjugation reactions involving this compound. It is important to note that these values can be influenced by the specific molecules being conjugated, buffer conditions, and temperature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₂₆N₂O₆[2]
Molecular Weight 378.42 g/mol [2]
Purity ≥98%[2]
Solubility Soluble in DMSO and DMFMedChemExpress Datasheet
Storage Store at -20°C[2]

Table 2: Recommended Reaction Conditions for Conjugation

ParameterMaleimide-Thiol ReactionNHS Ester-Amine ReactionReference
pH Range 6.5 - 7.57.2 - 8.5[3]
Recommended Buffer Phosphate buffer, HEPESPhosphate buffer, HEPES, Bicarbonate buffer[3]
Molar Excess of Crosslinker 10-20 fold over thiol10-20 fold over amineBroadPharm Protocol
Reaction Time 1-4 hours at RT or overnight at 4°C1-4 hours at RT or overnight at 4°CBroadPharm Protocol
Quenching Reagent L-cysteine, 2-mercaptoethanolTris, glycine, hydroxylamine[4]

Table 3: Representative Stability Data of Resulting Bonds

Bond TypeConditionHalf-lifeReference
Thioether (from Maleimide) Physiological pH (7.4)Generally stable, but can be reversible[5]
Amide (from NHS Ester) Physiological pH (7.4)Highly stable[]

Experimental Protocols

5.1. Two-Step Protocol for Conjugating an Amine-Containing Protein to a Thiol-Containing Peptide

This protocol first activates the amine-containing protein with this compound, followed by conjugation to the thiol-containing peptide.

Materials:

  • Amine-containing protein (e.g., Antibody)

  • Thiol-containing peptide

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Quenching Buffer for NHS ester reaction: 1 M Tris-HCl, pH 8.0

  • Quenching Buffer for Maleimide reaction: 100 mM L-cysteine in Reaction Buffer

  • Desalting columns

Procedure:

Step 1: Activation of the Amine-Containing Protein

  • Prepare the amine-containing protein at a concentration of 1-5 mg/mL in PBS, pH 7.2-8.0.

  • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • (Optional) Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.

  • Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer (pH 7.2).

Step 2: Conjugation to the Thiol-Containing Peptide

  • Immediately add the thiol-containing peptide to the activated protein solution. A 1.5- to 5-fold molar excess of the peptide over the protein is recommended.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench any unreacted maleimide groups by adding the L-cysteine quenching buffer and incubating for 30 minutes.

  • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess peptide and quenching reagents.

5.2. Characterization of the Conjugate

The successful conjugation can be confirmed and characterized by various analytical techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate it from unconjugated starting materials.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the precise molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR) in the case of ADCs.

Visualizing Workflows and Pathways

6.1. Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound and its subsequent in vitro evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation poi_ligand POI Ligand (with amine) activated_poi Activated POI Ligand poi_ligand->activated_poi 1. NHS Ester Reaction linker This compound linker->activated_poi e3_ligand E3 Ligase Ligand (with thiol) protac Final PROTAC e3_ligand->protac activated_poi->protac 2. Maleimide-Thiol     Reaction ternary_complex Ternary Complex Formation Assay (e.g., SPR, TR-FRET) protac->ternary_complex ubiquitination Ubiquitination Assay ternary_complex->ubiquitination degradation Protein Degradation (Western Blot, MS) ubiquitination->degradation functional Functional Assay (e.g., Cell Viability) degradation->functional PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Proteasome Proteasome AKT->Proteasome Targeted by Proliferation Cell Proliferation & Survival mTORC1->Proliferation PROTAC PROTAC (C10 Linker) PROTAC->AKT Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->AKT Ubiquitinates Ub Ubiquitin Ub->E3_Ligase Degradation AKT Degradation Proteasome->Degradation

References

Maleimide-C10-NHS ester chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Maleimide-C10-NHS ester is a valuable heterobifunctional crosslinker. Its distinct reactive ends—an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group—connected by a 10-carbon atom spacer arm, enable the sequential and controlled conjugation of amine- and thiol-containing molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in bioconjugation, and a visual representation of the experimental workflow.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are essential for calculating molar excesses in reaction protocols and for understanding the compound's behavior in solution.

PropertyValueReference
Chemical Formula C₁₉H₂₆N₂O₆[1][][3][4][5]
Molecular Weight 378.42 g/mol [1][][3][4][5]
CAS Number 87981-04-2[1][][4][5]
Appearance White to off-white solid[][4]
Purity ≥95% - ≥98%[1][][3]
Storage (Powder) -20°C for up to 3 years[][4]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[][4]

Experimental Protocol: Two-Step Antibody-Payload Conjugation

This protocol outlines a general procedure for conjugating a thiol-containing payload (e.g., a drug, peptide, or oligonucleotide) to an amine-containing protein, such as a monoclonal antibody, using this compound. This two-step process minimizes undesirable side reactions like antibody crosslinking.[3][4]

Materials:

  • Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Thiol-containing payload.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Conjugation Buffer: Phosphate buffer, pH 6.5-7.0.

  • Quenching Reagent (optional): L-cysteine or N-acetylcysteine.

  • Desalting columns or dialysis equipment for purification.

Procedure:

Step 1: Activation of the Antibody with this compound

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.[3] Ensure the buffer is free from primary amines (e.g., Tris or glycine) as they will compete with the NHS-ester reaction.[4]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of approximately 10 mM.[6] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[4][7]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.[7] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.[7]

  • Removal of Excess Crosslinker: Purify the maleimide-activated antibody by passing it through a desalting column or by dialysis against the Conjugation Buffer (pH 6.5-7.0) to remove the excess, unreacted crosslinker.[4]

Step 2: Conjugation of the Thiol-Containing Payload

  • Payload Preparation: Dissolve the thiol-containing payload in a compatible solvent. Ensure it is ready for immediate addition to the activated antibody.

  • Conjugation Reaction: Add the thiol-containing payload to the purified maleimide-activated antibody solution. A molar excess of the payload over the antibody may be required to drive the reaction to completion. The maleimide group reacts specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[4][8]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent such as L-cysteine can be added to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.[3][7]

  • Final Purification: Purify the final antibody-payload conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted payload, quenching reagent, and potential aggregates.[3]

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocol and the chemical reactions involved.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation Ab Antibody in Amine-Free Buffer (pH 7.2-7.5) Reaction1 Incubate (RT, 30-120 min) Ab->Reaction1 Linker This compound in DMSO Linker->Reaction1 Purification1 Purification (Desalting/Dialysis) Buffer Exchange to pH 6.5-7.0 Reaction1->Purification1 Ab_Linker Maleimide-Activated Antibody Purification1->Ab_Linker Reaction2 Incubate (RT, 2-4 hours) Ab_Linker->Reaction2:n Payload Thiol-Containing Payload Payload->Reaction2 Quench Optional Quenching (e.g., L-cysteine) Reaction2->Quench Purification2 Final Purification (e.g., SEC) Quench->Purification2 ADC Final Antibody-Payload Conjugate Purification2->ADC

Caption: Workflow for two-step bioconjugation using this compound.

Caption: Chemical reactions in the two-step conjugation process.

References

The Dual-Edged Sword of Precision: An In-depth Technical Guide to the Reactivity of Maleimide Groups with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies employed, the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group stands out for its high selectivity, efficiency, and mild reaction conditions.[1] This technical guide provides a comprehensive overview of the maleimide-thiol reaction, delving into its underlying chemistry, critical reaction parameters, potential side reactions, and its pivotal role in the creation of targeted therapeutics like antibody-drug conjugates (ADCs).

The Core Chemistry: A Michael Addition Reaction

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[1][2] In this nucleophilic addition reaction, the deprotonated thiol group (thiolate) acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This results in the formation of a stable, covalent thioether bond.[] This reaction is highly chemoselective for thiols, especially within a specific pH range, making it ideal for the site-specific modification of cysteine residues in proteins and peptides.[1][4]

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate Nucleophile) Thiol->Thiolate Deprotonation (pH > pKa) Maleimide Maleimide (Electrophile) Thioether Thioether Adduct (Stable Covalent Bond) Maleimide->Thioether Thiolate->Maleimide Nucleophilic Attack (Michael Addition)

Caption: The Michael addition reaction of a maleimide with a thiol to form a stable thioether bond.

Key Parameters Influencing the Reaction

The success and specificity of the maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful control of these factors is crucial to maximize yield and minimize side reactions.

pH

The pH of the reaction buffer is arguably the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[5] Within this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form to react efficiently with the maleimide, while minimizing competing side reactions.[6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines (e.g., lysine (B10760008) residues).[5][7]

  • Below pH 6.5: The rate of reaction decreases significantly as the thiol group becomes protonated, reducing its nucleophilicity.[5]

  • Above pH 7.5: The reaction with primary amines becomes more competitive, leading to a loss of selectivity. Additionally, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols.[5][8]

Temperature

The rate of the maleimide-thiol reaction is temperature-dependent. Reactions are typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight (12-16 hours).[5] The lower temperature is often preferred for sensitive proteins to minimize potential degradation.

Stoichiometry

The molar ratio of maleimide to thiol can significantly impact conjugation efficiency. A molar excess of the maleimide-containing reagent, typically 10- to 20-fold, is often used to drive the reaction to completion.[9]

Reducing Agents

In proteins, cysteine residues can form disulfide bonds, which are unreactive towards maleimides.[10][11] Therefore, a pre-reduction step is often necessary. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not contain a thiol group, thus not competing with the target thiol in the subsequent reaction.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the maleimide-thiol reaction, providing a basis for experimental design and optimization.

ParameterOptimal Range/ValueNotes
pH 6.5 - 7.5Balances thiol reactivity and minimizes amine reactivity and maleimide hydrolysis.[5]
Temperature 4°C to 25°CLower temperatures are used for sensitive proteins to minimize degradation.[5]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1An excess of maleimide drives the reaction to completion.
Thiol CompoundThiol pKaHalf-life of Retro-Michael Reaction (in presence of 10 mM GSH, pH 7.4, 37°C)
4-mercaptophenylacetic acid (MPA)6.6~20 hours
N-acetylcysteine9.5~80 hours
3-mercaptopropionic acid10.3No significant retro-reaction observed

Data compiled from multiple sources, providing an illustrative overview.[1][12]

N-Substituent on MaleimideHalf-life of Maleimide Hydrolysis (Unconjugated, pH 7.4)Half-life of Thiosuccinimide Hydrolysis (Conjugated, pH 7.4, 37°C)
N-alkyl~27 hours (for the conjugate)Very slow
N-aryl~55 minutes~1.5 hours
N-(p-fluoro)phenyl~28 minutes~0.7 hours

Data indicates that electron-withdrawing N-substituents accelerate both maleimide and thiosuccinimide hydrolysis.[13]

Potential Side Reactions and Mitigation Strategies

While highly selective, the maleimide-thiol reaction is not without potential complications. Understanding and mitigating these side reactions is crucial for obtaining homogenous and stable conjugates.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[8] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. To minimize hydrolysis, it is recommended to work within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.[8]

Retro-Michael Reaction (Thiol Exchange)

The thioether bond formed is not completely irreversible and can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo.[14][15] This can lead to the exchange of the conjugated molecule and potential off-target effects. The stability of the adduct is influenced by the pKa of the reacting thiol, with higher pKa thiols generally forming more stable adducts.[1][12] One strategy to prevent this is to induce the hydrolysis of the thiosuccinimide ring post-conjugation (e.g., by a brief incubation at a slightly higher pH), which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[15]

Thiazine (B8601807) Rearrangement

A significant side reaction can occur when conjugating to an N-terminal cysteine residue.[2][16] This involves an intramolecular rearrangement where the N-terminal amine attacks the succinimide (B58015) ring, leading to the formation of a stable six-membered thiazine ring. The rate of this rearrangement is pH-dependent, increasing at more basic pH values.[16][17] Performing the conjugation at a lower pH (e.g., pH < 7) can help to suppress this side reaction.[16]

Side_Reactions cluster_hydrolysis Maleimide Ring Hydrolysis cluster_retro Retro-Michael Reaction cluster_thiazine Thiazine Rearrangement Maleimide_Thiol Maleimide-Thiol Adduct Hydrolysis Maleamic Acid Derivative (Unreactive) Maleimide_Thiol->Hydrolysis High pH (>7.5) Retro Re-formed Maleimide + Thiol Maleimide_Thiol->Retro Thiol Exchange Thiazine Thiazine Structure (N-terminal Cys) Maleimide_Thiol->Thiazine Intramolecular Rearrangement

Caption: Potential side reactions in maleimide-thiol chemistry.

Experimental Protocols

The following provides a detailed, generalized methodology for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.

Materials
  • Thiol-containing protein (e.g., antibody, enzyme)

  • Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)

  • Degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS), Tris, or HEPES at pH 7.0-7.5)[10]

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

  • Inert gas (e.g., nitrogen or argon)

Procedure
  • Protein Preparation and Reduction:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[11]

    • If reduction of disulfide bonds is necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution.[10]

    • Flush the reaction vessel with an inert gas, seal, and incubate at room temperature for 20-30 minutes.[10]

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[18]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).[18] Add the maleimide solution dropwise while gently stirring.

    • Flush the reaction vessel with inert gas, seal tightly, and protect from light if using a light-sensitive maleimide reagent.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[10]

  • Purification:

    • Remove the excess, unreacted maleimide reagent and other small molecules from the conjugated protein using SEC, dialysis, or other suitable purification methods.[10][11]

  • Characterization and Storage:

    • Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

    • Store the purified conjugate under appropriate conditions, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage, often with the addition of a cryoprotectant.

Experimental_Workflow Start Start Protein_Prep Protein Preparation (Buffer Exchange, Degas) Start->Protein_Prep Reduction Disulfide Reduction (TCEP) Protein_Prep->Reduction If necessary Conjugation Conjugation Reaction (pH 7.0-7.5, RT or 4°C) Protein_Prep->Conjugation Reduction->Conjugation Maleimide_Prep Prepare Maleimide Stock (DMSO/DMF) Maleimide_Prep->Conjugation Purification Purification (SEC, Dialysis) Conjugation->Purification Characterization Characterization (UV-Vis, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of maleimide-thiol chemistry is in the development of ADCs.[][4] ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells. This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.

The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody. This is often accomplished by engineering cysteine residues into the antibody backbone at specific sites. The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR). This site-specific conjugation is crucial for the safety and efficacy of the ADC.

ADC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Maleimide-Thiol Linker) Antigen Tumor Antigen ADC->Antigen Binding Receptor Receptor Antigen->Receptor Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Signaling_Pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) Drug_Release->Signaling_Pathway Inhibition Apoptosis Apoptosis Signaling_Pathway->Apoptosis Blockage of Pro-survival Signals

Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker for targeted cancer therapy.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the fields of bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. However, a thorough understanding of the reaction's kinetics, influencing factors, and potential side reactions is paramount to its successful application. By carefully controlling the experimental parameters and employing appropriate mitigation strategies, researchers can harness the full potential of maleimide-thiol chemistry to create innovative and effective therapeutics and research tools.

References

The Role of Maleimide-C10-NHS Ester in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and stable linking of molecules is paramount. Heterobifunctional crosslinkers are instrumental in this regard, enabling the covalent attachment of different molecular entities. Among these, Maleimide-C10-NHS ester has emerged as a versatile and widely utilized reagent. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in bioconjugation.

This compound is a chemical linker with two distinct reactive moieties: a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. These are separated by a 10-carbon alkyl spacer. This dual-reactivity allows for the sequential and specific conjugation of two different biomolecules, most commonly proteins. The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups found on cysteine residues, while the NHS ester reacts efficiently with primary amines present on lysine (B10760008) residues and the N-terminus of proteins. The C10 linker provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.

This guide will delve into the chemical mechanisms of action, provide detailed experimental protocols, present quantitative data to inform experimental design, and offer visual representations of key processes to facilitate a deeper understanding of the role of this compound in advancing research and therapeutic development.

Mechanism of Action

The utility of this compound lies in the orthogonal reactivity of its two terminal groups. This allows for a controlled, two-step conjugation process.

1. NHS Ester Reaction with Primary Amines:

The first step in a typical conjugation strategy involving this compound is the reaction of the NHS ester with a primary amine on the first biomolecule (Molecule A). This is a nucleophilic acyl substitution reaction where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.[] This reaction is most efficient at a pH range of 7.2 to 8.5.[2]

NHS_Ester_Reaction

2. Maleimide Reaction with Thiols:

Once Molecule A is functionalized with the maleimide group, it can then be introduced to a second biomolecule (Molecule B) that possesses a free sulfhydryl group. The maleimide group reacts with the thiol via a Michael addition reaction.[3] This reaction is highly specific for sulfhydryl groups within a pH range of 6.5 to 7.5, forming a stable thioether bond.[4] At a neutral pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[4]

Maleimide_Reaction

The Role of the C10 Linker

The 10-carbon alkyl chain in this compound serves as a spacer, providing several advantages in bioconjugation:

  • Reduces Steric Hindrance: The linker arm physically separates the two conjugated molecules, which can be critical for preserving the native conformation and biological function of proteins.

  • Enhances Flexibility: The alkyl chain is flexible, allowing for better interaction between the conjugated partners, especially in applications like immunoassays or when targeting cellular receptors.

  • Improves Solubility: While the C10 linker itself is hydrophobic, in the context of larger biomolecules, it can contribute to the overall conformational freedom that may aid in maintaining solubility.

Quantitative Data

The efficiency and stability of the conjugation are influenced by various factors. The following tables summarize key quantitative parameters for the reactions involving NHS esters and maleimides. It is important to note that this data is derived from studies on various NHS ester and maleimide compounds and serves as a valuable guide for experiments using this compound.

Table 1: Reaction Conditions and Kinetics of NHS Ester and Maleimide Reactions

ParameterNHS Ester Reaction (with Primary Amine)Maleimide Reaction (with Thiol)
Optimal pH Range 7.2 - 8.5[5]6.5 - 7.5[4]
Typical Reaction Time 30 minutes - 4 hours at room temperature; overnight at 4°C[5]2 - 4 hours at room temperature; overnight at 4°C[5]
Second-Order Rate Constant (k2) Varies with amine nucleophilicity~0.5 x 10³ M⁻¹s⁻¹ (for N-alkyl maleimide with antibody thiol at pH 7.4, 22°C)[6]

Table 2: Stability of Linkages and Reactive Groups

Linkage/GroupConditionHalf-life (t½)
NHS Ester Hydrolysis pH 7.0, 0°C4 - 5 hours[2]
pH 8.6, 4°C10 minutes[2]
Thiosuccinimide Adduct (from N-alkyl maleimide) In presence of glutathioneHalf-lives of conversion from 3.1 to 18 hours for various adducts[7]
In buffer with β-mercaptoethanol or mouse serum60-70% deconjugation over 200 hours for N-alkyl maleimides[8]
Hydrolysis of Thiosuccinimide Ring (N-alkyl) pH 7.4, 37°C27 hours[8]

Experimental Protocols

The following is a generalized two-step protocol for the conjugation of two proteins (Protein A, with accessible amines; and Protein B, with accessible thiols) using this compound.

Materials:

  • Protein A

  • Protein B

  • This compound

  • Amine-free, sulfhydryl-free buffers (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate)

  • Organic solvent (anhydrous DMSO or DMF)

  • Reducing agent (e.g., TCEP, optional for Protein B)

  • Quenching reagents (e.g., Tris, glycine, or L-cysteine)

  • Desalting columns or dialysis equipment

Step 1: Activation of Protein A with this compound

  • Preparation of Protein A: Dissolve Protein A in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. The concentration should typically be in the range of 1-10 mg/mL.

  • Preparation of this compound: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein A solution. The exact ratio should be optimized for the specific application.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C with gentle stirring.

  • Removal of Excess Linker: Remove the unreacted this compound using a desalting column or through dialysis against an amine-free buffer (e.g., PBS at pH 7.2). This is a critical step to prevent the NHS ester from reacting with Protein B in the next step.

Step 2: Conjugation of Maleimide-Activated Protein A with Protein B

  • Preparation of Protein B: Dissolve Protein B in a sulfhydryl-reactive buffer (e.g., PBS) at a pH of 6.5-7.5. If Protein B has disulfide bonds that need to be reduced to expose free thiols, treat it with a reducing agent like TCEP. Note: If using DTT, it must be removed before adding the maleimide-activated Protein A as it contains a free thiol.

  • Reaction: Add the maleimide-activated Protein A to the solution of Protein B. A common starting point is a 1:1 molar ratio, but this should be optimized.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent with a free thiol, such as L-cysteine or β-mercaptoethanol, can be added and incubated for an additional 15-30 minutes.

  • Purification: Purify the final conjugate to remove unreacted proteins and other reagents using methods such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

Experimental_Workflow

Conclusion

This compound is a powerful tool in the bioconjugation toolkit, offering a reliable method for the specific and sequential linkage of biomolecules. Its heterobifunctional nature, combined with the spatial benefits of the C10 linker, makes it suitable for a wide range of applications, from basic research to the development of complex therapeutics like antibody-drug conjugates. A thorough understanding of the underlying reaction mechanisms, kinetics, and stability, as outlined in this guide, is essential for the successful design and execution of bioconjugation experiments. By carefully controlling reaction conditions such as pH and stoichiometry, and by implementing appropriate purification and characterization steps, researchers can effectively leverage the capabilities of this compound to advance their scientific goals.

References

Maleimide-C10-NHS ester solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Maleimide-C10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a heterobifunctional crosslinker commonly used in bioconjugation, payload delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these core characteristics is critical for the successful design and execution of experiments, ensuring reproducibility and the integrity of the final conjugate.

Core Characteristics

This compound (N-Succinimidyl 11-maleimidoundecanoate) is a dual-reactive linker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, separated by a 10-carbon alkyl chain. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds, while the maleimide group reacts with sulfhydryl (thiol) groups (e.g., cysteine residues) to form stable thioether bonds.

Solubility

The long C10 alkyl chain gives this compound a predominantly hydrophobic character, which dictates its solubility profile. It is generally poorly soluble in aqueous buffers alone and requires initial dissolution in a water-miscible organic solvent.

Table 1: Quantitative Solubility Data for this compound

SolventSolubilityMolar Concentration (Approx.)Notes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[1][2][3]≥ 264 mMA common solvent for preparing high-concentration stock solutions. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][2]
Dimethylformamide (DMF)SolubleNot specifiedAnother recommended solvent for initial dissolution.[4] Ensure DMF is amine-free.
Dichloromethane (DCM)SolubleNot specifiedAn organic solvent in which the compound is soluble.
Aqueous Buffers (e.g., PBS)Poorly solubleNot specifiedDirect dissolution is difficult.[4] An aqueous solution can be prepared by diluting a concentrated stock in DMSO or DMF. The final organic solvent concentration should be minimized (<10%) to prevent protein denaturation.[4]
Corn Oil≥ 5 mg/mL (from a DMSO stock)[1][5]≥ 13.2 mMUsed for preparing in vivo working solutions by diluting a concentrated DMSO stock solution.[1][5]

Stability

The stability of this compound is influenced by storage conditions, temperature, pH, and the presence of nucleophiles. Both the NHS ester and the maleimide moieties are susceptible to hydrolysis.

Storage and Handling

Proper storage is crucial to maintain the reactivity of the compound.

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Solid Powder-20°C[1][2][6]3 years[1][2]Store in a dry environment with a desiccant, as the compound is moisture-sensitive.[4] Equilibrate the vial to room temperature before opening to prevent condensation.[4]
In Solvent (e.g., DMSO)-80°C[1][2][3]6 months[1][2][3]Prepare aliquots to avoid repeated freeze-thaw cycles.[1][2]
In Solvent (e.g., DMSO)-20°C[1][2][3]1 month[1][2][3]Shorter-term storage option.
pH-Dependent Hydrolysis

The two reactive groups of the linker exhibit different stability profiles in aqueous solutions, which is a critical consideration for designing conjugation strategies.

Table 3: pH Stability and Half-life of Reactive Moieties

Reactive GroupOptimal Reaction pHStability ProfileHalf-life (t½) Data
NHS Ester 7.2 - 8.5[7]The ester is susceptible to hydrolysis, which increases significantly with pH.[4] Hydrolysis competes with the amine reaction, reducing conjugation efficiency at higher pH values.[7]At pH 7.0, 0°C: ~4-5 hours[7]At pH 8.0, RT: ~3.5 hours[8]At pH 8.6, 4°C: ~10 minutes[7][9]
Maleimide 6.5 - 7.5[4]More stable than the NHS ester, but the maleimide ring will undergo hydrolysis at pH > 7.5, rendering it unreactive towards thiols.[4] At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[10]At pH 7.4, the rate of ring-opening hydrolysis is strongly influenced by temperature, with a five-fold increase in the rate constant when moving from 20°C to 37°C for a PEGylated maleimide.[11] At pH 5.5, ring-opening hydrolysis is extremely slow.[11]
Thioether Bond (Post-Conjugation) N/AThe resulting thioether bond is susceptible to a retro-Michael reaction (thiol exchange) with other thiols (e.g., glutathione (B108866) in vivo). The succinimide (B58015) ring can be intentionally hydrolyzed (e.g., pH 8.0-9.0, 37°C) to form a stable ring-opened structure that is resistant to thiol exchange.[2][6][12]The half-life of ring-opening for a standard N-alkyl maleimide conjugate at pH 7.4, 37°C is very long (~210 hours), but can be accelerated by modifying the maleimide structure.[6]

Visualization of Workflows and Relationships

Two-Step Bioconjugation Workflow

A common application for this compound is the two-step conjugation of an amine-containing molecule (e.g., a protein) to a thiol-containing molecule (e.g., a peptide or small molecule drug).

G P1 Protein-NH₂ (e.g., Antibody) Linker This compound P1_Linker Protein-Linker-Maleimide (Intermediate) P1->P1_Linker Step 1: NHS Ester Reaction pH 7.2 - 8.5 Linker->P1_Linker Pur1 Purification (e.g., Desalting) P1_Linker->Pur1 Remove Excess Linker P2 Molecule-SH (e.g., Peptide, Drug) Final Protein-Linker-Molecule (Final Conjugate) P2->Final Pur2 Purification (e.g., SEC) Final->Pur2 Isolate Final Conjugate Pur1->P2 Step 2: Maleimide Reaction pH 6.5 - 7.5 G cluster_0 PROTAC PROTAC Target Target Protein PROTAC->Target Binds Target E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3 Ligase Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

References

An In-depth Technical Guide to the Core Principles of Using Maleimide-C10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Maleimide-C10-NHS ester, a heterobifunctional crosslinker widely employed in bioconjugation. This reagent is instrumental in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. A thorough understanding of its chemical reactivity, optimal reaction conditions, and potential challenges is paramount for its successful implementation.

Introduction to this compound

This compound is a versatile crosslinking agent featuring two distinct reactive moieties: a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester, separated by a 10-carbon atom linker. This unique architecture allows for the sequential and specific conjugation of two different biomolecules. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[1][2] The NHS ester, on the other hand, targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[3][4]

The C10 alkyl chain serves as a flexible spacer, mitigating steric hindrance between the conjugated molecules and preserving their biological activity.[5] This flexibility is particularly crucial in applications like PROTACs, where the linker must orient the E3 ligase and the target protein for effective ubiquitination and subsequent degradation.[6][7]

Core Principles of Reactivity and Selectivity

The successful application of this compound hinges on the precise control of the reaction conditions to exploit the distinct reactivity profiles of its two functional groups.

NHS Ester Reactivity with Primary Amines

The NHS ester reacts with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3][4] The efficiency of this reaction is highly pH-dependent.

  • Optimal pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[3][8] At lower pH, the primary amines are protonated and non-nucleophilic, slowing down the reaction.[9]

  • Hydrolysis: A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH.[3] This underscores the importance of performing the conjugation promptly after preparing the reagent solution.

Maleimide Reactivity with Sulfhydryls

The maleimide group undergoes a Michael addition reaction with sulfhydryl groups to form a stable thioether bond.[1][10]

  • Optimal pH: This reaction is most specific and efficient at a pH range of 6.5 to 7.5.[1][8]

  • Side Reactions: At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.[1] Furthermore, the maleimide ring can undergo hydrolysis at higher pH, rendering it unreactive towards thiols.[10]

The sequential nature of the conjugation is typically achieved by first reacting the NHS ester with the amine-containing molecule at a slightly alkaline pH, followed by purification and then reaction of the maleimide group with the thiol-containing molecule at a near-neutral pH.

Quantitative Data on Reaction Parameters

To facilitate experimental design, the following tables summarize key quantitative data related to the use of this compound and its reactive moieties.

Table 1: pH-Dependence of NHS Ester Hydrolysis

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[3]
8.6410 minutes[3]

Table 2: Recommended Reaction Conditions for this compound

Reaction StepTarget Functional GroupRecommended pHRecommended Molar Excess of ReagentTypical Reaction Time
NHS Ester ConjugationPrimary Amine7.2 - 8.5[3]5-20 fold0.5 - 4 hours[3]
Maleimide ConjugationSulfhydryl (Thiol)6.5 - 7.5[1]10-20 fold2 hours - overnight

Table 3: Stability of the Thioether Bond

ConditionStability Consideration
Physiological pHThe thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation.[10]
Presence of other thiolsThe retro-Michael reaction is accelerated in the presence of other thiols, such as glutathione (B108866) in vivo.[10]
Ring-opening hydrolysisThe succinimide (B58015) ring of the thioether adduct can undergo hydrolysis, which stabilizes the linkage and prevents the retro-Michael reaction. This process is accelerated by electron-withdrawing N-substituents.[11]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of a drug containing a thiol group to an antibody.

Materials:

  • Antibody (amine-containing)

  • This compound

  • Thiol-containing drug

  • Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Conjugation Buffer B: 0.1 M Sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reducing agent (e.g., TCEP), if antibody disulfides need to be reduced

  • DMSO or DMF (anhydrous)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in Conjugation Buffer B to a final concentration of 1-10 mg/mL.[11]

    • If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into Conjugation Buffer B using a desalting column.

  • NHS Ester Reaction (Step 1):

    • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

    • Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.

    • Incubate the reaction for 30 minutes to 4 hours at room temperature or 4°C.[3]

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM.

    • Remove excess, unreacted crosslinker and byproducts using a desalting column equilibrated with Conjugation Buffer A.

  • Maleimide Reaction (Step 2):

    • Dissolve the thiol-containing drug in Conjugation Buffer A (with co-solvent like DMSO if necessary).

    • Add a 10- to 20-fold molar excess of the thiol-containing drug to the maleimide-activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the antibody-drug conjugate using size-exclusion chromatography or other appropriate methods to remove excess drug and byproducts.

    • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.

Protocol for PROTAC Synthesis

This protocol outlines a general approach for synthesizing a PROTAC by linking a target-binding ligand (with a primary amine) and an E3 ligase ligand (with a thiol).

Materials:

  • Target-binding ligand with a primary amine

  • E3 ligase ligand with a thiol group

  • This compound

  • Reaction Buffer A: Anhydrous DMF or DMSO

  • Reaction Buffer B: Anhydrous DMF or DMSO with a non-nucleophilic base (e.g., DIPEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction of NHS Ester with Target Ligand (Step 1):

    • Dissolve the target-binding ligand and a slight molar excess (1.1-1.5 equivalents) of this compound in Reaction Buffer A.

    • Add a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to facilitate the reaction.

    • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by LC-MS.

    • Upon completion, the product can be purified by HPLC or used directly in the next step if the reaction is clean.

  • Reaction of Maleimide with E3 Ligase Ligand (Step 2):

    • Dissolve the purified maleimide-activated target ligand and the E3 ligase ligand (1-1.2 equivalents) in Reaction Buffer B.

    • Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Confirm the structure and purity of the PROTAC using NMR and high-resolution mass spectrometry.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

G cluster_0 NHS Ester Reaction with Primary Amine cluster_1 Maleimide Reaction with Sulfhydryl NHS_Ester This compound Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond pH 7.2-8.5 Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond NHS_byproduct N-hydroxysuccinimide Amide_Bond->NHS_byproduct Release Maleimide This compound Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond pH 6.5-7.5 Thiol Sulfhydryl (e.g., Cysteine) Thiol->Thioether_Bond

Caption: Reaction mechanisms of this compound.

G Start Start: Prepare Biomolecule 1 (Amine-containing) Step1 React with this compound (pH 7.2-8.5) Start->Step1 Purify1 Purify Maleimide-activated Biomolecule 1 Step1->Purify1 Step2 React Maleimide-activated Biomolecule 1 with Biomolecule 2 (pH 6.5-7.5) Purify1->Step2 Prepare2 Prepare Biomolecule 2 (Thiol-containing) Prepare2->Step2 Purify2 Purify Final Conjugate Step2->Purify2 End End: Characterize Conjugate Purify2->End

Caption: General experimental workflow for bioconjugation.

G cluster_pH pH Considerations cluster_Stoichiometry Stoichiometry cluster_Buffer Buffer Choice cluster_Purity Purity Factors Key Factors for Successful Conjugation pH pH Control Stoichiometry Reagent Stoichiometry pH_NHS Maximize Amine Reactivity (pH 7.2-8.5) pH->pH_NHS pH_Maleimide Ensure Thiol Specificity (pH 6.5-7.5) pH->pH_Maleimide pH_Hydrolysis Minimize NHS Ester Hydrolysis pH->pH_Hydrolysis Buffer Buffer Composition Molar_Excess Optimize Molar Excess of Crosslinker Stoichiometry->Molar_Excess Concentration Biomolecule Concentration Stoichiometry->Concentration Purity Reagent & Biomolecule Purity No_Amines Avoid Primary Amine Buffers (e.g., Tris) for NHS reaction Buffer->No_Amines No_Thiols Avoid Thiol-containing Buffers for Maleimide reaction Buffer->No_Thiols Fresh_Reagent Use Freshly Prepared NHS Ester Solution Purity->Fresh_Reagent Biomolecule_Prep Ensure High Purity of Starting Biomolecules Purity->Biomolecule_Prep

Caption: Logical relationships of key experimental factors.

References

Maleimide-C10-NHS Ester: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maleimide-C10-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features two distinct reactive moieties: a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester, separated by a 10-carbon atom spacer.[3][4] This strategic design allows for the sequential and specific covalent linkage of two different biomolecules, typically a protein and a payload molecule. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins, while the NHS ester reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein.[4][5] The C10 linker provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and a discussion of its applications in research and drug development.

Physicochemical Properties

A comprehensive summary of the physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.

PropertyValueReference(s)
Chemical Name (2,5-dioxopyrrolidin-1-yl) 11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoate[1]
CAS Number 87981-04-2[6][7]
Molecular Formula C₁₉H₂₆N₂O₆[6][7]
Molecular Weight 378.42 g/mol [6][7]
Appearance White to off-white solid[8][9]
Purity ≥98%[6]
Solubility Soluble in DMSO (≥ 100 mg/mL) and DMF.[8][10] Limited solubility in aqueous buffers.[4][4][8][10]
Storage (Solid) -20°C for up to 3 years[8][9]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[11][8]

Reactivity and Stability

The utility of this compound lies in the differential reactivity of its two functional groups, allowing for controlled, stepwise conjugation. The reaction conditions, particularly pH, are critical for achieving high specificity and yield.

Functional GroupReactive TowardsOptimal pH RangeKey ConsiderationsReference(s)
Maleimide Sulfhydryls (-SH)6.5 - 7.5The reaction forms a stable thioether bond.[4] Above pH 7.5, reactivity with amines can occur, and the maleimide ring is prone to hydrolysis.[4][12] The reaction is reversible under certain conditions.[4][12]
NHS Ester Primary Amines (-NH₂)7.0 - 9.0Forms a stable amide bond.[4] The NHS ester is susceptible to hydrolysis, with the rate increasing with pH.[4] Buffers containing primary amines (e.g., Tris) should be avoided.[13][4][13]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in bioconjugation. A typical strategy involves a two-step process to prevent self-conjugation or polymerization.

Two-Step Conjugation Workflow

The general workflow for a two-step conjugation using this compound is depicted below. This approach involves first reacting the NHS ester with an amine-containing molecule, purifying the intermediate, and then reacting the maleimide group with a thiol-containing molecule.

Two_Step_Conjugation MoleculeA Molecule A (contains -NH2) Step1 Step 1: NHS Ester Reaction (pH 7.0-9.0) MoleculeA->Step1 Crosslinker This compound Crosslinker->Step1 Intermediate Maleimide-Activated Molecule A Step1->Intermediate Purification1 Purification (e.g., Desalting Column) Intermediate->Purification1 Step2 Step 2: Maleimide Reaction (pH 6.5-7.5) Purification1->Step2 MoleculeB Molecule B (contains -SH) MoleculeB->Step2 FinalConjugate Molecule A - Linker - Molecule B Step2->FinalConjugate Purification2 Purification (e.g., Chromatography) FinalConjugate->Purification2 Analysis Characterization (e.g., SDS-PAGE, Mass Spec) Purification2->Analysis

Caption: A typical two-step bioconjugation workflow using this compound.

Detailed Protocol: Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a cytotoxic drug (payload) containing a thiol group to an antibody via its lysine residues.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Reaction buffers:

    • Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)[14]

    • Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0-7.5)[15]

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine)[14]

  • Purification equipment (e.g., desalting columns, chromatography system)

Procedure:

Step 1: Antibody Modification with this compound

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[14] Ensure the buffer is free of primary amines.[14]

  • Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently stirring.[16]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[16]

  • Purification: Remove excess, unreacted crosslinker using a desalting column (e.g., Sephadex G-25) equilibrated with Thiol Reaction Buffer.[14] This step is crucial to prevent quenching of the thiol-containing drug in the next step.[14]

Step 2: Conjugation of Thiol-Containing Payload

  • Payload Preparation: Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO) to a known concentration.[14]

  • Conjugation Reaction: Add the payload solution to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.[]

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of approximately 1 mM and incubate for an additional 15-30 minutes.[14]

Step 3: Purification and Characterization of the ADC

  • Purification: Purify the ADC using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography to remove unreacted payload and other impurities.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.[14]

    • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and integrity of the ADC using SDS-PAGE and SEC.

    • Confirm the identity and conjugation sites using mass spectrometry.

Logical Relationship of Reaction Parameters

The success of the conjugation is dependent on several interconnected parameters. The following diagram illustrates the logical relationships between these key factors.

Reaction_Parameters cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_outcomes Desired Outcomes Antibody Antibody Purity & Concentration Yield High Conjugation Yield Antibody->Yield Payload Payload Purity & Solubility Payload->Yield Crosslinker Crosslinker Quality & Concentration Crosslinker->Yield pH Reaction pH Specificity High Specificity pH->Specificity Stability Conjugate Stability pH->Stability Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Buffer Buffer Composition Buffer->Specificity DAR Controlled DAR Yield->DAR Specificity->DAR Stability->DAR

Caption: Interdependencies of key parameters in a bioconjugation reaction.

Conclusion

This compound is a versatile and powerful tool for the synthesis of complex biomolecules. Its heterobifunctional nature allows for controlled and specific conjugation of amine- and thiol-containing molecules. By carefully controlling the reaction conditions, particularly pH and reagent stoichiometry, researchers can achieve high yields of purified conjugates with desired properties. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the development of novel therapeutics and research reagents. As the fields of ADCs, PROTACs, and other targeted therapies continue to evolve, the demand for well-characterized and reliable crosslinkers like this compound will undoubtedly grow.

References

Methodological & Application

Application Notes and Protocols for Maleimide-C10-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-C10-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of amine-containing and thiol-containing molecules. This reagent is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and for the creation of fluorescently labeled proteins and other functionalized biomolecules.[1][2] The crosslinker features two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide (B117702) group that specifically targets sulfhydryl (thiol) groups.[3] These two reactive groups are separated by a 10-carbon alkyl (C10) spacer, which provides spatial separation between the conjugated molecules, potentially reducing steric hindrance and preserving the biological activity of the biomolecules.[4][5][6][7]

This document provides detailed protocols for a two-step bioconjugation procedure using this compound, as well as methods for the purification and characterization of the resulting conjugate.

Chemical Properties and Reaction Scheme

The this compound facilitates a two-step conjugation process. First, the NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on a protein) at a slightly basic pH to form a stable amide bond. Subsequently, the maleimide group reacts with a thiol group (e.g., from a cysteine residue or a small molecule drug) at a near-neutral pH to form a stable thioether bond.

Step 1: Amine Reaction (NHS Ester)

  • Reactive Group: N-Hydroxysuccinimide (NHS) ester

  • Target: Primary amines (-NH2)

  • Product: Stable amide bond

  • Optimal pH: 8.0 - 8.5[1]

Step 2: Thiol Reaction (Maleimide)

  • Reactive Group: Maleimide

  • Target: Sulfhydryl/Thiol groups (-SH)

  • Product: Stable thioether bond

  • Optimal pH: 6.5 - 7.5[8]

Quantitative Data Summary

The efficiency and outcome of the bioconjugation reaction are influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data for the NHS ester and maleimide reactions.

Table 1: NHS Ester Reaction Parameters

ParameterRecommended RangeNotes
pH 8.0 - 8.5Balances amine reactivity and NHS ester stability.[1]
Temperature 4°C - 25°CLower temperatures can be used for sensitive proteins.
Molar Excess of NHS Ester 5 - 20 foldThe optimal ratio should be determined empirically.
Reaction Time 30 minutes - 2 hoursDependent on temperature and protein concentration.

Table 2: Maleimide Reaction Parameters

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity and minimizing maleimide hydrolysis.[8]
Temperature 4°C - 25°CRoom temperature reactions are typically faster.[8]
Molar Excess of Maleimide 10 - 20 foldA higher excess can drive the reaction to completion.[9]
Reaction Time 30 minutes - overnightLonger incubation may be needed at lower temperatures.[8]

Table 3: Stability of Formed Linkages

LinkageStability Considerations
Amide Bond (from NHS ester) Generally very stable under physiological conditions.
Thioether Bond (from maleimide) Stable, but can be susceptible to retro-Michael reaction and thiol exchange in the presence of high concentrations of other thiols (e.g., glutathione (B108866) in vivo).[10][11]

Experimental Protocols

Protocol 1: Two-Step Bioconjugation using this compound

This protocol describes the conjugation of a thiol-containing molecule (Molecule B) to an amine-containing protein (Protein A).

Materials:

  • Protein A (containing primary amines)

  • This compound

  • Molecule B (containing a thiol group)

  • Amine Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 8.3

  • Thiol Reaction Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, 10 mM EDTA, pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • (Optional) Reducing agent for Protein B if thiols are in disulfide form (e.g., TCEP)

Procedure:

Part A: Reaction of this compound with Protein A

  • Prepare Protein A: Dissolve Protein A in the Amine Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the Protein A solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with the Thiol Reaction Buffer. The maleimide-activated Protein A will be in the void volume.

Part B: Reaction of Maleimide-Activated Protein A with Molecule B

  • (Optional) Reduction of Molecule B: If Molecule B contains disulfide bonds, reduce them to free thiols by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Prepare Molecule B: Dissolve the thiol-containing Molecule B in the Thiol Reaction Buffer.

  • Conjugation Reaction: Add the purified maleimide-activated Protein A to the solution of Molecule B. A 1.5 to 5-fold molar excess of the maleimide-activated protein over the thiol-containing molecule is a good starting point.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography to remove unreacted Protein A and Molecule B.

Protocol 2: Purification of the Bioconjugate by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for purifying antibody-drug conjugates (ADCs) and other bioconjugates based on differences in hydrophobicity.[12][13][14][15]

Materials:

  • HIC column (e.g., Phenyl or Butyl)

  • HIC Buffer A (High Salt): 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate (B86663), pH 6.8

  • HIC Buffer B (Low Salt): 50 mM sodium phosphate, pH 6.8

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the crude conjugate mixture with HIC Buffer A to a final ammonium sulfate concentration of approximately 1 M.

  • Column Equilibration: Equilibrate the HIC column with HIC Buffer A.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Elution: Elute the bound components using a linear gradient from 100% Buffer A to 100% Buffer B. The more hydrophobic species (higher drug-to-antibody ratio) will elute later.

  • Fraction Collection: Collect fractions corresponding to the desired conjugate species.

  • Desalting: Desalt the collected fractions into a suitable storage buffer using a desalting column or dialysis.

Protocol 3: Characterization of the Bioconjugate

A. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This method is suitable for conjugates where the attached molecule has a distinct absorbance spectrum from the protein.[16][17][18][19][20]

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the attached molecule (Amax).

  • Calculate the concentration of the protein and the attached molecule using the Beer-Lambert law, correcting for the absorbance of the attached molecule at 280 nm.

    • Corrected A280 = A280 - (Amax × Correction Factor)

    • The Correction Factor (CF) is the ratio of the absorbance of the attached molecule at 280 nm to its absorbance at its λmax.

  • The DOL is the molar ratio of the attached molecule to the protein.

B. Characterization by Mass Spectrometry (MS)

Intact mass analysis by ESI-MS or MALDI-TOF MS can confirm the successful conjugation and determine the distribution of species with different numbers of attached molecules (e.g., drug-to-antibody ratio, DAR).[21][22][23][24][25]

  • Sample Preparation: Desalt the purified conjugate into a volatile buffer (e.g., ammonium acetate (B1210297) or formic acid in water/acetonitrile).

  • Mass Analysis: Acquire the mass spectrum of the intact conjugate. Deconvolution of the resulting spectrum will show the mass of the unconjugated protein and the masses of the protein with one, two, three, etc., attached molecules.

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Protein_A Protein A (Amine-containing) Activated_Protein Maleimide-Activated Protein A Protein_A->Activated_Protein NHS Ester Reaction (pH 8.0-8.5) Crosslinker This compound Crosslinker->Activated_Protein Molecule_B Molecule B (Thiol-containing) Conjugate Protein A - Molecule B Conjugate Activated_Protein->Conjugate Maleimide Reaction (pH 6.5-7.5) Molecule_B->Conjugate

Caption: Two-step bioconjugation workflow using this compound.

Purification_Characterization Crude_Conjugate Crude Conjugate Mixture HIC Hydrophobic Interaction Chromatography (HIC) Crude_Conjugate->HIC Purified_Conjugate Purified Conjugate HIC->Purified_Conjugate Characterization Characterization Purified_Conjugate->Characterization DOL Degree of Labeling (DOL) (UV-Vis) Characterization->DOL DAR Drug-to-Antibody Ratio (DAR) (HPLC/MS) Characterization->DAR Mass_Spec Intact Mass Analysis (MS) Characterization->Mass_Spec

Caption: Workflow for purification and characterization of the bioconjugate.

Reaction_Parameters cluster_nhs NHS Ester Reaction cluster_maleimide Maleimide Reaction NHS_pH pH 8.0 - 8.5 NHS_Temp 4-25°C NHS_Excess 5-20x Molar Excess Mal_pH pH 6.5 - 7.5 Mal_Temp 4-25°C Mal_Excess 10-20x Molar Excess

Caption: Key reaction parameters for this compound conjugation.

References

Application Notes and Protocols for Protein Labeling with Maleimide-C10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the step-by-step labeling of proteins using the heterobifunctional crosslinker, Maleimide-C10-NHS ester. This crosslinker contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues and the N-terminus of a protein), and a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups (from cysteine residues).[1][2][3][4] The C10 designation refers to a 10-carbon atom spacer arm, which helps to minimize steric hindrance between the conjugated molecules.

This dual reactivity allows for the controlled, covalent conjugation of two different molecules, making it an invaluable tool in various applications, including the development of antibody-drug conjugates (ADCs), the creation of protein-protein conjugates, and the attachment of proteins to surfaces or nanoparticles.[5][6][7][8]

Principle of Reaction

The labeling process is a two-step reaction:

  • Amine Reaction (NHS Ester) : The NHS ester group reacts with primary amines on the first protein (Protein A) to form a stable amide bond. This reaction is pH-dependent and is most efficient at a pH of 8.3-8.5.[4]

  • Thiol Reaction (Maleimide) : The maleimide group on the now-modified Protein A reacts with a free sulfhydryl group on the second protein or molecule (Molecule B) to form a stable thioether linkage. This reaction is most specific and efficient at a pH range of 6.5-7.5.[5][8]

Experimental Protocols

Materials and Reagents
  • This compound: Store at -20°C, protected from light and moisture.

  • Protein A: To be labeled at its primary amines. Must be in an amine-free buffer (e.g., PBS, HEPES). Avoid buffers containing Tris or glycine.

  • Molecule B: Containing a free sulfhydryl group for labeling.

  • Reaction Buffers:

    • Amine Labeling Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.

    • Thiol Labeling Buffer: 0.1 M phosphate buffer with 5 mM EDTA, pH 7.0-7.5 (degassed).

  • Quenching Reagents:

    • For NHS ester reaction: 1 M Tris-HCl, pH 8.0.

    • For maleimide reaction: 100 mM L-cysteine or 2-mercaptoethanol.

  • Solvent for Crosslinker: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[9]

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).[2][10]

Step-by-Step Protocol

Step 1: Preparation of Reagents

  • Protein A Solution: Prepare Protein A at a concentration of 1-10 mg/mL in the Amine Labeling Buffer.[1]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[9]

Step 2: Labeling of Protein A with this compound (Amine Reaction)

  • Calculate the required volume of the crosslinker stock solution to achieve a desired molar excess over Protein A. A molar ratio of 8:1 (crosslinker:protein) is a good starting point for mono-labeling.[4]

  • Slowly add the calculated volume of the this compound stock solution to the Protein A solution while gently vortexing.

  • Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.[3]

  • Quench the reaction by adding the quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Remove the excess, unreacted crosslinker by size-exclusion chromatography or dialysis against the Thiol Labeling Buffer.

Step 3: Conjugation of Maleimide-Activated Protein A with Molecule B (Thiol Reaction)

  • Prepare Molecule B in the Thiol Labeling Buffer. If Molecule B is a protein with disulfide bonds that need to be reduced to generate free thiols, treat it with a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.[2][11] TCEP is recommended as it does not contain a free thiol that could react with the maleimide.

  • Combine the maleimide-activated Protein A with Molecule B at a desired molar ratio (e.g., 1:1 or with a slight excess of the maleimide-activated protein).

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][9]

  • Quench the reaction by adding a thiol-containing reagent like L-cysteine to a final concentration of 10 mM to react with any remaining maleimide groups. Incubate for 15 minutes.

Step 4: Purification and Storage of the Conjugate

  • Purify the final conjugate from unreacted components using size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography, depending on the properties of the conjugate.

  • Analyze the purified conjugate using SDS-PAGE and UV-Vis spectrophotometry to confirm conjugation and determine the concentration and degree of labeling.

  • For long-term storage, add a cryoprotectant like glycerol (B35011) (up to 50%) and store at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles.[3]

Data Presentation

The following tables summarize typical reaction parameters and should be optimized for each specific application.

Table 1: Recommended Reaction Conditions for NHS Ester Coupling

ParameterRecommended Value
Protein A Concentration 1-10 mg/mL
Molar Ratio (Crosslinker:Protein A) 5:1 to 20:1
Reaction Buffer 0.1 M Sodium Phosphate, pH 8.3-8.5
Reaction Time 1 hour at RT or 2 hours at 4°C
Quenching Agent 50-100 mM Tris-HCl

Table 2: Recommended Reaction Conditions for Maleimide Coupling

ParameterRecommended Value
Molar Ratio (Maleimide-Protein A:Thiol-Molecule B) 1:1 to 5:1
Reaction Buffer 0.1 M Phosphate, 5 mM EDTA, pH 7.0-7.5
Reaction Time 2 hours at RT or overnight at 4°C
Quenching Agent 10 mM L-cysteine

Visualization of Workflow and Chemistry

Below are diagrams illustrating the chemical reaction and the experimental workflow.

G Chemical Reaction of this compound cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Thiol Reaction Protein_A Protein A (with -NH2) Intermediate Maleimide-Activated Protein A Protein_A->Intermediate + Linker (pH 8.3-8.5) Linker This compound Linker->Intermediate Conjugate Final Conjugate (Protein A - Molecule B) Intermediate->Conjugate + Molecule B (pH 7.0-7.5) Molecule_B Molecule B (with -SH) Molecule_B->Conjugate G Experimental Workflow for Protein Conjugation Start Start Prepare_Reagents Prepare Protein A and This compound Start->Prepare_Reagents NHS_Reaction NHS Ester Reaction (Label Protein A) Prepare_Reagents->NHS_Reaction Purify_A Purify Maleimide- Activated Protein A NHS_Reaction->Purify_A Maleimide_Reaction Maleimide Reaction (Conjugation) Purify_A->Maleimide_Reaction Prepare_B Prepare Thiol- Containing Molecule B Prepare_B->Maleimide_Reaction Purify_Final Purify Final Conjugate Maleimide_Reaction->Purify_Final Analyze Analyze and Store Conjugate Purify_Final->Analyze End End Analyze->End

References

Application Notes and Protocols: Maleimide-C10-NHS Ester for Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent, connected by a chemical linker. The choice of linker is critical as it influences the stability, pharmacokinetics, and efficacy of the ADC.

This document provides detailed application notes and protocols for the use of Maleimide-C10-NHS ester, a heterobifunctional crosslinker, in the synthesis of ADCs. This linker features an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, enabling the covalent conjugation of an antibody to a drug payload. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, while the maleimide group forms a stable thioether bond with sulfhydryl groups on the cytotoxic drug. The C10 alkyl chain provides a defined spacer between the antibody and the drug.

Principle of this compound Mediated Conjugation

The synthesis of an ADC using this compound is a two-step process:

  • Antibody Modification: The antibody is first reacted with the NHS ester end of the this compound linker. This reaction forms a stable amide bond between the linker and lysine residues on the antibody surface, introducing maleimide groups onto the antibody.

  • Drug Conjugation: The maleimide-activated antibody is then reacted with a thiol-containing cytotoxic drug. The maleimide group specifically reacts with the sulfhydryl group of the drug to form a stable thioether linkage, resulting in the final ADC.

This sequential approach minimizes the risk of antibody cross-linking and allows for better control over the conjugation process.

Chemical Structure and Properties

PropertyValue
Chemical Name N/A
CAS Number 87981-04-2[1]
Molecular Formula C19H26N2O6[1]
Molecular Weight 378.42 g/mol [1]
Purity ≥98%[1]
Storage -20°C[1]

Experimental Protocols

The following protocols are representative and may require optimization based on the specific antibody, drug, and desired Drug-to-Antibody Ratio (DAR).

Protocol 1: Antibody Modification with this compound

This protocol describes the introduction of maleimide groups onto the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (amine-free)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the NHS ester reaction.

  • Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Removal of Excess Linker: Remove the unreacted this compound using a desalting column equilibrated with the Reaction Buffer. The maleimide-activated antibody is now ready for conjugation.

Protocol 2: Conjugation of Thiol-Containing Drug to Maleimide-Activated Antibody

This protocol details the attachment of the cytotoxic payload to the modified antibody.

Materials:

  • Maleimide-activated antibody

  • Thiol-containing cytotoxic drug

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.5, containing 1-5 mM EDTA

  • Quenching Solution: 100 mM N-acetylcysteine or L-cysteine in Reaction Buffer

Procedure:

  • Drug Preparation: Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO) at a concentration that will allow for a 1.5- to 5-fold molar excess over the maleimide groups on the antibody.

  • Conjugation Reaction: Add the drug solution to the maleimide-activated antibody solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2]

  • Quenching: Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 1 mM. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unconjugated drug, antibody, and aggregates.

Materials:

  • Crude ADC solution

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system (optional, for DAR separation)

Procedure:

  • Size-Exclusion Chromatography (SEC): Purify the ADC using a SEC column to remove unconjugated small molecules (drug, linker, quenching agent). Equilibrate the column with Purification Buffer and elute the ADC.

  • Hydrophobic Interaction Chromatography (HIC) (Optional): To separate ADC species with different DARs, HIC can be employed. The hydrophobicity of the ADC increases with the number of conjugated drug molecules. A salt gradient is typically used for elution.

  • Characterization: Analyze the purified ADC for protein concentration (A280), DAR, aggregation (SEC), and purity (SDS-PAGE).

Data Presentation: Quantitative Analysis of ADC Synthesis

The following table summarizes typical quantitative data obtained during ADC synthesis using maleimide-based linkers. Note that these values are representative and can vary depending on the specific reactants and conditions.

ParameterTypical Value/RangeMethod of Determination
Antibody Modification Efficiency 50-80%MALDI-TOF MS of modified antibody
Drug-to-Antibody Ratio (DAR) 2 - 4HIC, LC-MS, UV/Vis Spectroscopy[3][4][5]
Conjugation Efficiency >90%HIC, RP-HPLC
ADC Purity >95%SEC, SDS-PAGE
Aggregate Content <5%SEC
In Vitro Serum Stability (% Deconjugation after 7 days) 20-67% (for N-alkyl maleimides)ELISA, LC-MS[6]

Visualization of Key Processes

Experimental Workflow for ADC Synthesis

The following diagram illustrates the overall workflow for the synthesis of an ADC using this compound.

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Drug Conjugation cluster_purification Step 3: Purification & Characterization mAb Monoclonal Antibody activated_mAb Maleimide-Activated mAb mAb->activated_mAb + Linker (NHS ester reaction) linker This compound linker->activated_mAb crude_ADC Crude ADC activated_mAb->crude_ADC + Drug (Maleimide reaction) drug Thiol-Drug drug->crude_ADC purified_ADC Purified ADC crude_ADC->purified_ADC SEC / HIC analysis Characterization (DAR, Purity) purified_ADC->analysis

Caption: Workflow for ADC synthesis using a this compound linker.

Signaling Pathway: Mechanism of Action of a HER2-Targeting ADC

This diagram illustrates the mechanism of action of an ADC targeting the HER2 receptor, a common target in breast cancer.

HER2_ADC_MOA cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm ADC HER2-Targeting ADC HER2 HER2 Receptor ADC->HER2 1. Binding endosome Endosome HER2->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking payload Cytotoxic Payload lysosome->payload 4. Linker Cleavage & Payload Release tubulin Microtubules payload->tubulin 5. Microtubule Disruption apoptosis Apoptosis tubulin->apoptosis 6. Cell Death

Caption: Mechanism of action of a HER2-targeting antibody-drug conjugate.[2][6][7][8]

Logical Relationship: Factors Influencing ADC Efficacy

The efficacy of an ADC is a multifactorial property. This diagram illustrates the key relationships between different components and the final therapeutic outcome.

ADC_Efficacy_Factors cluster_antibody Antibody cluster_linker Linker cluster_drug Drug Payload Efficacy Therapeutic Efficacy Specificity Target Specificity Specificity->Efficacy Internalization Internalization Rate Internalization->Efficacy Stability Plasma Stability Stability->Efficacy Cleavage Cleavage Mechanism Cleavage->Efficacy DAR Drug-to-Antibody Ratio (DAR) DAR->Efficacy Potency Cytotoxicity Potency->Efficacy Properties Physicochemical Properties Properties->Efficacy

Caption: Key factors influencing the therapeutic efficacy of an ADC.

References

Application Notes and Protocols for Maleimide-C10-NHS Ester in PROTAC Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Maleimide-C10-NHS Ester in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The this compound is a versatile bifunctional linker that plays a crucial role in the synthesis of PROTACs.

This linker possesses two distinct reactive functionalities: a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found on cysteine residues of a protein or a ligand. The NHS ester, on the other hand, is highly reactive towards primary amines, such as those on lysine (B10760008) residues or amine-functionalized small molecule ligands. The C10 alkyl chain provides a flexible spacer of a defined length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, a critical step for subsequent ubiquitination and proteasomal degradation of the target protein.

These application notes provide a comprehensive guide to the use of this compound in the formation of PROTACs, including detailed experimental protocols and representative data.

Data Presentation: Performance of PROTACs with 10-Atom Alkyl Linkers

The following tables summarize representative quantitative data for PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).

Disclaimer: The following data is presented for illustrative purposes for PROTACs containing 10-atom alkyl or similar length linkers. The specific use of this compound was not explicitly stated in all the original sources.

Table 1: Degradation Efficiency of BTK-Targeting PROTACs with ~10-Atom Linkers

PROTAC CompoundTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
BTK Degrader 1BTKPomalidomide (B1683931) (CRBN)MOLM-146.6>90[1]
MT-802BTKPomalidomide (CRBN)NAMALWA~12>99[2]
UBX-382BTKUndisclosed (CRBN)TMD-8~4>95[3]

Table 2: Binding Affinity and Cellular Potency of EGFR-Targeting PROTACs with ~10-Atom Linkers

PROTAC CompoundTarget ProteinE3 Ligase LigandCell LineIC50 (nM)DC50 (nM)Reference
PROTAC 10EGFRPomalidomide (CRBN)Ba/F3 (EGFR mutants)<150<100[4][5]
CP17EGFRL858R/T790MVHLHCC8271.60.49[6]
PROTAC 23EGFRdel19/T790M/C797SBrigatinib (CRBN)Ba/F315.6Not Reported[5]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step sequential coupling strategy for the synthesis of a PROTAC.

Step 1: Reaction of this compound with an Amine-Containing E3 Ligase Ligand

  • Dissolve the E3 Ligase Ligand: Dissolve the amine-containing E3 ligase ligand (e.g., pomalidomide derivative) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Add Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture (typically 1.5-2.0 equivalents).

  • Add this compound: Add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the reaction mixture dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purify the resulting maleimide-linker-E3 ligase ligand intermediate by flash column chromatography.

Step 2: Reaction of the Maleimide-Functionalized Intermediate with a Thiol-Containing Target Protein Ligand

  • Dissolve the Intermediate: Dissolve the purified maleimide-linker-E3 ligase ligand intermediate in a degassed buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS). The inclusion of an organic co-solvent like DMF or DMSO may be necessary to ensure solubility.

  • Dissolve the Target Ligand: In a separate vial, dissolve the thiol-containing target protein ligand in the same degassed buffer system.

  • Conjugation: Add the solution of the target protein ligand to the solution of the maleimide-functionalized intermediate.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Monitor the reaction progress by LC-MS.

  • Purification: Once the reaction is complete, purify the final PROTAC product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Determination of Target Protein Degradation (DC50 and Dmax) by Western Blot
  • Cell Culture: Plate the desired cancer cell line in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK or anti-EGFR) overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[7][8]

Protocol 3: In-Cell Ternary Complex Formation Assay (NanoBRET™)
  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: An increase in the NanoBRET™ ratio (acceptor signal / donor signal) in a PROTAC-dependent manner indicates the formation of the ternary complex.[9][10]

Protocol 4: Ubiquitination Assay
  • Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) as a positive control, and a vehicle control.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to pull down the protein and any associated ubiquitin.

  • Western Blot: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated target protein. An increase in the ubiquitin signal in the PROTAC-treated sample confirms that the degradation is mediated by the ubiquitin-proteasome system.[9]

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction cluster_purification Purification & Characterization E3_Ligand Amine-E3 Ligand Intermediate Maleimide-Linker-E3 Ligand E3_Ligand->Intermediate DIPEA, DMF Linker This compound Linker->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC pH 6.5-7.5 Buffer Target_Ligand Thiol-Target Ligand Target_Ligand->Final_PROTAC Purification RP-HPLC Final_PROTAC->Purification Characterization LC-MS, NMR Purification->Characterization

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BTK, EGFR) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Proteolysis

Caption: General mechanism of action for a PROTAC molecule.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Degradation BTK Degradation BTK->Degradation IP3_DAG IP3 + DAG PLCG2->IP3_DAG Hydrolyzes PIP2 PIP2 PIP2->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK, Ca2+) IP3_DAG->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC PROTAC->BTK Targets

Caption: Simplified BTK signaling pathway and the point of intervention for BTK PROTACs.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Degradation EGFR Degradation EGFR->Degradation Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruitment PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Cell_Growth Cell Growth, Proliferation, & Survival Akt->Cell_Growth Transcription->Cell_Growth PROTAC EGFR PROTAC PROTAC->EGFR Targets

Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR PROTACs.

References

Application Notes and Protocols for Maleimide-C10-NHS Ester in Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-C10-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of amine- and sulfhydryl-containing biomolecules.[1][2] It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, separated by a 10-carbon alkyl (C10) spacer.[2]

  • NHS Ester Group: Reacts specifically with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues or the N-terminus of a peptide, to form stable amide bonds.[1][3][4]

  • Maleimide Group: Reacts with sulfhydryl (thiol, -SH) groups, predominantly from cysteine residues, to form a stable thioether bond.[5][][7]

  • C10 Spacer: The flexible 10-carbon chain minimizes steric hindrance between the conjugated molecules, facilitating efficient reactions.[2]

This dual reactivity makes this compound an invaluable tool in bioconjugation, particularly for applications such as the synthesis of antibody-drug conjugates (ADCs), the development of proteolysis-targeting chimeras (PROTACs), and the functionalization of peptides for targeted drug delivery and diagnostic imaging.[2][][8]

Product Information and Storage

A summary of the key properties of this compound is provided below.

PropertyValueReferences
Chemical Name 1H-Pyrrole-1-undecanoic acid, 2,5-dihydro-2,5-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester[9]
CAS Number 87981-04-2[8][9][10]
Molecular Formula C₁₉H₂₆N₂O₆[2][9][10]
Molecular Weight 378.42 g/mol [2][8][9][10]
Appearance White to off-white solid[8][9]
Purity ≥98%[9][10]
Storage (Powder) -20°C for up to 3 years. The reagent is moisture-sensitive; store with a desiccant.[1][8][9]
Storage (In Solvent) Prepare solutions immediately before use. Unused stock solutions in anhydrous DMSO or DMF may be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[5][8][9]

Reaction Mechanism and Chemistry

The conjugation process using this compound is typically performed in a two-step sequence to ensure specificity and maximize yield. First, the NHS ester is reacted with an amine-containing molecule. After removing the excess crosslinker, the maleimide-activated molecule is then reacted with a thiol-containing peptide.

Step 1: Amine Reaction (NHS Ester Acylation)

The NHS ester reacts with a primary amine to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[4] This reaction is highly pH-dependent.

Step 2: Thiol Reaction (Maleimide Alkylation)

The maleimide group undergoes a Michael addition reaction with a sulfhydryl group from a cysteine residue, forming a stable thioether linkage.[][7] This reaction is chemoselective for thiols within a specific pH range.[7]

G cluster_0 Step 1: NHS Ester Reaction with Amine cluster_1 Step 2: Maleimide Reaction with Thiol A Molecule-NH₂ (e.g., Carrier Protein, Peptide) C Maleimide-Activated Molecule A->C pH 7.2 - 8.5 Forms Amide Bond B This compound B->C D NHS byproduct C->D Released F Maleimide-Activated Molecule (from Step 1) E Peptide-SH (Cysteine-containing) G Final Peptide Conjugate E->G pH 6.5 - 7.5 Forms Thioether Bond F->G

Figure 1. Two-step reaction mechanism for peptide conjugation.

Key Reaction Conditions and Application Notes

pH Control is Critical

The success of the conjugation hinges on careful pH management for each step.

  • NHS Ester-Amine Reaction (pH 7.2-8.5): The reaction with primary amines is most efficient at a slightly alkaline pH.[4] Below pH 7.2, the amine is protonated (-NH₃⁺) and non-nucleophilic, slowing the reaction.[11] However, at pH levels above 8.5-9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[1][3][4] The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6.[4]

  • Maleimide-Thiol Reaction (pH 6.5-7.5): This reaction is highly specific to thiols within this pH range.[1][][7] The reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines at pH 7.0.[][7] Above pH 7.5, the maleimide group itself can begin to hydrolyze and can also show increased cross-reactivity with primary amines, leading to unwanted side products.[1][][7]

Buffer Selection
  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are excellent choices for both reaction steps, provided the pH is adjusted accordingly.[4][12] 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate are also commonly used.[3][11]

  • Buffers to Avoid: Do not use buffers containing primary amines, such as Tris (TBS) or glycine, as they will compete with the target molecule for reaction with the NHS ester, thereby quenching the reaction.[1][4][11]

Preparation of Thiolated Peptides

Peptides containing cysteine residues may form intermolecular or intramolecular disulfide bonds. These must be reduced to free sulfhydryl groups to make them available for conjugation.

  • TCEP (tris(2-carboxyethyl)phosphine): This is the preferred reducing agent as it is stable, effective, and does not need to be removed prior to the maleimide reaction. A 10-100 fold molar excess is typically used.[5]

  • DTT (dithiothreitol): While also effective, DTT contains thiol groups itself and must be completely removed (e.g., via dialysis or desalting column) before adding the maleimide-activated molecule to prevent it from reacting.[5]

Potential Side Reactions and Instability
  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the initial succinimidyl thioether adduct rearranges to a six-membered thiazine structure. This is more prominent at neutral to basic pH and can be minimized by performing the conjugation under acidic conditions, though this significantly slows the desired reaction rate.[13]

  • Retro-Michael Reaction: The thioether bond formed by the maleimide-thiol reaction can be reversible, especially in the presence of other thiols. This can lead to the transfer of the conjugated payload to other molecules, such as serum albumin in vivo.[7]

Experimental Protocols

The following protocols provide a general framework. Optimization, particularly regarding the molar excess of the crosslinker, is recommended for each specific application.[5][11]

Protocol 1: Two-Step Conjugation of a Peptide to an Amine-Containing Protein

This is the most common and recommended workflow.

G cluster_A Step A: Protein Activation cluster_B Step B: Peptide Conjugation A1 Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer, pH 7.2-8.5) A3 Combine Reagents (10-20 fold molar excess of ester) Incubate 1-2 hr at RT or 4°C overnight A1->A3 A2 Prepare this compound Solution (10 mM in anhydrous DMSO/DMF) A2->A3 A4 Purification (Remove excess crosslinker via desalting column) A3->A4 B2 Combine Activated Protein and Peptide Incubate 2 hr at RT or 4°C overnight A4->B2 Add Maleimide-Activated Protein B1 Prepare Peptide-SH Solution (Optional: Reduce with TCEP) (Buffer pH 6.5-7.5) B1->B2 B3 Quench Reaction (Optional) (Add free cysteine or β-mercaptoethanol) B2->B3 B4 Final Purification (Dialysis, SEC, or HPLC) B3->B4

Figure 2. Experimental workflow for two-step peptide conjugation.

Materials:

  • Amine-containing protein (e.g., antibody, carrier protein)

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer A: 0.1 M Phosphate Buffer, pH 7.2-8.5 (e.g., PBS)[4]

  • Reaction Buffer B: 0.1 M Phosphate Buffer, pH 6.5-7.5, containing 5-10 mM EDTA

  • Anhydrous DMSO or DMF[1][3][5]

  • TCEP (optional)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching solution (e.g., 1 M Tris or Glycine for NHS-ester, free cysteine for maleimide)

Procedure:

Step A: Activation of Amine-Containing Protein

  • Prepare Protein: Dissolve the amine-containing protein in Reaction Buffer A to a concentration of 1-10 mg/mL.[11] Ensure the buffer is free of extraneous primary amines.[1][11]

  • Prepare Crosslinker: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]

  • React: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution while gently stirring.[5][11]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[3][11]

  • Purify: Remove excess, non-reacted this compound using a desalting column equilibrated with Reaction Buffer B. This step is crucial to prevent the unreacted linker from reacting with the thiol-peptide in the next stage.

Step B: Conjugation to Thiol-Containing Peptide

  • Prepare Peptide: Dissolve the cysteine-containing peptide in Reaction Buffer B. If the peptide requires reduction, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5]

  • Combine: Add the purified, maleimide-activated protein from Step A to the prepared peptide solution. A 1.1 to 1.5-fold molar excess of the activated protein to the peptide is a good starting point.

  • Incubate: Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[5][12]

  • Quench (Optional): To ensure no free maleimide groups remain, the reaction can be quenched by adding a solution of free cysteine or β-mercaptoethanol to a final concentration of ~10 mM.

  • Final Purification: Purify the final peptide conjugate from excess reagents and unconjugated molecules using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or HPLC.

Summary of Reaction Parameters

The table below summarizes the key quantitative parameters for the conjugation protocol.

ParameterStep A: NHS Ester ReactionStep B: Maleimide ReactionReferences
Target Functional Group Primary Amine (-NH₂)Sulfhydryl/Thiol (-SH)[1]
Optimal pH Range 7.2 – 8.56.5 – 7.5[1][4][7]
Recommended Buffer Phosphate, Bicarbonate, HEPESPhosphate, HEPES (with EDTA)[4][12]
Molar Ratio 10-20x molar excess of linker over protein1.1-1.5x molar excess of activated protein over peptide[5][11]
Reaction Temperature Room Temp. or 4°CRoom Temp. or 4°C[1][3]
Incubation Time 1 - 2 hours (RT) or overnight (4°C)2 hours (RT) or overnight (4°C)[3][5][11]
Solvent for Linker Anhydrous DMSO or DMF-[1][3][5]
Quenching Agent Tris or GlycineCysteine or β-mercaptoethanol[4][11]

References

Application Notes and Protocols for Surface Immobilization using Maleimide-C10-NHS Ester Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the covalent immobilization of thiol-containing biomolecules (e.g., peptides, proteins, antibodies) onto amine-functionalized surfaces using the heterobifunctional crosslinker, Maleimide-C10-NHS ester. This crosslinker contains an N-hydroxysuccinimide (NHS) ester reactive group that forms a stable amide bond with primary amines on the surface, and a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups on the target biomolecule. The C10 spacer arm provides spatial separation between the surface and the immobilized molecule, which can be crucial for maintaining its biological activity.

Principle of the Method

The immobilization process is a two-step procedure:

  • Surface Activation: The amine-functionalized surface is first reacted with the this compound. The NHS ester group readily reacts with the primary amines on the surface to form a stable amide linkage, resulting in a maleimide-activated surface.

  • Ligand Immobilization: The thiol-containing biomolecule is then introduced to the maleimide-activated surface. The maleimide group specifically and efficiently reacts with the free sulfhydryl group of the biomolecule to form a stable thioether bond, thus covalently immobilizing the biomolecule to the surface.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the crosslinking procedure.

Table 1: Recommended Reaction Conditions

ParameterNHS Ester Reaction (Surface Activation)Maleimide Reaction (Ligand Immobilization)
pH 7.2 - 8.5[1]6.5 - 7.5[2]
Buffer Phosphate, Borate, Carbonate, or HEPES buffer[1]Phosphate, HEPES, or MES buffer[3]
Temperature Room Temperature or 4°C[1]Room Temperature[4]
Incubation Time 0.5 - 4 hours[1]0.5 - 2 hours[4]
Crosslinker Concentration 10- to 50-fold molar excess over surface amines[2]5:1 to 2:1 molar ratio of maleimide to thiol[4]

Table 2: Factors Influencing Immobilization Efficiency and Stability

FactorEffect on NHS Ester ReactionEffect on Maleimide ReactionStability of Final Linkage
pH Rate increases with pH, but so does hydrolysis of NHS ester[1]Optimal between 6.5-7.5; above 7.5, maleimide can react with amines and hydrolyze[2][3]The thioether bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols. Ring-opening hydrolysis of the thiosuccinimide can increase stability[5][6][7]
Buffer Composition Avoid primary amine buffers (e.g., Tris)[1]Avoid thiol-containing buffers (e.g., DTT)-
Temperature Higher temperature increases reaction rate but also hydrolysis--
Concentration Higher concentration of crosslinker can increase surface activation but also non-specific bindingOptimal molar ratio is crucial for efficiency[4]-
Hydrolysis NHS esters have a limited half-life in aqueous solutions (e.g., 4-5 hours at pH 7, 0°C)[1]Maleimide group is more stable than NHS ester but can slowly hydrolyze at pH > 7.5[2]Hydrolysis of the thiosuccinimide ring can stabilize the conjugate against thiol exchange[3][5]

Experimental Protocols

Materials Required
  • Amine-functionalized surface (e.g., glass slide, microplate, beads)

  • This compound crosslinker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • Reaction Buffers:

    • Activation Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS)

    • Conjugation Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, 0.1 M EDTA, pH 6.5-7.5

    • Washing Buffer: PBS or PBST (PBS with 0.05% Tween-20)

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Desalting column or dialysis equipment (optional, for biomolecule purification)

  • Standard laboratory equipment (pipettes, tubes, rotator, etc.)

Protocol 1: Surface Activation with this compound

This protocol describes the activation of an amine-functionalized surface.

  • Prepare Crosslinker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Dilute Crosslinker: Dilute the stock solution of the crosslinker into the Activation Buffer to the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the estimated number of surface amine groups is a good starting point.

  • Surface Reaction: Immerse the amine-functionalized surface in the diluted crosslinker solution. Ensure the entire surface is in contact with the solution.

  • Incubation: Incubate for 30 minutes to 4 hours at room temperature, or for 2 hours to overnight at 4°C. Gentle agitation during incubation can improve efficiency.

  • Washing: After incubation, remove the crosslinker solution and wash the surface thoroughly with Washing Buffer (3-5 times) to remove any unreacted crosslinker. The surface is now maleimide-activated and ready for the immobilization of the thiol-containing biomolecule. Proceed immediately to the next step as the maleimide group has limited stability in aqueous environments.

Protocol 2: Immobilization of Thiol-Containing Biomolecule

This protocol describes the conjugation of a thiol-containing biomolecule to the maleimide-activated surface.

  • Prepare Biomolecule: Dissolve the thiol-containing biomolecule in the Conjugation Buffer. If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Note: Avoid using DTT as it needs to be removed before the maleimide reaction. If DTT is used, purify the biomolecule using a desalting column.

  • Conjugation Reaction: Introduce the solution of the thiol-containing biomolecule to the maleimide-activated surface.

  • Incubation: Incubate for 30 minutes to 2 hours at room temperature with gentle agitation.

  • Washing: Remove the biomolecule solution and wash the surface extensively with Washing Buffer to remove any non-covalently bound molecules.

  • Quenching (Optional): To block any unreacted maleimide groups, the surface can be incubated with a solution of a small thiol-containing molecule (e.g., 10 mM L-cysteine or β-mercaptoethanol) in Conjugation Buffer for 30 minutes at room temperature.

  • Final Wash: Perform a final wash with Washing Buffer. The surface with the immobilized biomolecule is now ready for use or storage according to the stability of the immobilized molecule.

Visualizations

experimental_workflow cluster_step1 Step 1: Surface Activation cluster_step2 Step 2: Ligand Immobilization cluster_step3 Step 3: Quenching (Optional) AmineSurface Amine-Functionalized Surface ActivatedSurface Maleimide-Activated Surface AmineSurface->ActivatedSurface NHS Ester Reaction (0.5-4h, RT or 4°C) Crosslinker This compound in Activation Buffer (pH 7.2-8.5) Crosslinker->ActivatedSurface ImmobilizedSurface Immobilized Biomolecule on Surface ActivatedSurface->ImmobilizedSurface Maleimide Reaction (0.5-2h, RT) ThiolMolecule Thiol-Containing Biomolecule in Conjugation Buffer (pH 6.5-7.5) ThiolMolecule->ImmobilizedSurface FinalSurface Final Functionalized Surface ImmobilizedSurface->FinalSurface QuenchingAgent Quenching Agent (e.g., L-cysteine) QuenchingAgent->FinalSurface Blocking unreacted maleimides

Caption: Experimental workflow for surface immobilization.

signaling_pathway cluster_reaction1 NHS Ester Reaction with Amine Surface cluster_reaction2 Maleimide Reaction with Thiolated Biomolecule SurfaceAmine Surface-NH2 AmideBond Surface-NH-CO-(CH2)10-Maleimide SurfaceAmine->AmideBond NHS_Ester This compound NHS_Ester->AmideBond + NHS_leaving NHS AmideBond->NHS_leaving + ActivatedSurface Surface-NH-CO-(CH2)10-Maleimide ThioetherBond Surface-NH-CO-(CH2)10-S-Biomolecule (Thioether Linkage) ActivatedSurface->ThioetherBond ThiolBiomolecule Biomolecule-SH ThiolBiomolecule->ThioetherBond +

References

Application Notes and Protocols for Two-Step Conjugation Reactions with Maleimide-C10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of Maleimide-C10-NHS ester, a heterobifunctional crosslinker, in two-step bioconjugation reactions. This reagent is particularly valuable for covalently linking amine-containing molecules to sulfhydryl-containing molecules, a cornerstone technique in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced bioconjugates.[1][2][3][4]

Introduction

This compound is a versatile crosslinking reagent featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, separated by a C10 spacer.[5] The NHS ester reacts specifically with primary amines (-NH2), commonly found on the surface of proteins (e.g., lysine (B10760008) residues), to form stable amide bonds.[2][][7] The maleimide group, on the other hand, exhibits high reactivity towards sulfhydryl groups (-SH), such as those from cysteine residues, forming a stable thioether bond.[2][3][8]

The strategic separation of these two reactive groups allows for a controlled, two-step conjugation process. This minimizes the formation of unwanted homodimers and other side products, which is a common challenge with homobifunctional crosslinkers.[1][] The C10 spacer provides adequate distance between the conjugated molecules, which can help to preserve their native structure and function.

Key Applications

The unique properties of this compound make it suitable for a wide range of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where a cytotoxic drug (containing a sulfhydryl group) is linked to a monoclonal antibody (with accessible amine groups).[3][9] This targeted delivery approach enhances the therapeutic window of the drug by concentrating it at the tumor site and minimizing systemic toxicity.[3]

  • Protein Labeling: Fluorescent dyes, biotin, or enzymes can be conjugated to proteins for use in various assays such as immunoassays, fluorescence microscopy, and flow cytometry.[][10]

  • Surface Immobilization: Proteins and peptides can be attached to surfaces functionalized with either amine or sulfhydryl groups for applications in biosensors and immunoassays.

  • Peptide Conjugation: Peptides can be linked to carrier proteins to enhance their immunogenicity for antibody production.[1]

Reaction Mechanism and Workflow

The two-step conjugation process involves the sequential reaction of the NHS ester and the maleimide group.

Step 1: Amine Acylation. The amine-containing molecule (e.g., a protein or antibody) is reacted with the this compound. The NHS ester reacts with primary amines at a pH of 7-9 to form a stable amide bond.[1]

Step 2: Sulfhydryl Alkylation. After removing the excess, unreacted crosslinker, the maleimide-activated molecule is introduced to the sulfhydryl-containing molecule. The maleimide group reacts with the sulfhydryl group at a pH of 6.5-7.5 to form a stable thioether bond.[1][2]

Below is a diagram illustrating the experimental workflow for a typical two-step conjugation reaction.

G cluster_0 Step 1: Activation of Molecule A cluster_1 Step 2: Conjugation with Molecule B A Molecule A (Amine-containing, e.g., Antibody) C Reaction 1 (pH 7-9) A->C B This compound B->C D Maleimide-Activated Molecule A C->D E Purification (Desalting/Dialysis) D->E F Purified Maleimide-Activated Molecule A E->F H Reaction 2 (pH 6.5-7.5) F->H G Molecule B (Sulfhydryl-containing, e.g., Drug) G->H I Conjugate A-B H->I J Final Purification I->J K Purified Conjugate A-B J->K

Two-step conjugation workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the two-step conjugation reaction with this compound.

Table 1: Reaction Conditions for NHS Ester-Amine Coupling

ParameterRecommended RangeNotes
pH 7.0 - 9.0The rate of hydrolysis of the NHS ester increases with pH. A pH of 7.2-8.5 is commonly used.[7]
Temperature 4°C - Room TemperatureLower temperatures can be used to minimize hydrolysis of the NHS ester.[1][7]
Reaction Time 30 minutes - 2 hoursLonger reaction times may be required at lower temperatures.[1][]
Molar Excess of Crosslinker 10 - 50 foldThe optimal ratio depends on the concentration of the amine-containing molecule and the desired degree of labeling.[1]
Buffer Composition Phosphate, Borate, HEPESAvoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the reaction.[1]

Table 2: Reaction Conditions for Maleimide-Sulfhydryl Coupling

ParameterRecommended RangeNotes
pH 6.5 - 7.5The maleimide group is most specific for sulfhydryls in this pH range. Above pH 7.5, reactivity with amines can occur.[1][4]
Temperature 4°C - Room TemperatureThe reaction is typically rapid at room temperature.[1]
Reaction Time 30 minutes - 2 hoursThe reaction is generally complete within 1-2 hours.[1][]
Molar Ratio 1:1 to 1:5 (Maleimide:Sulfhydryl)The optimal ratio depends on the specific molecules being conjugated.[]
Buffer Composition Phosphate, HEPESAvoid buffers containing sulfhydryl compounds (e.g., DTT, 2-mercaptoethanol).[1]

Experimental Protocols

Protocol 1: General Two-Step Protein-Protein Conjugation

This protocol describes a general procedure for conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein-NH2 (e.g., antibody)

  • Protein-SH (e.g., enzyme)

  • Conjugation Buffer A: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Conjugation Buffer B: Phosphate Buffered Saline (PBS), pH 6.5-7.0

  • Desalting columns

Procedure:

Step 1: Activation of Protein-NH2

  • Prepare Protein-NH2 at a concentration of 1-5 mg/mL in Conjugation Buffer A.

  • Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM.[]

  • Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution.[1]

  • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[1]

  • Remove excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer B.[1]

Step 2: Conjugation to Protein-SH

  • Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. The molar ratio should be optimized for the specific application, but a 1:1 ratio is a good starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[]

  • (Optional) To quench the reaction, add a small molecule thiol such as cysteine to a final concentration of 10 mM to react with any unreacted maleimide groups.[]

  • Purify the final conjugate using size-exclusion chromatography or another appropriate purification method to remove any unreacted proteins.

Protocol 2: Antibody-Drug Conjugation (ADC)

This protocol outlines the conjugation of a sulfhydryl-containing drug to an antibody. This often requires the reduction of native disulfide bonds in the antibody to generate free sulfhydryls.

Materials:

  • Antibody (e.g., IgG)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound

  • Sulfhydryl-containing drug

  • Conjugation Buffer A: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Reduction Buffer: PBS with 1 mM EDTA, pH 7.4

  • Conjugation Buffer B: PBS, pH 6.5-7.0

  • Desalting columns

Procedure:

Step 1: Antibody Reduction (Generation of Sulfhydryl Groups)

  • Prepare the antibody at a concentration of 1-10 mg/mL in Reduction Buffer.

  • Add a 10- to 40-fold molar excess of TCEP or DTT to the antibody solution.[11][12]

  • Incubate for 30-60 minutes at 37°C.[12]

  • Remove the reducing agent using a desalting column equilibrated with Conjugation Buffer B.

Step 2: Activation of a Carrier Molecule (if necessary) and Drug Conjugation

Note: In many ADC protocols, the drug-linker is pre-synthesized with the maleimide group. If starting with a sulfhydryl-containing drug and a separate linker, an initial activation step is needed. The following assumes a pre-formed Maleimide-linker-drug.

  • Dissolve the maleimide-activated drug-linker in an organic solvent like DMSO to a concentration of 10 mM.[12]

  • Add the dissolved maleimide-activated drug-linker to the reduced antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold over available thiols) is typically used.[12]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purify the ADC using a suitable method such as size-exclusion chromatography or hydrophobic interaction chromatography to remove excess drug-linker and unconjugated antibody.

The logical relationship for selecting the appropriate conjugation strategy based on the available functional groups is depicted below.

G start Start: Define Biomolecules for Conjugation molA Molecule A has primary amines? start->molA molB Molecule B has free sulfhydryls? molA->molB Yes alt_chem Consider alternative conjugation chemistry molA->alt_chem No two_step Proceed with Two-Step This compound Conjugation molB->two_step Yes need_reduction Reduce disulfide bonds in Molecule B to generate sulfhydryls molB->need_reduction No need_reduction->molB Sulfhydryls now available

Decision tree for conjugation strategy.

Important Considerations

  • Purity of Reagents: Use high-purity proteins and crosslinkers for optimal results.

  • Buffer Composition: Always avoid buffers that contain components that can react with the NHS ester or maleimide groups.[1]

  • Hydrolysis: The NHS ester is susceptible to hydrolysis, especially at higher pH. Prepare solutions fresh and use them immediately.[1][7] The maleimide group can also hydrolyze at pH values above 7.5.[1]

  • Storage: Store this compound desiccated at -20°C.[1] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[1]

By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of bioconjugation applications, leading to the successful development of novel research tools and therapeutics.

References

Application Notes and Protocols for One-Pot Maleimide-C10-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dual-labeling of biomolecules using a heterobifunctional Maleimide-C10-NHS ester crosslinker in a one-pot sequential reaction. This method is designed for conjugating a molecule with a primary amine (e.g., lysine (B10760008) residue on a protein) and a molecule with a sulfhydryl group (e.g., cysteine residue).

Introduction

The this compound is a heterobifunctional crosslinker that enables the covalent conjugation of amine- and sulfhydryl-containing molecules.[1] The N-hydroxysuccinimide (NHS) ester reacts with primary amines to form stable amide bonds, while the maleimide (B117702) group reacts with sulfhydryl groups to form stable thioether bonds.[1] This dual reactivity is particularly useful in creating complex bioconjugates, such as antibody-drug conjugates (ADCs), and for labeling proteins with probes or other functional molecules.[2][3][4]

The term "one-pot" in this context refers to a sequential procedure where both conjugation reactions are performed in the same reaction vessel without intermediate purification of the maleimide-activated protein. This approach saves time and minimizes sample loss.[5] However, it is crucial to note that the optimal pH conditions for the NHS ester and maleimide reactions are different.[6][7] The NHS ester reaction with primary amines is most efficient at a pH between 7.2 and 8.5, while the maleimide reaction with thiols is most effective and specific at a pH of 6.5 to 7.5.[1][6] Therefore, a two-step sequential conjugation within a single pot is the recommended approach.

Chemical Reaction Workflow

The overall workflow involves two main sequential steps within the same reaction vessel. First, the NHS ester of the this compound is reacted with the primary amines of the first biomolecule. Following this, the pH is adjusted, and the second biomolecule containing a sulfhydryl group is added to react with the maleimide group.

G cluster_0 Step 1: Amine Reaction (NHS Ester) cluster_1 Step 2: Thiol Reaction (Maleimide) cluster_2 Final Step A Biomolecule 1 (with primary amines, e.g., Protein) C Maleimide-Activated Biomolecule 1 A->C pH 7.2-8.5 B This compound B->C E Dual-Labeled Bioconjugate C->E Adjust pH to 6.5-7.5 D Biomolecule 2 (with sulfhydryl group, e.g., Thiolated Payload) D->E F Purification E->F

Caption: Sequential one-pot labeling workflow.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative parameters for the two primary conjugation reactions involving the this compound.

ParameterNHS Ester Reaction (Amine Coupling)Maleimide Reaction (Thiol Coupling)
Optimal pH Range 7.2 - 8.5[1][6]6.5 - 7.5[1][6]
Recommended pH 8.3[6]7.0[6]
Temperature Room Temperature (20-25°C) or 4°C[6]Room Temperature (20-25°C) or 4°C[6]
Reaction Time 30 min - 2 hours at RT; Overnight at 4°C[6]2 - 4 hours at RT; Overnight at 4°C[6]
Molar Excess of Linker 5- to 20-fold over the amine-containing molecule[8]N/A (Equimolar to thiolated molecule)
Buffer Considerations Avoid primary amine buffers (e.g., Tris, glycine)[1][6]Avoid sulfhydryl-containing buffers
Solvent for Linker Dissolve in DMSO or DMF before adding to aqueous buffer[1][6]N/A

Experimental Protocols

Materials and Reagents
  • This compound (MW: 378.42 g/mol )[9]

  • Amine-containing biomolecule (e.g., antibody, protein)

  • Sulfhydryl-containing molecule (e.g., peptide, drug)

  • Reaction Buffer A: Phosphate-Buffered Saline (PBS), pH 8.0

  • Reaction Buffer B: Phosphate-Buffered Saline (PBS), pH 7.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system: Desalting column, dialysis cassettes, or HPLC

Protocol for One-Pot Sequential Labeling

This protocol is a general guideline and may require optimization for specific applications.

1. Preparation of Biomolecules

  • Amine-containing biomolecule: Dissolve the biomolecule in Reaction Buffer A to a concentration of 1-10 mg/mL.[10] If the buffer contains primary amines, exchange it with an amine-free buffer like PBS.

  • Sulfhydryl-containing molecule: If the molecule has disulfide bonds, they must be reduced to free thiols. Dissolve the molecule in a degassed buffer (pH 7.0-7.5) and add a 10- to 100-fold molar excess of TCEP.[10] Incubate for 20-30 minutes at room temperature.[10][11] Remove excess TCEP using a desalting column if necessary.

2. Step 1: NHS Ester Reaction (Amine Labeling)

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1]

  • Prepare a fresh stock solution of the this compound in anhydrous DMSO or DMF (e.g., 10 mM).[1][11]

  • Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of the amine-containing biomolecule.[8]

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[8]

3. pH Adjustment

  • After the initial incubation, adjust the pH of the reaction mixture to 6.5-7.5 by adding a small amount of a suitable acidic buffer (e.g., 0.5 M phosphate (B84403) buffer, pH 6.5).

4. Step 2: Maleimide Reaction (Thiol Labeling)

  • Immediately add the sulfhydryl-containing molecule to the reaction mixture at a defined molar ratio (e.g., 1:1 to 1:5 relative to the amine-containing biomolecule).[8]

  • Incubate for 2 to 4 hours at room temperature or overnight at 4°C.[6]

5. Quenching and Purification

  • To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) can be added.[6] To quench unreacted NHS esters, a primary amine buffer like Tris can be used.

  • Purify the final bioconjugate from excess reagents and byproducts using a desalting column, dialysis, or chromatography (e.g., HPLC, FPLC).[10]

Visualization of the Chemical Reactions

The following diagrams illustrate the chemical reactions occurring in each step.

G cluster_0 NHS Ester Reaction with Primary Amine A Protein-NH₂ C Protein-NH-CO-(CH₂)₁₀-Maleimide + NHS A->C B This compound B->C

Caption: NHS ester reaction with a primary amine.

G cluster_1 Maleimide Reaction with Sulfhydryl Group D Maleimide-Activated Protein F Protein-Conjugated Payload D->F E Payload-SH E->F

Caption: Maleimide reaction with a sulfhydryl group.

Troubleshooting and Optimization

  • Low Labeling Efficiency:

    • Ensure the pH is within the optimal range for each reaction step.

    • Verify the activity of the NHS ester and maleimide groups, as they are susceptible to hydrolysis.[1][6] Prepare fresh solutions of the crosslinker immediately before use.[1]

    • Confirm the presence of free primary amines and sulfhydryl groups on the respective biomolecules.

    • Increase the molar excess of the crosslinker or the reaction time.

  • Precipitation:

    • The this compound may not be readily soluble in aqueous buffers.[6] Ensure it is fully dissolved in an organic solvent like DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should ideally be kept below 10%.[1][6]

  • Non-Specific Labeling:

    • At pH values above 7.5, the maleimide group can react with primary amines.[6][7] Adhering to the recommended pH ranges is critical for specificity.

By following these detailed protocols and considering the key reaction parameters, researchers can successfully perform one-pot sequential labeling of biomolecules using this compound for a variety of applications in research and drug development.

References

Application Note: Calculating Molar Excess of Maleimide-C10-NHS Ester for Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maleimide-C10-NHS ester is a heterobifunctional crosslinker widely used in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This linker contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by a 10-carbon alkyl chain.[2][4] The NHS ester reacts with primary amines (-NH2), such as the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[3][5] The maleimide group reacts specifically with sulfhydryl (thiol, -SH) groups, found in cysteine residues, to form stable thioether bonds.[3][6]

The C10 spacer provides increased molecular flexibility and can help minimize steric hindrance during conjugation reactions.[2] Due to the different reactivity and optimal pH conditions of the two functional groups, conjugations are typically performed in a two-step process.[6] Accurately calculating the molar excess of the linker is critical for controlling the degree of labeling and ensuring the efficacy and homogeneity of the final conjugate. This document provides a detailed guide and protocols for determining the appropriate molar excess of this compound for your specific application.

Chemical Properties and Reaction Principles

The successful use of this compound relies on understanding its chemical properties and the principles governing its reactivity.

PropertyValueReference
CAS Number 87981-04-2[4][7]
Molecular Formula C₁₉H₂₆N₂O₆[7]
Molecular Weight 378.42 g/mol [4][7]
Reactivity 1 (NHS Ester) Primary Amines (-NH₂)[5][6]
Reactivity 2 (Maleimide) Sulfhydryls/Thiols (-SH)[6][]
Reaction Chemistry

The bifunctional nature of the linker allows for the sequential conjugation of two different molecules. The process typically involves first reacting the more labile NHS ester with an amine-containing molecule, followed by purification and subsequent reaction of the maleimide group with a thiol-containing molecule.

G linker This compound intermediate Maleimide-Activated Molecule A linker->intermediate protein1 Molecule A (contains -NH₂) protein1->intermediate Step 1: Amine Reaction pH 7.2-8.5 conjugate Final Conjugate (A-Linker-B) intermediate->conjugate Step 2: Thiol Reaction pH 6.5-7.5 nhs_leaving NHS intermediate->nhs_leaving release protein2 Molecule B (contains -SH) protein2->conjugate

Caption: Two-step conjugation workflow using this compound.
Optimizing Reaction Conditions

The efficiency of the conjugation is highly dependent on the reaction conditions, especially pH. Competing side reactions, such as hydrolysis, can significantly reduce the yield.

ReactionOptimal pHCompeting ReactionsNotes
NHS Ester + Amine 7.2 - 8.5[5] (Often optimal at 8.3-8.5)[9][10]Hydrolysis of the NHS ester, which increases rapidly with pH.[5][11]The half-life of an NHS ester can decrease from hours at pH 7 to minutes at pH 8.6.[5] Reactions should be performed promptly after reagent preparation.
Maleimide + Thiol 6.5 - 7.5[6][12]Reaction with primary amines at pH > 7.5.[12][13] Hydrolysis of the maleimide ring at pH > 7.5.[6]The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0.[]

Calculating Molar Excess

The molar ratio of the linker to the biomolecule is a critical parameter that determines the average number of linker molecules attached, also known as the degree of labeling (DOL). An insufficient excess can lead to low conjugation efficiency, while a large excess can result in excessive labeling, potentially causing protein aggregation or loss of biological activity.[14]

General Formula

To calculate the mass of this compound required for a specific molar excess, use the following formula:

Mass of Linker (mg) = (Molar Excess) × (Mass of Biomolecule (mg)) × (MW of Linker ( g/mol )) / (MW of Biomolecule ( g/mol ))

  • Molar Excess: The desired fold excess of the linker over the biomolecule (e.g., 20 for a 20-fold excess).

  • MW of Linker: 378.42 g/mol for this compound.

  • MW of Biomolecule: The molecular weight of your protein, peptide, or other molecule in g/mol (or Da).

Recommended Starting Molar Excess

The optimal molar excess is empirical and depends on factors like the concentration of the biomolecule and the number of available reactive groups. Dilute protein solutions generally require a greater molar excess to achieve the same level of labeling as concentrated solutions.[15][16]

Biomolecule ConcentrationRecommended Starting Molar ExcessExpected OutcomeReference
1-10 mg/mL (e.g., IgG)20-foldTypically results in 4-6 linkers per antibody.[16]
< 1 mg/mL40 to 80-foldCompensates for lower reaction kinetics at dilute concentrations.[6]
Peptides or Small Molecules1.5 to 5-foldDepends on the number of available primary amines and desired stoichiometry.General recommendation

Note: These are starting points. The optimal ratio should be determined empirically for each specific system by running a series of reactions with varying molar excess and analyzing the resulting DOL.

Experimental Protocols

The following is a general two-step protocol for conjugating an amine-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B).

Caption: Experimental workflow for a two-step bioconjugation reaction.
Materials and Reagents

  • This compound

  • Molecule A (containing primary amines, e.g., an antibody)

  • Molecule B (containing a free sulfhydryl, e.g., a cysteine-containing peptide)

  • Reaction Buffer A (Amine-Reactive): Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[15] Avoid buffers containing primary amines like Tris.[5]

  • Reaction Buffer B (Thiol-Reactive): Buffer with a pH of 6.5-7.5, such as PBS.

  • Solvent: Anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6]

  • Quenching Reagent (Optional): 1M Tris-HCl, pH 8.0, or glycine (B1666218) solution.[5]

  • Purification: Desalting columns (e.g., Zeba Spin) or dialysis cassettes appropriate for the scale of your reaction.[15]

Protocol Step 1: Activation of Molecule A with this compound
  • Prepare Molecule A: Dissolve your amine-containing molecule in Reaction Buffer A to a concentration of 1-10 mg/mL. If the molecule is in an incompatible buffer (e.g., Tris), perform a buffer exchange into Reaction Buffer A.

  • Prepare Linker Stock: Immediately before use, equilibrate the vial of this compound to room temperature.[6] Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.[15]

  • Calculate and Add Linker: Calculate the volume of the linker stock solution needed to achieve the desired molar excess (see Section 3.0). Add this volume to the solution of Molecule A while gently vortexing. Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.[6]

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.[16]

  • Purify: Immediately remove the excess, non-reacted linker using a desalting column or dialysis equilibrated with Reaction Buffer B. This step is crucial to prevent the unreacted linker from reacting with Molecule B in the next step. The resulting product is your maleimide-activated Molecule A.

Protocol Step 2: Conjugation to Thiol-Containing Molecule B
  • Prepare Molecule B: Dissolve your thiol-containing molecule in Reaction Buffer B. If the molecule has disulfide bonds, it may require reduction prior to this step using a reagent like TCEP, followed by removal of the reducing agent.

  • Conjugate: Combine the purified maleimide-activated Molecule A with Molecule B. A 1.5 to 5-fold molar excess of the activated Molecule A relative to Molecule B is often a good starting point, but the optimal ratio may vary.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quench (Optional): To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.

  • Final Purification: Purify the final conjugate from unreacted components using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Hydrolysis of NHS ester before reaction.- Inactive/hydrolyzed linker.- Incorrect buffer pH or presence of competing amines (e.g., Tris).- Insufficient molar excess.- Prepare linker solution immediately before use in anhydrous solvent.[17]- Use a fresh vial of linker stored properly with desiccant.[6]- Ensure an amine-free buffer at the correct pH (7.2-8.5 for NHS ester step).[5][15]- Increase the molar excess of the linker, especially for dilute protein solutions.[16]
Protein Precipitation - Excessive labeling (high DOL).- High concentration of organic solvent (DMSO/DMF).- Reduce the molar excess of the linker in the reaction.- Ensure the final concentration of the organic solvent is below 10%.[6]
Non-Specific Labeling - Maleimide group reacting with amines.- Ensure the pH for the maleimide-thiol reaction is maintained at or below 7.5.[6][12]
Inconsistent Results - Moisture contamination of the solid linker or stock solution.- Inaccurate quantification of biomolecules.- Equilibrate linker vial to room temperature before opening to prevent condensation.[17]- Use anhydrous solvents for stock solutions.[15]- Accurately determine the concentration of your starting materials.

Conclusion

The this compound is a versatile tool for creating specific bioconjugates. Successful and reproducible conjugation hinges on the careful calculation of molar excess and optimization of reaction conditions, particularly pH and biomolecule concentration. By starting with the recommended molar ratios and systematically optimizing the protocol, researchers can effectively control the degree of labeling to produce well-defined conjugates for a wide range of applications in research and drug development.

References

Optimal pH for Maleimide-C10-NHS Ester Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maleimide-C10-NHS ester is a heterobifunctional crosslinker used to covalently link molecules containing amine and thiol groups. The C10 spacer arm provides distance between the conjugated molecules, which can be advantageous in preserving their biological activity. This crosslinker contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups. The efficiency of these reactions is highly dependent on the pH of the reaction buffer. This document provides detailed application notes and protocols for the optimal use of this compound, with a focus on pH considerations.

The conjugation process involves two distinct chemical reactions, each with its own optimal pH range. The NHS ester reacts with primary amines to form a stable amide bond, while the maleimide group reacts with thiols to form a stable thioether bond. Understanding the pH-dependence of both reactions is critical for successful conjugation.

pH Considerations for Optimal Conjugation

The selection of the optimal pH for conjugation with a Maleimide-NHS ester is a compromise between the requirements of the two reactive ends. The maleimide group is most reactive and specific towards thiols at a pH range of 6.5-7.5.[1][2][3] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with amines, leading to reduced selectivity.[1][2] Conversely, the NHS ester reacts most efficiently with primary amines at a pH of 8.3-8.5.[4][5][6][7] At lower pH values, the amine groups are protonated and thus less nucleophilic, resulting in a slower reaction rate.[7] At pH values above 9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lead to low conjugation yields.[7]

Therefore, two main strategies are employed for conjugation: a one-step procedure at a compromise pH, or a more controlled two-step procedure where each reaction is performed at its optimal pH.

Data Presentation

Reactive GroupTarget Functional GroupProductOptimal pH RangeKey Considerations
Maleimide Thiol (-SH)Thioether bond6.5 - 7.5[1][2][3]- Below pH 6.5, the reaction is slow.[1]- Above pH 7.5, the maleimide group can hydrolyze and react with amines.[1][2]
NHS Ester Primary Amine (-NH₂)Amide bond8.3 - 8.5[4][5][6][7]- Below pH 8.0, amine reactivity is reduced.[7]- Above pH 9.0, rapid hydrolysis of the NHS ester occurs.[7]

Experimental Protocols

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, antibody)

  • Thiol-containing molecule (e.g., peptide, drug)

  • Reaction Buffers:

    • Amine Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.[4][8]

    • Thiol Reaction Buffer: PBS, pH 6.5-7.0, containing 1-5 mM EDTA to prevent disulfide bond formation.[8]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis equipment

  • Quenching reagent (e.g., cysteine) (optional)

Protocol 1: Two-Step Conjugation (Recommended)

This is the preferred method as it allows for optimal reaction conditions for both the amine and thiol reactions, leading to higher efficiency and specificity.

Step 1: Reaction of NHS Ester with Amine-Containing Molecule

  • Preparation of Amine-Containing Molecule: Dissolve the amine-containing molecule in the Amine Reaction Buffer (pH 7.2-8.0). If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Amine Reaction Buffer using a desalting column or dialysis.[8]

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of approximately 10 mM.[8]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of the amine-containing molecule.[8]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[8]

  • Removal of Excess Crosslinker: Immediately remove the non-reacted crosslinker using a desalting column or dialysis, exchanging the maleimide-activated molecule into the Thiol-Reaction Buffer (pH 6.5-7.5).[8] This step is crucial to prevent hydrolysis of the NHS ester and to prepare for the next reaction.

Step 2: Reaction of Maleimide with Thiol-Containing Molecule

  • Reaction: Immediately add the maleimide-activated molecule to the thiol-containing molecule at a desired molar ratio (e.g., 1:1 to 1:5).[8]

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a quenching reagent like cysteine can be added to a final concentration of 1-10 mM.[8]

  • Purification: Purify the final conjugate from excess reagents and unconjugated molecules using an appropriate method such as size-exclusion chromatography (SEC).

Protocol 2: One-Step Conjugation

This method is simpler but may result in lower yields and less specific conjugation due to the compromise in pH.

  • Preparation of Reactants: Dissolve both the amine-containing and thiol-containing molecules in a reaction buffer with a pH of 7.2-7.5.[9] This pH is a compromise between the optimal conditions for both reactions.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of approximately 10 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the mixture of the amine- and thiol-containing molecules.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) or a thiol (e.g., cysteine).

  • Purification: Purify the final conjugate using an appropriate chromatography method.

Visualizations

Two_Step_Conjugation_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Amine_Molecule Amine-containing Molecule (pH 7.2-8.0) Reaction1 Incubate 30-60 min RT or 2h 4°C Amine_Molecule->Reaction1 Crosslinker_NHS Maleimide-C10-NHS Ester in DMSO/DMF Crosslinker_NHS->Reaction1 Purification1 Desalting/Dialysis into pH 6.5-7.5 Buffer Reaction1->Purification1 Activated_Molecule Maleimide-Activated Molecule Purification1->Activated_Molecule Reaction2 Incubate 1-2h RT or overnight 4°C Activated_Molecule->Reaction2 Thiol_Molecule Thiol-containing Molecule (pH 6.5-7.5) Thiol_Molecule->Reaction2 Quench Optional Quenching (e.g., Cysteine) Reaction2->Quench Purification2 Purification (e.g., SEC) Quench->Purification2 Final_Conjugate Final Conjugate Purification2->Final_Conjugate

Caption: Workflow for the recommended two-step conjugation protocol.

One_Step_Conjugation_Workflow Reactants Amine- and Thiol-containing Molecules in Buffer (pH 7.2-7.5) Reaction Incubate 1-2h RT or overnight 4°C Reactants->Reaction Crosslinker Maleimide-C10-NHS Ester in DMSO/DMF Crosslinker->Reaction Quench Optional Quenching Reaction->Quench Purification Purification (e.g., SEC) Quench->Purification Final_Conjugate Final Conjugate Purification->Final_Conjugate

Caption: Workflow for the one-step conjugation protocol.

Reaction_Scheme cluster_amine_reaction NHS Ester Reaction (pH 7.2-8.5) cluster_thiol_reaction Maleimide Reaction (pH 6.5-7.5) R1_NH2 R₁-NH₂ Amide_Bond R₁-NH-CO-C10-Maleimide R1_NH2->Amide_Bond + NHS_Ester Maleimide-C10-NHS NHS_Ester->Amide_Bond NHS NHS Thioether_Bond R₁-NH-CO-C10-Thioether-R₂ Amide_Bond->Thioether_Bond R2_SH R₂-SH R2_SH->Thioether_Bond +

Caption: Chemical reaction scheme for this compound conjugation.

References

Buffer Selection for Maleimide-C10-NHS Ester Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for selecting the optimal buffer systems for reactions involving the heterobifunctional crosslinker, Maleimide-C10-NHS ester. Proper buffer selection is critical to ensure high-efficiency conjugation to both primary amines and sulfhydryl groups while minimizing undesirable side reactions such as hydrolysis.

Introduction to this compound Chemistry

This compound is a versatile crosslinking reagent that contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by a 10-carbon atom spacer arm. The NHS ester reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2] The maleimide group reacts specifically with sulfhydryl (thiol) groups, found on cysteine residues, to form a stable thioether bond.[3][4]

The inherent challenge in using this bifunctional crosslinker lies in the differing optimal pH requirements for the two reactions. NHS ester reactions with amines are most efficient at a pH of 7.2 to 9, with an optimal range often cited as 8.3-8.5.[5][6] Conversely, the maleimide reaction with thiols is most selective and efficient at a pH range of 6.5 to 7.5.[4][7] Above pH 7.5, the maleimide group can lose its specificity and react with primary amines.[4] Furthermore, both the NHS ester and the maleimide group are susceptible to hydrolysis, with the rate of hydrolysis increasing with pH.[1][8]

Therefore, a carefully considered buffer strategy is paramount for successful conjugation. This typically involves either a sequential reaction in two different buffers or a single-step reaction at a compromise pH.

Key Considerations for Buffer Selection

Several factors must be taken into account when selecting a buffer system for your this compound reaction:

  • pH: The pH of the reaction buffer is the most critical parameter. It directly influences the reactivity of the target functional groups and the rate of competing hydrolysis reactions.

  • Buffer Composition: The buffer components themselves should not interfere with the reaction. Buffers containing primary amines, such as Tris and glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[1][9]

  • Stability of Reactants and Products: The stability of the crosslinker, the target molecules, and the resulting conjugate in the chosen buffer must be considered. The thiosuccinimide bond formed from the maleimide-thiol reaction can be unstable under certain conditions, potentially leading to a retro-Michael reaction.[7][10]

  • Solubility: The buffer must maintain the solubility of all reaction components. Organic co-solvents like DMSO or DMF may be required to dissolve the this compound initially, but the final concentration should be kept low (typically <10%) to avoid protein denaturation.[11][12]

Recommended Buffers and pH Ranges

The choice of buffer will depend on whether a one-step or two-step conjugation strategy is employed.

One-Step Conjugation (Compromise pH)

A single-step reaction is simpler but requires a compromise pH that provides reasonable efficiency for both reactions. A pH of 7.2-7.5 is a common choice for this approach.[12]

Two-Step Conjugation (Sequential Reactions)

For optimal efficiency and specificity, a two-step protocol is highly recommended. This involves reacting the less stable NHS ester first at a slightly alkaline pH, followed by purification and a second reaction of the maleimide group at a near-neutral pH.

Step 1: NHS Ester Reaction (Amine Labeling)

  • Recommended Buffers: Phosphate, Carbonate-Bicarbonate, HEPES, Borate.[1][6]

  • Optimal pH: 7.2 - 8.5.[1][6] A pH of 8.3-8.5 is often considered optimal for maximizing the reaction with amines while managing the rate of hydrolysis.[5]

Step 2: Maleimide Reaction (Thiol Labeling)

  • Recommended Buffers: Phosphate, HEPES, Tris (if the NHS ester reaction is complete and excess crosslinker removed).[3][13]

  • Optimal pH: 6.5 - 7.5.[4][7] This range ensures high selectivity of the maleimide for thiol groups.

Quantitative Data Summary

The following tables summarize key quantitative data for the NHS ester and maleimide reactions to aid in buffer selection and protocol design.

Table 1: NHS Ester Reaction Parameters

ParameterValueReferences
Optimal pH Range for Amine Reaction7.2 - 9.0[1]
Recommended Optimal pH8.3 - 8.5[5][14]
Half-life of Hydrolysis at 0°C, pH 7.04 - 5 hours[1][8]
Half-life of Hydrolysis at 4°C, pH 8.610 minutes[1][8]
Common BuffersPhosphate, Carbonate-Bicarbonate, HEPES, Borate[1][6]
Buffers to AvoidTris, Glycine (containing primary amines)[1][9]

Table 2: Maleimide Reaction Parameters

ParameterValueReferences
Optimal pH Range for Thiol Reaction6.5 - 7.5[4][7]
Reaction Rate of Maleimide with Thiols vs. Amines at pH 7.0~1000 times faster with thiols[4][7]
Common BuffersPhosphate, HEPES, Tris[3][13]
Buffers to AvoidBuffers containing thiol compounds (e.g., DTT)[13]

Experimental Protocols

Protocol 1: One-Step Conjugation at a Compromise pH

This protocol is suitable when a simplified procedure is desired and the target molecules are amenable to the compromise pH.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Molecule 1 (containing primary amines)

  • Molecule 2 (containing a sulfhydryl group)

  • Reaction Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or free cysteine/glycine

  • Desalting column

Procedure:

  • Prepare Solutions:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[13]

    • Dissolve Molecule 1 and Molecule 2 in the Reaction Buffer.

  • Reaction:

    • Add the desired molar excess of the this compound solution to the mixture of Molecule 1 and Molecule 2. The final concentration of the organic solvent should be less than 10%.[12]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and reaction byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Two-Step Sequential Conjugation

This is the recommended protocol for achieving higher specificity and yield.

Step A: NHS Ester Reaction with Amine-Containing Molecule

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Molecule 1 (containing primary amines)

  • Amine Reaction Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 8.0-8.3

  • Desalting column

Procedure:

  • Prepare Solutions:

    • Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.[13]

    • Dissolve Molecule 1 in the Amine Reaction Buffer.

  • Reaction:

    • Add the desired molar excess of the this compound solution to the Molecule 1 solution.

    • Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]

  • Purification:

    • Immediately remove excess, unreacted this compound using a desalting column equilibrated with the Thiol Reaction Buffer (see Step B). This step is crucial to prevent the unreacted NHS ester from reacting with the thiol-containing molecule in the next step.

Step B: Maleimide Reaction with Thiol-Containing Molecule

Materials:

  • Maleimide-activated Molecule 1 (from Step A)

  • Molecule 2 (containing a sulfhydryl group)

  • Thiol Reaction Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 6.5-7.0

  • Quenching Reagent (optional): Free cysteine or β-mercaptoethanol

  • Desalting column

Procedure:

  • Prepare Solutions:

    • Dissolve Molecule 2 in the Thiol Reaction Buffer.

  • Reaction:

    • Add the purified, maleimide-activated Molecule 1 to the Molecule 2 solution.

    • Incubate for 1-2 hours at room temperature.

  • Quenching (Optional):

    • Add a quenching reagent to cap any unreacted maleimide groups.

  • Final Purification:

    • Purify the final conjugate using a desalting column or other appropriate chromatographic method to remove excess reagents and byproducts.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the chemical reactions and experimental workflows described.

G cluster_nhs NHS Ester Reaction (pH 7.2-9) cluster_maleimide Maleimide Reaction (pH 6.5-7.5) A This compound C Maleimide-C10-Amide-Protein (Stable Amide Bond) A->C pH 8.3-8.5 (Optimal) D Hydrolysis (Inactive Carboxylate) A->D Competing Reaction (Rate increases with pH) B Protein-NH2 (Primary Amine) B->C E Maleimide-C10-Amide-Protein G Maleimide-C10-Amide-Protein-S-Drug (Stable Thioether Bond) E->G pH 6.5-7.5 (Thiol Selective) H Reaction with Amines E->H Side Reaction (pH > 7.5) F Drug-SH (Sulfhydryl Group) F->G

Caption: Reaction pathways for this compound conjugation.

G cluster_one_step One-Step Conjugation Workflow A Dissolve Maleimide-C10-NHS in DMSO/DMF C Add NHS Ester to Protein/Drug Mixture A->C B Dissolve Protein-NH2 and Drug-SH in Compromise Buffer (pH 7.2-7.5) B->C D Incubate (1-2h RT or 2-4h 4°C) C->D E Quench Reaction (Optional) D->E F Purify Conjugate (Desalting Column) E->F

Caption: Workflow for a one-step conjugation reaction.

G cluster_two_step Two-Step Conjugation Workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction A Dissolve Maleimide-C10-NHS in DMSO/DMF C Add NHS Ester to Protein A->C B Dissolve Protein-NH2 in Amine Buffer (pH 8.0-8.3) B->C D Incubate (30-60 min RT or 2h 4°C) C->D E Purify Maleimide-Activated Protein (Desalting Column with Thiol Buffer) D->E G Add Maleimide-Activated Protein to Drug Solution E->G F Dissolve Drug-SH in Thiol Buffer (pH 6.5-7.0) F->G H Incubate (1-2h RT) G->H I Quench Reaction (Optional) H->I J Purify Final Conjugate I->J

Caption: Workflow for a two-step sequential conjugation reaction.

References

Application Notes and Protocols for the Purification of Maleimide-C10-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-C10-NHS ester is a heterobifunctional crosslinker commonly utilized in bioconjugation to link amine-containing molecules to thiol-containing molecules. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, while the maleimide (B117702) group reacts with sulfhydryl (thiol) groups. The C10 spacer arm provides distance between the conjugated molecules, which can be critical for maintaining their biological activity. Proper purification of the resulting conjugate is a critical step to remove unreacted crosslinkers, byproducts, and unconjugated starting materials, ensuring the quality and reliability of the final product for downstream applications such as antibody-drug conjugates (ADCs), immunoassays, and proteomics.

This document provides detailed protocols for a two-step conjugation process and subsequent purification of this compound conjugates using common laboratory techniques: gel filtration chromatography (size exclusion), dialysis, and reverse-phase high-performance liquid chromatography (RP-HPLC).

Two-Step Conjugation Workflow

A two-step reaction is highly recommended to ensure specificity and minimize side reactions. The NHS ester reaction with the amine-containing molecule is performed first at a higher pH, followed by purification to remove excess crosslinker. The now maleimide-activated molecule is then reacted with the thiol-containing molecule at a near-neutral pH.

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Intermediate Purification cluster_2 Step 2: Maleimide Reaction Amine_Molecule Amine-Containing Molecule (Protein 1) Reaction1 Reaction at pH 7.2-8.5 Amine_Molecule->Reaction1 NHS_Ester This compound NHS_Ester->Reaction1 Activated_Molecule Maleimide-Activated Protein 1 Reaction1->Activated_Molecule Purification1 Purification (e.g., Desalting Column) Activated_Molecule->Purification1 Thiol_Molecule Thiol-Containing Molecule (Protein 2) Reaction2 Reaction at pH 6.5-7.5 Purification1->Reaction2 Thiol_Molecule->Reaction2 Final_Conjugate Final Conjugate Reaction2->Final_Conjugate G cluster_reaction Chemical Reaction Protein-NH2 Protein-NH₂ Activated_Protein      Protein-NH-C(=O)-(CH₂)₁₀-Maleimide     Protein-NH2->Activated_Protein + Maleimide-C10-NHS pH 7.2-8.5 Maleimide-C10-NHS      Maleimide-(CH₂)₁₀-C(=O)-O-N(C=O)₂     Final_Conjugate      Protein-NH-C(=O)-(CH₂)₁₀-Maleimide-S-Drug     Activated_Protein->Final_Conjugate + Drug-SH pH 6.5-7.5 Drug-SH Drug-SH G Start Crude Conjugate Mixture SEC Size Exclusion Chromatography Start->SEC Separation by Size Dialysis Dialysis Start->Dialysis Separation by MWCO HPLC Reverse-Phase HPLC Start->HPLC Separation by Hydrophobicity Purified Purified Conjugate SEC->Purified Dialysis->Purified HPLC->Purified

Application Notes and Protocols for Fluorescent Dye Labeling using Maleimide-C10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Maleimide-C10-NHS ester as a heterobifunctional crosslinker for the fluorescent labeling of biomolecules. This crosslinker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups. The C10 alkyl chain provides a flexible spacer between the conjugated molecules.

Principle of Reaction

The labeling process is a two-step reaction. First, the NHS ester end of the crosslinker is reacted with a primary amine on the fluorescent dye. In the second step, the maleimide end of the dye-crosslinker conjugate reacts with a sulfhydryl group on the target protein, such as the side chain of a cysteine residue. This results in a stable, covalent thioether bond. The reaction is highly specific for thiols at a pH range of 6.5-7.5.[1]

Applications

This protocol is suitable for a variety of applications, including:

  • Fluorescent labeling of proteins and antibodies: For use in immunoassays, fluorescence microscopy, and flow cytometry.

  • Preparation of antibody-drug conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • Surface functionalization: Immobilization of proteins or other biomolecules onto surfaces for biosensor development.

  • PROTAC development: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the labeling protocol.

Table 1: Recommended Reagent Concentrations and Molar Ratios

ParameterRecommended ValueNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.
Dye-to-Protein Molar Ratio10:1 to 20:1This should be optimized for each specific protein and application.
TCEP (optional reducing agent) Molar Excess10-100 foldUse if reduction of disulfide bonds is necessary to generate free thiols.

Table 2: Reaction Conditions

ParameterRecommended ConditionNotes
NHS Ester Reaction (Dye Labeling)
pH8.3 - 8.5Optimal for reaction with primary amines.[4]
TemperatureRoom Temperature
Incubation Time1 - 4 hoursCan be performed overnight on ice.[4]
Maleimide Reaction (Protein Labeling)
pH7.0 - 7.5Critical for specific reaction with sulfhydryl groups.
TemperatureRoom Temperature or 2-8°C
Incubation Time2 hours to overnightLonger incubation at lower temperatures for sensitive proteins.[1]

Experimental Protocols

Materials Required
  • This compound

  • Fluorescent dye with a primary amine group

  • Protein to be labeled (containing free sulfhydryl groups)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffers:

    • Amine-free buffer for NHS ester reaction (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5)

    • Thiol-free buffer for maleimide reaction (e.g., 1X PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Spectrophotometer

Step 1: Preparation of Dye-Maleimide Conjugate
  • Prepare Dye Stock Solution: Dissolve the amine-containing fluorescent dye in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Reaction: In a microcentrifuge tube, combine the dye and the this compound in a 1:1.2 molar ratio in an appropriate volume of reaction buffer (pH 8.3-8.5). The final concentration of the reactants should be in the millimolar range.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification (Optional but Recommended): The resulting dye-maleimide conjugate can be purified from excess crosslinker and unconjugated dye using reverse-phase HPLC. For many applications, the unpurified reaction mixture can be used directly in the next step, assuming the subsequent protein labeling and purification steps will remove any unreacted components.

Step 2: Fluorescent Labeling of the Protein
  • Prepare Protein Solution: Dissolve the protein in the maleimide reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL. If the protein buffer contains any thiol-containing compounds, they must be removed by dialysis or buffer exchange.

  • (Optional) Reduction of Disulfide Bonds: If the protein does not have sufficient free sulfhydryl groups, they can be generated by reducing disulfide bonds. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

  • Labeling Reaction: Add the prepared dye-maleimide conjugate solution to the protein solution at a dye-to-protein molar ratio of 10:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light. Gentle mixing during incubation is recommended.

Step 3: Purification of the Labeled Protein
  • Removal of Unconjugated Dye: Separate the fluorescently labeled protein from unconjugated dye and other small molecules by gel filtration chromatography (e.g., using a Sephadex G-25 column) or extensive dialysis against an appropriate buffer (e.g., PBS).

Step 4: Determination of the Degree of Labeling (DOL)

The degree of labeling (the average number of dye molecules per protein molecule) can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A_280) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A_280 - (A_max × CF)] / ε_protein

      • Where CF is the correction factor (A_280 of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = A_max / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of the fluorescent dye at its A_max.

Visualizations

G cluster_0 Step 1: Dye Activation cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Purification Dye Fluorescent Dye (with -NH2) ActivatedDye Activated Dye (Dye-C10-Maleimide) Dye->ActivatedDye NHS ester reaction (pH 8.3-8.5) Linker This compound Linker->ActivatedDye LabeledProtein Fluorescently Labeled Protein ActivatedDye->LabeledProtein Protein Protein (with -SH) Protein->LabeledProtein Maleimide reaction (pH 7.0-7.5) Purification Purification (e.g., Gel Filtration) LabeledProtein->Purification Purification->LabeledProtein Pure Labeled Protein Unreacted Unreacted Dye & Linker

Caption: Experimental workflow for fluorescent dye labeling using this compound.

G reagents Fluorescent Dye (-NH2) This compound Protein (-SH) step1 Step 1: Dye Activation NHS ester reacts with Dye-NH2 pH 8.3-8.5 reagents->step1 intermediate Activated Dye Intermediate Dye-NH-CO-(CH2)10-Maleimide step1->intermediate step2 Step 2: Protein Labeling Maleimide reacts with Protein-SH pH 7.0-7.5 intermediate->step2 product Final Conjugate Dye-Linker-S-Protein step2->product G start Low Labeling Efficiency? check_protein Sufficient free thiols on protein? start->check_protein check_reagents Reagents active? check_protein->check_reagents Yes reduce_protein Reduce disulfide bonds with TCEP. check_protein->reduce_protein No check_ph Correct pH for each step? check_reagents->check_ph Yes new_reagents Use fresh, anhydrous DMSO/DMF for stocks. check_reagents->new_reagents No adjust_ph Verify buffer pH: 8.3-8.5 for NHS ester 7.0-7.5 for maleimide. check_ph->adjust_ph No optimize_ratio Optimize dye:protein molar ratio. check_ph->optimize_ratio Yes

References

Preparing Maleimide-C10-NHS Ester Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of stock solutions of Maleimide-C10-NHS ester, a heterobifunctional crosslinker commonly utilized in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring the integrity and reactivity of the compound for successful conjugation experiments.

Introduction to this compound

This compound is a versatile chemical tool featuring two distinct reactive moieties separated by a C10 alkyl linker. The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. The maleimide (B117702) group reacts with sulfhydryl (thiol) groups, typically from cysteine residues, to form stable thioether bonds. This dual reactivity makes it an ideal linker for conjugating two different molecules, such as a protein to another protein, a peptide, or a small molecule drug.

Physicochemical Properties and Solubility

Proper handling and storage are paramount to prevent degradation of this compound. The compound is sensitive to moisture and should be stored under desiccated conditions.

PropertyValue
Molecular Weight 378.42 g/mol
Appearance White to off-white solid
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Solubility in DMSO ≥ 100 mg/mL (264.26 mM)[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1][2]

Key Considerations for Handling and Use

Hydrolysis of NHS Ester: The NHS ester moiety is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent, increasing with higher pH.[3][4]

  • At pH 7.0 and 0°C, the half-life of an NHS ester is approximately 4-5 hours.[3][4]

  • At pH 8.6 and 4°C, the half-life decreases to about 10 minutes.[3][4]

  • It is crucial to use anhydrous solvents for preparing stock solutions and to minimize the time the compound is in an aqueous environment before conjugation.[5]

Maleimide Group Stability: The maleimide group is more stable than the NHS ester in aqueous solutions but can also undergo hydrolysis at higher pH values, losing its specificity for sulfhydryl groups.[6] The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[6]

Reaction Buffers:

  • For NHS ester reactions (amine-reactive): Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH range of 7.2-8.5.[3] Avoid buffers containing primary amines like Tris, as they will compete for reaction with the NHS ester.[3][7]

  • For maleimide reactions (thiol-reactive): Use buffers at a pH range of 6.5-7.5 to ensure specific reaction with sulfhydryl groups.[6]

Experimental Protocols

Preparation of Anhydrous DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.[5][6]

  • Weigh: In a suitable microcentrifuge tube, weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.78 mg.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of anhydrous DMSO for every 3.78 mg of the compound.

  • Mix: Vortex the tube until the solid is completely dissolved. A clear solution should be obtained.[2]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage A Equilibrate Maleimide-C10-NHS ester vial to room temperature B Weigh desired amount of the compound A->B C Add anhydrous DMSO B->C D Vortex until completely dissolved C->D E Aliquot into single-use tubes D->E F Store at -80°C (long-term) or -20°C (short-term) E->F

Workflow for stock solution preparation.

Application: Two-Step Bioconjugation

This is a general workflow for a two-step conjugation reaction where a protein containing primary amines (Protein-NH2) is first reacted with the NHS ester of this compound, followed by conjugation to a molecule containing a sulfhydryl group (Molecule-SH).

Step 1: Reaction with Primary Amines

  • Dissolve the amine-containing protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.

  • Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the linker is commonly used.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or at 4°C overnight.

  • Remove the excess, unreacted linker using a desalting column or dialysis.

Step 2: Reaction with Sulfhydryl Group

  • Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein solution.

  • Adjust the pH of the reaction mixture to 6.5-7.5 if necessary.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

G Two-Step Bioconjugation using this compound cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Protein_NH2 Protein with Primary Amines (Lys) Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein pH 7.2-8.5 Linker This compound Linker->Activated_Protein Final_Conjugate Final Conjugate Activated_Protein->Final_Conjugate pH 6.5-7.5 Purification Purification Activated_Protein->Purification Molecule_SH Molecule with Sulfhydryl Group (Cys) Molecule_SH->Final_Conjugate Purification->Molecule_SH

Two-step bioconjugation workflow.

References

Application Notes and Protocols for Maleimide-C10-NHS Ester in Immunogen Creation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective immunogens is a critical step in the production of therapeutic antibodies and vaccines. Small molecules, known as haptens, are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response. Maleimide-C10-NHS ester is a heterobifunctional crosslinker designed for the efficient and controlled conjugation of haptens to carrier proteins. This crosslinker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues) on the carrier protein, and a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups on the hapten. The 10-carbon spacer arm (C10) provides spatial separation between the hapten and the carrier protein, which can be crucial for optimal epitope presentation to the immune system.

These application notes provide a detailed overview of the use of this compound in the preparation of hapten-carrier immunogens, including reaction chemistry, experimental protocols, and methods for characterization.

Principle of Reaction

The conjugation process using this compound is a two-step reaction that provides a high degree of control and prevents the formation of unwanted polymers.[1]

  • Activation of the Carrier Protein: The NHS ester end of the this compound reacts with primary amine groups on the carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to form a stable amide bond. This reaction is most efficient at a pH of 7.2-8.5.[2] This step results in a maleimide-activated carrier protein.

  • Conjugation of the Hapten: The sulfhydryl-containing hapten is then added and reacts with the maleimide group on the activated carrier protein via a Michael addition reaction. This reaction is highly specific for sulfhydryl groups at a pH of 6.5-7.5 and results in a stable thioether bond, covalently linking the hapten to the carrier protein.[3]

Quantitative Data Summary

Successful immunogen preparation relies on optimizing several key parameters. The following tables summarize critical reaction conditions and parameters for the use of this compound.

Table 1: Recommended Reaction Conditions

ParameterNHS Ester Reaction (Protein Activation)Maleimide Reaction (Hapten Conjugation)
pH 7.2 - 8.56.5 - 7.5
Temperature Room Temperature or 4°CRoom Temperature
Incubation Time 30 minutes - 2 hours[4]2 hours[5][6]
Buffer Amine-free (e.g., PBS, MES, HEPES)[4]Sulfhydryl-free (e.g., PBS, HEPES)[7]

Table 2: Molar Ratios and Concentrations

ParameterRecommended ValueNotes
This compound to Carrier Protein Molar Ratio 5:1 to 400:1[8]The optimal ratio depends on the desired hapten density and should be determined empirically. Higher ratios can lead to protein precipitation.[8]
Hapten to Maleimide-Activated Carrier Protein Molar Ratio 1.5:1 to 2:1 (relative to introduced maleimide groups)[1]A slight molar excess of the hapten ensures efficient conjugation to the activated sites.
Carrier Protein Concentration 1 - 10 mg/mL[7]Higher concentrations can improve reaction efficiency but may also increase the risk of aggregation.

Experimental Protocols

Materials and Reagents
  • Carrier Protein: Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), or Ovalbumin (OVA)

  • Hapten: Must contain a free sulfhydryl (-SH) group. If not present, the hapten must be chemically modified to introduce one.

  • This compound

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.2

  • Quenching Reagent (optional): Cysteine or 2-mercaptoethanol

  • Purification: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO)

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Protocol 1: Preparation of Maleimide-Activated Carrier Protein
  • Carrier Protein Preparation: Dissolve the carrier protein (e.g., BSA) in the Activation Buffer to a final concentration of 10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.

  • Activation Reaction: While gently stirring, add the desired molar excess of the dissolved this compound to the carrier protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous gentle stirring.

  • Removal of Excess Crosslinker: Immediately purify the maleimide-activated carrier protein by passing it through a desalting column equilibrated with Conjugation Buffer. This step is crucial to remove unreacted crosslinker, which could otherwise react with the hapten.

Protocol 2: Conjugation of Sulfhydryl-Containing Hapten to Activated Carrier Protein
  • Hapten Preparation: Dissolve the sulfhydryl-containing hapten in the Conjugation Buffer. If the hapten has limited aqueous solubility, it can be dissolved in a minimal amount of DMSO before being added to the buffer.

  • Conjugation Reaction: Add a 1.5 to 2-fold molar excess of the dissolved hapten to the purified maleimide-activated carrier protein solution from Protocol 1.

  • Incubation: Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molar excess of a sulfhydryl-containing compound like cysteine can be added and incubated for an additional 20 minutes.

  • Purification of the Immunogen: Purify the hapten-carrier conjugate using a desalting column or by dialysis against PBS to remove excess unconjugated hapten and other small molecules.[9] For dialysis, use a 10 kDa MWCO cassette and perform dialysis against PBS at 4°C with at least three buffer changes over 24-48 hours.

Protocol 3: Characterization of the Immunogen

The determination of the hapten-to-carrier protein ratio (hapten density) is essential for ensuring the reproducibility and efficacy of the immunogen.

Method 1: MALDI-TOF Mass Spectrometry

  • Sample Preparation: Prepare samples of the unconjugated carrier protein and the purified hapten-carrier conjugate at a concentration of approximately 1-2 mg/mL.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

  • Analysis: Mix the protein sample with the matrix solution and spot it onto the MALDI target plate. After the spot has dried, analyze the samples using a MALDI-TOF mass spectrometer.

  • Calculation of Hapten Density: The average number of haptens per protein molecule can be calculated from the difference in the average molecular weights of the conjugate and the unconjugated carrier protein.[3][10]

    Number of haptens = (MWconjugate - MWcarrier protein) / MWhapten + linker fragment

Method 2: Spectrophotometric Analysis (if hapten has a unique absorbance)

If the hapten has a distinct UV-Vis absorbance peak that is separate from the protein's absorbance at 280 nm, the hapten density can be estimated using the Beer-Lambert law.[11]

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Carrier Protein Activation cluster_1 Step 2: Hapten Conjugation CarrierProtein Carrier Protein (-NH2) ActivatedProtein Maleimide-Activated Carrier Protein CarrierProtein->ActivatedProtein + this compound pH 7.2-8.5 MaleimideLinker This compound Immunogen Hapten-Carrier Immunogen ActivatedProtein->Immunogen + Hapten-SH pH 6.5-7.5 Hapten Hapten (-SH)

Caption: Two-step reaction mechanism for immunogen creation.

Experimental Workflow

G A 1. Dissolve Carrier Protein in Activation Buffer C 3. Mix and Incubate (1 hr, RT) A->C B 2. Dissolve Maleimide-C10-NHS Ester in DMSO/DMF B->C D 4. Purify Activated Protein (Desalting Column) C->D F 6. Mix Activated Protein and Hapten (2 hrs, RT) D->F E 5. Dissolve Sulfhydryl-Hapten in Conjugation Buffer E->F G 7. Purify Immunogen (Dialysis/SEC) F->G H 8. Characterize Immunogen (MALDI-TOF) G->H

Caption: Experimental workflow for immunogen preparation.

Antigen Presentation Pathway

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T Helper Cell cluster_2 B Cell A Hapten-Carrier Immunogen B Internalization A->B C Processing in Lysosome B->C D Peptide Loading onto MHC-II C->D E MHC-II-Peptide Complex on Cell Surface D->E F T Cell Receptor (TCR) E->F Recognition G T Cell Activation F->G I B Cell Activation (T Cell Help) G->I Help H B Cell Receptor (BCR) binds Hapten H->I J Antibody Production I->J

References

Troubleshooting & Optimization

Technical Support Center: Maleimide-C10-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Maleimide-C10-NHS ester conjugations.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and what is it used for?

A this compound is a heterobifunctional crosslinker used to covalently link two molecules.[1][2] It contains two reactive groups:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[3][4]

  • A maleimide (B117702) group , which reacts with sulfhydryl (thiol) groups (from cysteine residues) to form a stable thioether bond.[5][]

The "C10" refers to a 10-carbon atom spacer arm that separates the maleimide and NHS ester groups, which can help to reduce steric hindrance between the molecules being conjugated. This crosslinker is commonly used to create antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[7][8]

Q2: What are the optimal pH conditions for the two-step conjugation reaction?

The NHS ester and maleimide groups have different optimal pH ranges for their reactions.[9]

  • NHS ester reaction (amine-reactive): The optimal pH is between 7.2 and 8.5, with pH 8.3-8.5 often recommended to ensure the primary amines are deprotonated and nucleophilic.[10][11][12]

  • Maleimide reaction (thiol-reactive): This reaction is most efficient and specific at a pH range of 6.5 to 7.5.[5][13] At pH 7.0, the reaction of a maleimide with a thiol is about 1,000 times faster than its reaction with an amine.[5][13]

Q3: What are the most common causes of low or no conjugation?

Low conjugation efficiency can stem from several factors:

  • Hydrolysis of the crosslinker: Both NHS esters and maleimides are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH.[3][14] It is crucial to prepare solutions of the crosslinker immediately before use.[1][9]

  • Inactive biomolecules: The target primary amines or sulfhydryl groups on your biomolecules may not be available for reaction. Cysteine residues may be oxidized and form disulfide bonds, which are unreactive with maleimides.[14][15]

  • Incorrect buffer composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[11][16] Similarly, buffers containing thiols (e.g., DTT, beta-mercaptoethanol) will compete with the target sulfhydryl groups.[17]

  • Suboptimal pH: Performing the reactions outside the optimal pH ranges will significantly reduce efficiency.[11][13]

Q4: How can I prevent non-specific labeling?

Non-specific labeling can occur if the reaction conditions are not carefully controlled:

  • Maleimide reaction with amines: At a pH above 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to a loss of selectivity.[5][13] It is important to maintain the pH of the maleimide-thiol reaction between 6.5 and 7.5.[13]

  • NHS ester side reactions: While less common, NHS esters can sometimes react with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, especially at higher pH. Performing the NHS ester reaction at the lower end of the recommended pH range (around 7.2-8.0) can minimize this.[9][18]

Q5: How should I store the this compound?

The solid form of this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][19][20] It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation.[1] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for about a month or at -80°C for up to six months, though it is always best to use freshly prepared solutions.[19][21] Do not store the crosslinker in aqueous solutions.[1]

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation.

Problem 1: Low or No Yield of the Final Conjugate
Possible Cause Recommended Solution
Hydrolysis of NHS ester Prepare the crosslinker solution in anhydrous DMSO or DMF immediately before use.[1] Avoid delays in adding it to the reaction mixture. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[2][3]
Hydrolysis of maleimide group Perform the maleimide-thiol conjugation within the recommended pH range of 6.5-7.5.[13] Avoid pH values above 7.5, which accelerate hydrolysis.[1]
Oxidized sulfhydryl groups Pre-treat your thiol-containing protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[14] TCEP does not contain thiols and does not need to be removed before the maleimide reaction.[17]
Incorrect buffer For the NHS ester reaction, use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer at pH 7.2-8.5.[11][16] For the maleimide reaction, ensure the buffer is free of thiol-containing compounds.[17]
Suboptimal pH Carefully check and adjust the pH of your reaction buffers to be within the optimal ranges for each reaction step.[5][10]
Insufficient molar excess of crosslinker Increase the molar ratio of the this compound to the protein. A 10- to 50-fold molar excess is a common starting point.[1] This may require optimization for your specific molecules.[15]
Problem 2: Non-Specific Conjugation or Aggregation
Possible Cause Recommended Solution
Maleimide reaction with amines Maintain the pH of the maleimide-thiol reaction strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols.[5][13]
Over-labeling with NHS ester Optimize the molar ratio of the crosslinker to the protein. A lower molar excess may be necessary. You can also shorten the reaction time.[9]
Protein precipitation The organic solvent (DMSO or DMF) used to dissolve the crosslinker may cause protein precipitation if the final concentration is too high. Keep the final organic solvent concentration below 10%.[1]
Problem 3: Instability of the Final Conjugate
Possible Cause Recommended Solution
Retro-Michael reaction The thioether bond formed can be reversible, especially in the presence of other thiols. This can be an issue for in-vivo applications. After conjugation, you can induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a more stable product.[14]
Thiazine (B8601807) rearrangement If conjugating to an N-terminal cysteine, the conjugate can rearrange to a stable thiazine ring.[22][23] Performing the conjugation at a lower pH (around 6.5-7.0) can minimize this.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein (Protein A) with a Thiol-Containing Molecule (Molecule B)

This is the recommended procedure to ensure specificity.

Step 1: Reaction of this compound with Protein A (Amine Reaction)

  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate, 50 mM borate, or 0.1 M sodium bicarbonate, at pH 8.3-8.5.[10][11]

  • Protein Preparation: Dissolve Protein A in the reaction buffer to a concentration of 1-10 mg/mL.[10]

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1][16]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein A solution.[13] Incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching (Optional): To stop the reaction, add a quenching buffer like Tris-HCl or glycine (B1666218) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[3][24]

  • Purification: Remove excess, unreacted crosslinker and quenching buffer using a desalting column or dialysis against a suitable buffer for the next step (e.g., PBS at pH 7.2).[1]

Step 2: Reaction of Maleimide-Activated Protein A with Molecule B (Thiol Reaction)

  • Buffer Preparation: Ensure the maleimide-activated Protein A is in a thiol-free buffer with a pH between 6.5 and 7.5 (e.g., PBS at pH 7.2).[13]

  • Molecule B Preparation: If Molecule B has disulfide bonds, reduce them using TCEP.[14] Dissolve the reduced Molecule B in the reaction buffer.

  • Reaction: Add Molecule B to the maleimide-activated Protein A solution. A 1.1- to 5-fold molar excess of the thiol-containing molecule over the maleimide-activated protein is a good starting point. Incubate for 2 to 4 hours at room temperature or overnight at 4°C.[9]

  • Quenching (Optional): To quench any unreacted maleimide groups, add a low molecular weight thiol such as cysteine or beta-mercaptoethanol.

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove unreacted molecules.

Visualizations

Conjugation_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction pA Protein A (with primary amines) reaction1 Reaction @ pH 7.2-8.5 (Amine-free buffer) pA->reaction1 linker_nhs This compound linker_nhs->reaction1 pA_mal Maleimide-Activated Protein A reaction1->pA_mal purify1 Purification (Desalting/Dialysis) pA_mal->purify1 reaction2 Reaction @ pH 6.5-7.5 (Thiol-free buffer) purify1->reaction2 mB Molecule B (with thiols) mB->reaction2 conjugate Final Conjugate (Protein A - Molecule B) reaction2->conjugate purify2 Final Purification (Chromatography) conjugate->purify2

Caption: Two-step conjugation workflow using this compound.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions start Conjugation Failure: Low/No Yield hydrolysis Reagent Hydrolysis? start->hydrolysis buffer Incorrect Buffer? start->buffer ph Suboptimal pH? start->ph thiol Oxidized Thiols? start->thiol sol_hydrolysis Use fresh reagents. Work quickly. hydrolysis->sol_hydrolysis Yes sol_buffer Use amine-free buffer for NHS step. Use thiol-free buffer for maleimide step. buffer->sol_buffer Yes sol_ph Verify pH: NHS: 7.2-8.5 Maleimide: 6.5-7.5 ph->sol_ph Yes sol_thiol Pre-reduce protein with TCEP. thiol->sol_thiol Yes

Caption: Troubleshooting logic for low yield in conjugation reactions.

References

Technical Support Center: Optimizing Maleimide-C10-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of reactions involving Maleimide-C10-NHS ester.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two-step conjugation process using this compound.

Issue 1: Low or No Amine Modification (NHS Ester Reaction)

Potential Cause Recommended Solution
Incorrect pH of Reaction Buffer The optimal pH for NHS ester reaction with primary amines is 7.2-8.5.[1] A pH below 7.2 will result in protonated amines, which are poor nucleophiles. A pH above 8.5 significantly increases the rate of NHS ester hydrolysis.[1][2] For most proteins, a pH of 8.3 is a good starting point.[2]
Hydrolysis of NHS Ester Prepare fresh solutions of this compound immediately before use.[3] Avoid aqueous storage of the reagent.[4] If using an organic solvent like DMSO or DMF to dissolve the ester, ensure it is anhydrous.[3][5]
Presence of Primary Amine-Containing Buffers Buffers such as Tris (TBS) or glycine (B1666218) contain primary amines that will compete with the target molecule for reaction with the NHS ester.[1][3] Use non-amine-containing buffers like phosphate (B84403), carbonate-bicarbonate, HEPES, or borate.[1]
Low Reagent Concentration For dilute protein solutions, a higher molar excess of the this compound is required to achieve sufficient modification.[3] A 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is a general guideline.[3]
Inefficient Quenching of the Reaction To stop the NHS ester reaction, a quenching reagent like Tris or glycine can be added.[1]

Issue 2: Low or No Thiol Modification (Maleimide Reaction)

Potential Cause Recommended Solution
Incorrect pH of Reaction Buffer The maleimide (B117702) group selectively reacts with sulfhydryl groups at a pH of 6.5-7.5.[3][4] At a pH above 7.5, the maleimide group can react with primary amines (like lysine (B10760008) residues), leading to non-specific conjugation.[4][6]
Hydrolysis of Maleimide Ring The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[4][7] It is recommended to perform the maleimide-thiol reaction within the optimal pH range of 6.5-7.5 and use freshly prepared solutions.[7]
Absence of Free Sulfhydryl Groups The target molecule must have free (reduced) sulfhydryl groups for the reaction to occur. If disulfide bonds are present, they must be reduced prior to the reaction using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
Presence of Thiols in the Buffer Buffers containing thiols will compete with the target molecule for reaction with the maleimide group. Ensure all buffers are free of thiol-containing compounds.[4]
Reversibility of the Thioether Bond While generally stable, the thioether bond formed can undergo a retro-Michael reaction under certain conditions, leading to dissociation of the conjugate.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction order when using this compound?

For two-step conjugations, it is generally recommended to react the NHS ester with the amine-containing molecule first, followed by purification to remove excess crosslinker, and then reaction of the maleimide group with the thiol-containing molecule.[3] This prevents unwanted polymerization or self-reaction of the thiol-containing molecule.

Q2: How can I monitor the progress of the reaction?

The hydrolysis of the NHS ester can be monitored by measuring the absorbance at 260-280 nm, as the N-hydroxysuccinimide byproduct absorbs in this range.[1] Conjugation efficiency can be estimated by techniques like SDS-PAGE, which will show a shift in the molecular weight of the modified protein, or by chromatography methods.[3]

Q3: What are suitable solvents for dissolving this compound?

This compound may not be readily soluble in aqueous buffers. It can be dissolved in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[3][5] Ensure the final concentration of the organic solvent is low enough (typically less than 10%) to not denature the protein.[3]

Q4: How does temperature affect the reaction?

NHS ester reactions are often performed at room temperature or 4°C.[1] Lowering the temperature can help to slow down the rate of hydrolysis of the NHS ester, which has a half-life of 4 to 5 hours at pH 7.0 and 0°C, but only 10 minutes at pH 8.6 and 4°C.[1] The maleimide-thiol reaction is typically carried out at room temperature.

Quantitative Data Summary

Table 1: pH Effects on NHS Ester and Maleimide Reactions

Functional Group Optimal pH Range Competing Reaction at Non-Optimal pH
NHS Ester 7.2 - 8.5[1]< 7.2: Low reactivity due to protonated amines. > 8.5: Rapid hydrolysis of the NHS ester.[1][2]
Maleimide 6.5 - 7.5[3][4]> 7.5: Increased hydrolysis of the maleimide ring and competitive reaction with primary amines.[4][6][7]

Table 2: Half-life of NHS Ester Hydrolysis

pH Temperature Half-life
7.00°C4 - 5 hours[1]
8.64°C10 minutes[1]
8.0Room Temp~210 minutes[8]
8.5Room Temp~180 minutes[8]
9.0Room Temp~125 minutes[8]

Experimental Protocols

Protocol: Two-Step Conjugation using this compound

This protocol provides a general framework. Optimization may be required for specific molecules.

Step 1: Reaction of NHS Ester with Amine-Containing Protein (Protein-NH2)

  • Buffer Preparation: Prepare a suitable non-amine, non-thiol containing buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5.

  • Protein Preparation: Dissolve the amine-containing protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it with the reaction buffer using dialysis or a desalting column.[3]

  • Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3][5]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. Gently mix and allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[1]

  • Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., phosphate buffer, pH 6.5-7.0).

Step 2: Reaction of Maleimide with Thiol-Containing Molecule (Molecule-SH)

  • Molecule Preparation: Ensure the thiol-containing molecule is dissolved in a suitable buffer at pH 6.5-7.5. If necessary, reduce any disulfide bonds and remove the reducing agent.

  • Reaction: Add the maleimide-activated protein from Step 1 to the thiol-containing molecule. A 1.1- to 5-fold molar excess of the activated protein is a common starting point.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any remaining maleimide groups.

  • Final Purification: Purify the final conjugate using appropriate chromatography techniques to remove unreacted molecules and byproducts.

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Protein_NH2 Amine-containing Protein (Protein-NH2) Reaction1 Reaction (pH 7.2-8.5) Protein_NH2->Reaction1 Linker_NHS This compound Linker_NHS->Reaction1 Activated_Protein Maleimide-Activated Protein Reaction1->Activated_Protein Purification1 Purification (Desalting/Dialysis) Activated_Protein->Purification1 Reaction2 Reaction (pH 6.5-7.5) Purification1->Reaction2 Molecule_SH Thiol-containing Molecule (Molecule-SH) Molecule_SH->Reaction2 Conjugate Final Conjugate Reaction2->Conjugate Purification2 Final Purification (Chromatography) Conjugate->Purification2

Caption: Two-step conjugation workflow using this compound.

troubleshooting_logic cluster_amine Amine Modification Issue cluster_thiol Thiol Modification Issue Start Low Reaction Yield Check_pH_Amine Is pH 7.2-8.5? Start->Check_pH_Amine No Amine Modification Check_pH_Thiol Is pH 6.5-7.5? Start->Check_pH_Thiol No Thiol Modification Check_Buffer_Amine Amine-free buffer? Check_pH_Amine->Check_Buffer_Amine Yes Adjust_pH_Amine Adjust pH to 7.2-8.5 Check_pH_Amine->Adjust_pH_Amine No Check_Reagent_Freshness Fresh reagent solution? Check_Buffer_Amine->Check_Reagent_Freshness Yes Change_Buffer_Amine Use non-amine buffer Check_Buffer_Amine->Change_Buffer_Amine No Check_Molar_Excess Sufficient molar excess? Check_Reagent_Freshness->Check_Molar_Excess Yes Prepare_Fresh Prepare fresh reagent Check_Reagent_Freshness->Prepare_Fresh No Increase_Excess Increase molar excess Check_Molar_Excess->Increase_Excess No Check_Free_Thiols Free sulfhydryls present? Check_pH_Thiol->Check_Free_Thiols Yes Adjust_pH_Thiol Adjust pH to 6.5-7.5 Check_pH_Thiol->Adjust_pH_Thiol No Check_Buffer_Thiol Thiol-free buffer? Check_Free_Thiols->Check_Buffer_Thiol Yes Reduce_Disulfides Reduce disulfide bonds Check_Free_Thiols->Reduce_Disulfides No Change_Buffer_Thiol Use non-thiol buffer Check_Buffer_Thiol->Change_Buffer_Thiol No

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Maleimide-C10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maleimide-C10-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis and ensuring successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used to covalently link molecules containing amine and thiol groups. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (like those on lysine (B10760008) residues of proteins), while the maleimide (B117702) end reacts with sulfhydryl (thiol) groups (like those on cysteine residues). The C10 spacer is a 10-carbon alkyl chain that provides distance between the conjugated molecules. It is commonly used in the development of antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.

Q2: Why is hydrolysis of this compound a concern?

Hydrolysis is a chemical reaction with water that can degrade the reactive ends of the crosslinker. The NHS ester can hydrolyze to an unreactive carboxylic acid, and the maleimide ring can open to form an unreactive maleamic acid.[1][2] This degradation prevents the crosslinker from forming stable covalent bonds with the target molecules, leading to low conjugation efficiency and unreliable results.[3]

Q3: What are the optimal pH conditions for using this compound?

Due to the different pH requirements of the two reactive groups, a sequential, two-step conjugation is often recommended.

  • NHS ester reaction (amine-reactive): The optimal pH is between 8.3 and 8.5.[4][5][6] In this range, primary amines are sufficiently deprotonated to be reactive, while minimizing hydrolysis of the NHS ester.

  • Maleimide reaction (thiol-reactive): The optimal pH is between 6.5 and 7.5.[1][2] Within this range, the reaction with thiols is highly specific and rapid. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with amines.[1][7]

Q4: How should I store this compound?

Proper storage is critical to prevent degradation.

  • Powder: Store at -20°C, where it can be stable for up to three years.[8]

  • In anhydrous solvent (DMSO or DMF): Aliquot and store at -20°C for up to one month or -80°C for up to six months.[9] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Aqueous solutions: Aqueous solutions of the crosslinker are not stable and should be prepared immediately before use.[1]

Troubleshooting Guide

Problem 1: Low Conjugation Efficiency to Amines (Low NHS Ester Reactivity)
Possible Cause Troubleshooting Steps
Hydrolysis of NHS ester - Prepare fresh stock solutions of the crosslinker in anhydrous, amine-free DMSO or DMF immediately before use.[4][5] - Ensure the reaction buffer pH is within the optimal range of 8.3-8.5.[6][10] - Perform the reaction at room temperature for 1-2 hours or at 4°C overnight.[10]
Suboptimal buffer composition - Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[11] Good choices include phosphate (B84403), bicarbonate, or borate (B1201080) buffers.[5][10]
Insufficient molar excess - Increase the molar excess of the this compound to the amine-containing molecule. A 5- to 20-fold molar excess is a common starting point.[10]
Problem 2: Low Conjugation Efficiency to Thiols (Low Maleimide Reactivity)
Possible Cause Troubleshooting Steps
Hydrolysis of maleimide group - Prepare fresh aqueous solutions of the maleimide-activated molecule immediately before the thiol conjugation step.[1] - Maintain the reaction pH strictly between 6.5 and 7.5.[2][7] - Avoid exposing the maleimide to high pH (>7.5) for extended periods.[1]
Oxidation of thiols - Ensure the thiol groups on your molecule are reduced and available for reaction. Disulfide bonds may need to be reduced using an agent like TCEP, which does not contain thiols that would interfere with the maleimide reaction.[12][13] - Degas buffers to remove dissolved oxygen, which can promote thiol oxidation.[13]
Presence of competing thiols - Avoid buffers containing thiol compounds (e.g., DTT, 2-mercaptoethanol).[12]

Quantitative Data on Hydrolysis

The stability of this compound in aqueous solution is highly dependent on pH and temperature. The following tables summarize the hydrolysis rates for the NHS ester and maleimide functional groups.

Table 1: NHS Ester Hydrolysis Half-Life

pHTemperature (°C)Half-Life
7.004-5 hours[1][10]
8.0Room Temperature~210 minutes[12][14]
8.5Room Temperature~180 minutes[12][14]
8.6410 minutes[1][10]
9.0Room Temperature~125 minutes[12][14]

Table 2: N-Alkylmaleimide Hydrolysis Rate

The rate of maleimide hydrolysis is directly proportional to the hydroxide (B78521) ion concentration at a pH between 7 and 9.[4][5] The reaction is significantly slower at lower pH values.

pHTemperature (°C)Relative Hydrolysis Rate
< 410-50Independent of pH (very slow)[4][5]
7.437Rate constant (k) ≈ 6.55 x 10⁻⁵ s⁻¹[11]
7-910-50Proportional to [OH⁻][4][5]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein

This protocol first activates the amine-containing protein with the NHS ester end of the crosslinker, followed by purification and then reaction with the thiol-containing molecule.

Materials:

  • Amine-containing protein (e.g., antibody)

  • Thiol-containing molecule (e.g., peptide, drug)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer A: 0.1 M sodium phosphate buffer, pH 8.3-8.5

  • Reaction Buffer B: 0.1 M sodium phosphate buffer with 5 mM EDTA, pH 7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

Step 1: Activation of Amine-Containing Protein

  • Prepare the protein solution in Reaction Buffer A at a concentration of 1-10 mg/mL.[4]

  • Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.

  • Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution while gently vortexing.[10]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10]

  • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[10]

  • Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.

Step 2: Conjugation to Thiol-Containing Molecule

  • Immediately add the thiol-containing molecule to the purified maleimide-activated protein. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is recommended.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent thiol.[2]

  • The final conjugate can be purified by size-exclusion chromatography or dialysis.

Visualizations

Hydrolysis_Pathway cluster_NHS NHS Ester Hydrolysis cluster_Maleimide Maleimide Hydrolysis NHS_Ester This compound NHS_Hydrolyzed Maleimide-C10-Carboxylic Acid (Inactive) NHS_Ester->NHS_Hydrolyzed H₂O (pH > 7) Maleimide This compound Maleimide_Hydrolyzed Maleamic Acid Derivative (Inactive) Maleimide->Maleimide_Hydrolyzed H₂O (pH > 7.5)

Caption: Competing hydrolysis pathways for this compound.

Two_Step_Conjugation cluster_step1 Step 1: NHS Ester Reaction cluster_purification Purification cluster_step2 Step 2: Maleimide Reaction Protein_NH2 Protein-NH₂ Activated_Protein Protein-NH-CO-C10-Maleimide Protein_NH2->Activated_Protein pH 8.3-8.5 Crosslinker This compound Crosslinker->Activated_Protein Purify Remove Excess Crosslinker (Desalting Column) Activated_Protein->Purify Purified_Protein Purified Activated Protein Purify->Purified_Protein Conjugate Protein-NH-CO-C10-S-Molecule Purified_Protein->Conjugate pH 6.5-7.5 Molecule_SH Molecule-SH Molecule_SH->Conjugate

Caption: Workflow for a two-step bioconjugation reaction.

References

Technical Support Center: Maleimide-C10-NHS Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using Maleimide-C10-NHS ester crosslinkers in your experiments.

Frequently Asked Questions (FAQs)

Section 1: General Questions & Stability

Q1: What is a this compound crosslinker and what is it used for?

A this compound is a heterobifunctional crosslinker. It contains two different reactive groups at opposite ends of a 10-carbon atom spacer arm:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.

  • A Maleimide (B117702) group , which reacts specifically with sulfhydryl (thiol) groups (like the side chain of cysteine residues) to form a stable thioether bond.[1]

This allows for the sequential and specific conjugation of two different molecules, for example, linking a protein to a peptide or a small molecule drug. The C10 spacer is a simple alkyl chain that provides distance between the conjugated molecules.

Q2: How stable are the Maleimide and NHS ester groups in solution?

Both reactive groups are susceptible to hydrolysis in aqueous solutions, which is a critical consideration for experimental design.

  • NHS Ester Stability: NHS esters readily hydrolyze in water, and this rate increases significantly with higher pH.[2][3] It is a direct competition with the desired amine reaction.[2] For storage, it is crucial to use a dry, biocompatible organic solvent like DMSO or DMF and to prepare aqueous solutions immediately before use.[4]

  • Maleimide Stability: The maleimide ring can also be opened by hydrolysis at neutral to high pH, rendering it inactive towards thiols.[4][5] The reaction is accelerated with increasing pH.[5] Therefore, aqueous solutions of maleimide-containing reagents should always be freshly prepared.[4]

Q3: What are the primary side reactions I should be aware of?

The most common side reactions for this type of crosslinker involve one of its two reactive ends.

For the Maleimide group:

  • Hydrolysis: The maleimide ring opens when exposed to water, especially at pH above 7.5, making it unreactive.[1]

  • Loss of Selectivity (Reaction with Amines): While highly selective for thiols at pH 6.5-7.5, maleimides can react with primary amines (e.g., lysine) at pH values above 7.5.[4][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a cysteine thiol is reversible.[4][6] In a thiol-rich environment, like in plasma with abundant glutathione (B108866), the conjugated molecule can be transferred to other thiols, leading to off-target effects.[6][7] This is a major concern for in-vivo applications like antibody-drug conjugates (ADCs).[4]

  • Thiazine (B8601807) Rearrangement: If conjugating to a peptide or protein with an N-terminal cysteine, the product can rearrange to form a stable six-membered thiazine ring.[4][8][9]

For the NHS-ester group:

  • Hydrolysis: The NHS ester is highly susceptible to hydrolysis, which increases with pH.[3][10] This is the most significant competing side reaction.

  • Reaction with other nucleophiles: Besides primary amines, NHS esters have been observed to react with serine, tyrosine, and threonine residues.[11]

Section 2: Troubleshooting Experimental Problems

Q4: My conjugation yield is very low. What could be the cause?

Low conjugation efficiency can stem from issues with either the NHS-ester or maleimide reaction. This is a common problem with several potential causes.[12]

Troubleshooting Guide: Low Conjugation Yield
Possible Cause Recommended Solution & Explanation
Incorrect Buffer pH NHS-Ester Reaction: The optimal pH is 7.2-8.5.[12][13] Below this range, primary amines are protonated and less reactive.[14] Above this range, NHS ester hydrolysis is rapid.[14] Maleimide Reaction: The optimal pH is 6.5-7.5 for thiol specificity.[4][5] Action: Verify the pH of your reaction buffer with a calibrated meter.
Incompatible Buffer Components NHS-Ester Reaction: Buffers containing primary amines (e.g., Tris, Glycine) are incompatible as they compete with the target molecule.[12][13] Maleimide Reaction: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) are incompatible.[1] Action: Use non-reactive buffers like PBS, HEPES, or Borate.[3] If a quenching step is needed after the NHS reaction, Tris or glycine (B1666218) can be added.[3]
Hydrolyzed/Inactive Reagent Both NHS esters and maleimides are moisture-sensitive.[3][4] Action: Always dissolve the this compound crosslinker in dry DMSO or DMF immediately before use. Avoid storing it in aqueous solutions.[4][5]
Inaccessible or Oxidized Thiols (Maleimide step) Target cysteine residues on your protein may be forming disulfide bonds or be sterically hindered. Disulfides do not react with maleimides.[4] Action: Pre-reduce your protein with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4] Excess TCEP does not need to be removed before the maleimide reaction.[1]
Low Reactant Concentration Low protein concentration can lead to less efficient crosslinking due to the competing hydrolysis reaction of the NHS ester.[12] Action: If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended for NHS ester reactions) and/or increase the molar excess of the crosslinker.[12]

Q5: My antibody-drug conjugate (ADC) is losing its payload in plasma stability assays. Why is this happening and how can I fix it?

This is a classic sign of a thiol exchange reaction, driven by the reversibility of the maleimide-thiol bond (retro-Michael reaction).[6] In plasma, highly abundant thiols like glutathione or albumin can effectively remove the maleimide-linked payload from your antibody.[6]

Troubleshooting Guide: Poor In-Vivo Conjugate Stability
Problem Cause Mitigation Strategy Protocol Summary
Payload loss in plasmaRetro-Michael Reaction (Thiol Exchange)[6]Induce Hydrolysis for Stability: Convert the thiosuccinimide conjugate to a stable succinamic acid thioether by ring-opening hydrolysis.[15][16] This creates a stable, albeit heterogeneous (two isomers), product.[6]1. After the initial conjugation and purification, adjust the pH of the conjugate solution to 8.5-9.0.[4] 2. Incubate at room temperature or 37°C, monitoring ring-opening by mass spectrometry.[4] 3. Re-neutralize the solution to pH 7.0-7.5 for storage.[4]
Payload loss with N-terminal Cys conjugateRetro-Michael Reaction [6]Promote Thiazine Rearrangement: For conjugates attached to an N-terminal cysteine, promote rearrangement to the more stable thiazine structure.[4][8]1. Perform the initial conjugation at pH 7.4.[4] 2. After the reaction, continue to incubate the mixture for an extended period (e.g., 24 hours) at 25°C to facilitate the rearrangement.[4] 3. Monitor conversion via HPLC-MS.
General InstabilityInherent Reversibility of Maleimide Linkage [17]Use a Next-Generation Maleimide: For future experiments, consider using maleimides designed for enhanced stability, such as self-hydrolyzing maleimides or those that can re-bridge disulfide bonds.[6]N/A (Requires sourcing alternative reagents)

Quantitative Data Summary

The stability and reactivity of this compound crosslinkers are highly dependent on pH. The following tables summarize key quantitative data.

Table 1: pH-Dependence of Reactive Group Half-Life
Reactive GrouppHTemperatureHalf-LifeCitation(s)
NHS Ester 7.00°C4 - 5 hours[2][3][18]
8.64°C10 minutes[2][3][18]
Maleimide 8.5 - 14Not SpecifiedRate increases with pH, with an arrest around pH 12.[19][20]
Table 2: Recommended Reaction Conditions
ReactionOptimal pH RangeRecommended BuffersIncompatible BuffersCitation(s)
NHS Ester + Primary Amine 7.2 - 8.5 (8.3 often ideal)Phosphate, Borate, HEPES, BicarbonateTris, Glycine, other primary amine buffers[3][12][14][21]
Maleimide + Thiol 6.5 - 7.5Phosphate, HEPESDTT, β-mercaptoethanol, other thiol buffers[1][4][5]

Experimental Protocols

Protocol 1: Two-Step Protein-Peptide Conjugation

This protocol describes the conjugation of a lysine-containing protein to a cysteine-containing peptide.

Materials:

  • Protein solution (e.g., 2-5 mg/mL) in amine-free buffer (e.g., PBS, pH 7.4)

  • Peptide solution in thiol-free buffer (e.g., PBS, pH 7.0)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

Step 1: NHS Ester Reaction (Labeling Protein with Maleimide)

  • Equilibrate the protein to the reaction buffer (e.g., PBS, pH 7.4) using a desalting column.

  • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

  • Add a 10-20 fold molar excess of the crosslinker solution to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • (Optional) Quench the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Remove excess, unreacted crosslinker and byproducts using a desalting column, exchanging the buffer to one suitable for the maleimide reaction (e.g., PBS, pH 7.0).

Step 2: Maleimide Reaction (Conjugation to Peptide)

  • Immediately add the maleimide-activated protein from Step 1 to the cysteine-containing peptide solution. Use a 1.5 to 5-fold molar excess of the peptide.

  • If the peptide's cysteine is oxidized, pre-treat the peptide with a 10-fold molar excess of TCEP for 20-30 minutes.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • The final conjugate can be purified by size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

Protocol 2: Monitoring Conjugate Stability (Retro-Michael Reaction)

This protocol provides a framework for monitoring the loss of a conjugated payload via a thiol exchange reaction.

Materials:

  • Purified conjugate

  • High-thiol buffer (e.g., PBS, pH 7.4, supplemented with 5 mM Glutathione)

  • Control buffer (e.g., PBS, pH 7.4)

  • HPLC-MS system

Procedure:

  • Divide the purified conjugate into two aliquots.

  • Dilute one aliquot into the high-thiol buffer and the other into the control buffer to a final concentration suitable for analysis.

  • Incubate both samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each reaction and quench any further reaction by adding an acid (e.g., formic acid) or by snap-freezing.

  • Analyze the samples by HPLC-MS.

  • Monitor the decrease in the peak area of the intact conjugate and the appearance of the unconjugated protein/peptide and the glutathione-adduct of the payload.

Visual Diagrams

Reaction Pathways

Reaction_Pathways cluster_nhs NHS Ester Reaction (pH 7.2-8.5) cluster_maleimide Maleimide Reaction (pH 6.5-7.5) Crosslinker_NHS This compound Activated_Protein Maleimide-C10-Protein (Stable Amide Bond) Crosslinker_NHS->Activated_Protein Hydrolyzed_NHS Hydrolyzed NHS Ester (Inactive) Crosslinker_NHS->Hydrolyzed_NHS Hydrolysis (Side Reaction) Protein_NH2 Protein-NH₂ (Lysine) Protein_NH2->Activated_Protein Aminolysis (Desired) Activated_Protein_2 Maleimide-C10-Protein Activated_Protein->Activated_Protein_2 Purification Step (Desalting) H2O_NHS H₂O Final_Conjugate Peptide-S-C10-Protein (Thioether Bond) Activated_Protein_2->Final_Conjugate Hydrolyzed_Mal Hydrolyzed Maleimide (Inactive) Activated_Protein_2->Hydrolyzed_Mal Hydrolysis (Side Reaction) Peptide_SH Peptide-SH (Cysteine) Peptide_SH->Final_Conjugate Michael Addition (Desired) H2O_Mal H₂O

Caption: Sequential reaction workflow for this compound crosslinkers.

Maleimide Side Reactions

Maleimide_Side_Reactions cluster_main Thiol-Maleimide Conjugate cluster_fates Potential Fates of the Conjugate cluster_downstream Downstream Consequences Conjugate Thiosuccinimide Adduct (Protein-S-Linker) Stable Stable Conjugate (Desired Outcome) Conjugate->Stable If stable Retro Retro-Michael Reaction (Reversible) Conjugate->Retro Reversible Hydrolysis Ring Hydrolysis (Stabilization) Conjugate->Hydrolysis pH > 8.0 Rearrangement Thiazine Rearrangement (N-terminal Cys only) Conjugate->Rearrangement If N-term Cys Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Leads to payload loss Retro->Thiol_Exchange Stabilized Stabilized Product (Irreversible, 2 isomers) Hydrolysis->Stabilized

Caption: Key side reactions and stability pathways for maleimide-thiol conjugates.

Troubleshooting Workflow: Low Yield

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagent Is crosslinker solution freshly prepared in anhydrous solvent? Start->Check_Reagent Check_Buffer Is buffer composition correct? (No amines/thiols) Check_Reagent->Check_Buffer Yes Success Yield Improved Check_Reagent->Success No -> Prepare Fresh Check_pH Is pH optimal for the reaction step? Check_Buffer->Check_pH Yes Check_Buffer->Success No -> Change Buffer Check_Protein Are protein thiols reduced and accessible? Check_pH->Check_Protein Yes Check_pH->Success No -> Adjust pH Optimize_Ratio Optimize molar ratio of crosslinker/reactants Check_Protein->Optimize_Ratio Yes Check_Protein->Success No -> Reduce with TCEP Optimize_Ratio->Success

Caption: Logical workflow for troubleshooting low conjugation yield experiments.

References

Technical Support Center: Maleimide-C10-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Maleimide-C10-NHS ester for bioconjugation, with a specific focus on preventing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when using this compound?

A1: Protein aggregation during conjugation with this compound can be attributed to several factors:

  • Increased Hydrophobicity: The C10 alkyl chain within the linker is hydrophobic. Its introduction onto the protein surface can increase the overall hydrophobicity, leading to intermolecular hydrophobic interactions that cause aggregation.[1]

  • Disruption of Protein Structure: The conjugation process, including shifts in pH, the introduction of organic solvents to dissolve the crosslinker, and the covalent modification itself, can disrupt the protein's tertiary structure. This may expose hydrophobic core residues, promoting aggregation.[1]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or molar ratios of the crosslinker to the protein can lead to side reactions, incomplete conjugation, or excessive modification, all of which can destabilize the protein and lead to aggregation.[1]

  • High Protein Concentration: Higher concentrations of protein increase the likelihood of intermolecular interactions and aggregation, especially after modification with the hydrophobic linker.[1]

Q2: What is the optimal pH for the two reaction steps with this compound?

A2: The NHS ester and maleimide (B117702) groups have different optimal pH ranges for their respective reactions. Therefore, a two-step conjugation strategy is highly recommended.

  • NHS Ester Reaction (Amine-reactive): This reaction is most efficient at a pH between 7.2 and 8.5, with the optimal pH often cited as 8.3-8.5.[2] It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), during this step. Buffers containing primary amines, like Tris or glycine, will compete with the protein's lysine (B10760008) residues for reaction with the NHS ester.[2][3]

  • Maleimide Reaction (Thiol-reactive): The maleimide group reacts specifically with sulfhydryl groups at a pH range of 6.5 to 7.5.[4] At a pH above 7.5, the maleimide group can also react with primary amines, and the maleimide ring becomes more susceptible to hydrolysis.[4]

Q3: How can I minimize the hydrolysis of the NHS ester and maleimide groups?

A3: Both reactive groups are susceptible to hydrolysis in aqueous solutions. To minimize this:

  • NHS Ester: Prepare solutions of the this compound immediately before use. Do not store the reagent in solution. The rate of hydrolysis increases significantly with pH.

  • Maleimide: While more stable than the NHS ester, the maleimide group will also hydrolyze, particularly at a pH above 7.5.[5] It is best to perform the maleimide-thiol conjugation within the recommended pH range of 6.5-7.5.[4]

Q4: What should I do if I observe precipitation during the conjugation reaction?

A4: If you observe cloudiness or precipitation, consider the following troubleshooting steps:

  • Reduce Protein Concentration: If feasible, dilute the reaction mixture to decrease the likelihood of intermolecular aggregation.[1]

  • Optimize Molar Ratio: A high molar excess of the hydrophobic crosslinker can lead to excessive modification and aggregation.[1] Perform a titration to determine the optimal molar ratio for your specific protein.

  • Use Solubility Enhancers: Consider adding solubility-enhancing agents to the buffer. Non-ionic detergents at low concentrations or the inclusion of polyethylene (B3416737) glycol (PEG) in the linker can help mitigate aggregation.[1][6]

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process, although this will also slow down the conjugation reaction.

  • Solvent Addition: When adding the crosslinker (typically dissolved in an organic solvent like DMSO or DMF), add it dropwise to the protein solution while gently stirring to avoid localized high concentrations that can cause precipitation.[5] Keep the final concentration of the organic solvent below 10%.[5]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and prevent protein aggregation during conjugation with this compound.

Problem Potential Cause Recommended Solution
Protein precipitates immediately upon addition of this compound. The crosslinker is not fully dissolved in the aqueous buffer, or the local concentration of the organic solvent is too high, causing protein denaturation.Ensure the crosslinker is fully dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) before adding it to the protein solution. Add the crosslinker solution slowly and dropwise to the protein solution while gently stirring.[5] Keep the final organic solvent concentration below 10%.[5]
The solution becomes cloudy during the NHS ester reaction step. The protein is aggregating due to increased hydrophobicity from the attached linker. The protein concentration may be too high.Reduce the protein concentration.[1] Optimize the molar ratio of the crosslinker to the protein; start with a lower ratio and perform a titration.[1] Consider performing the reaction at 4°C.
Aggregation is observed after the pH adjustment for the maleimide reaction. The change in pH is causing protein instability, or the protein is already partially aggregated from the first step.Ensure the pH is adjusted slowly and with gentle mixing. Confirm that the protein is stable at both pH ranges before starting the conjugation.
The final conjugated protein is aggregated. Over-crosslinking or accumulation of hydrophobic modifications.Reduce the molar excess of the this compound.[1] Purify the conjugate promptly after the reaction is complete. Consider using a linker with a more hydrophilic spacer, such as a PEG-based linker, if aggregation persists.[6]

Quantitative Data Summary

Table 1: Hydrolysis Rates of NHS Esters

pH Temperature (°C) Approximate Half-life
7.004-5 hours[2]
8.0Room Temperature~1 hour[7]
8.5Room Temperature~125-180 minutes[8]
8.6410 minutes[2]
9.0Room Temperature~110-125 minutes[8]

Table 2: Recommended Reaction Conditions for this compound Conjugation

Parameter NHS Ester Reaction (Step 1) Maleimide Reaction (Step 2)
Target Residue Primary Amines (e.g., Lysine)Sulfhydryls (e.g., Cysteine)
Optimal pH Range 7.2 - 8.5[2]6.5 - 7.5[4]
Recommended Buffer Amine-free buffers (e.g., PBS, HEPES)Thiol-free buffers (e.g., PBS, HEPES)
Reaction Temperature 4°C to Room Temperature4°C to Room Temperature
Typical Reaction Time 30 minutes to 2 hours at RT; overnight at 4°C2 hours at RT; overnight at 4°C
Molar Ratio (Linker:Protein) Start with 5:1 to 20:1 and optimize[1]N/A

Experimental Protocols

Detailed Protocol for a Two-Step Conjugation Using this compound

This protocol is a general guideline and should be optimized for your specific protein.

Materials:

  • Protein with primary amines and free sulfhydryls

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer A (NHS Ester Reaction): 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0 (Amine-free)

  • Reaction Buffer B (Maleimide Reaction): 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0 (Thiol-free)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment

Procedure:

Step 1: NHS Ester Reaction (Amine Labeling)

  • Prepare the protein in Reaction Buffer A at a concentration of 1-5 mg/mL.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Add the desired molar excess of the dissolved crosslinker to the protein solution. Add the crosslinker dropwise while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

Step 2: Removal of Excess Crosslinker

  • Remove the excess, unreacted this compound using a desalting column or by dialysis against Reaction Buffer B. This step is crucial to prevent the NHS ester from reacting with any added thiol-containing molecules in the next step.

Step 3: Maleimide Reaction (Thiol Labeling)

  • The desalted protein is now in Reaction Buffer B. If you are conjugating a second molecule, add it to the reaction mixture at this stage.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

Step 4: Quenching and Final Purification

  • (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM. Incubate for 15-30 minutes.

  • Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove any remaining unreacted molecules and byproducts.

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Maleimide Reaction cluster_step4 Step 4: Final Product protein_amine Protein with Primary Amines reaction1 Incubate at pH 7.2-8.5 (Amine-free buffer) protein_amine->reaction1 crosslinker This compound (in DMSO/DMF) crosslinker->reaction1 purification Desalting Column or Dialysis (Buffer exchange to pH 6.5-7.5) reaction1->purification activated_protein Maleimide-Activated Protein purification->activated_protein reaction2 Incubate at pH 6.5-7.5 activated_protein->reaction2 thiol_molecule Thiol-containing Molecule thiol_molecule->reaction2 final_conjugate Final Conjugated Protein reaction2->final_conjugate

Caption: Two-step conjugation workflow with this compound.

troubleshooting_logic start Protein Aggregation Observed? check_hydrophobicity Is the protein known to be sensitive to hydrophobic modifications? start->check_hydrophobicity Yes no_issue Continue with protocol. start->no_issue No check_concentration Is protein concentration > 5 mg/mL? check_hydrophobicity->check_concentration No solution_hydrophobicity Consider a more hydrophilic linker (e.g., PEG spacer). Add solubility enhancers. check_hydrophobicity->solution_hydrophobicity Yes check_molar_ratio Is molar ratio of linker > 20:1? check_concentration->check_molar_ratio No solution_concentration Reduce protein concentration. check_concentration->solution_concentration Yes check_solvent Is final organic solvent > 10%? check_molar_ratio->check_solvent No solution_molar_ratio Optimize molar ratio through titration. check_molar_ratio->solution_molar_ratio Yes solution_solvent Reduce organic solvent concentration. Add crosslinker dropwise. check_solvent->solution_solvent Yes check_solvent->no_issue No

Caption: Troubleshooting logic for protein aggregation.

References

Technical Support Center: Maleimide-C10-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maleimide-C10-NHS ester conjugates. The following information is designed to help you overcome common challenges and improve the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous reaction buffer. What should I do?

A1: this compound is not directly water-soluble and requires initial dissolution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2] It is recommended to prepare a concentrated stock solution in one of these solvents immediately before use. This stock solution can then be added to your aqueous reaction buffer. To avoid protein denaturation, the final concentration of the organic solvent in the reaction mixture should ideally be kept below 10%.[1][2] For hygroscopic DMSO, which can significantly impact solubility, it is best to use a newly opened bottle.[3][4]

Q2: I am observing precipitation or aggregation of my protein during the conjugation reaction. What are the possible causes and solutions?

A2: Protein aggregation during maleimide (B117702) conjugation can be caused by several factors:

  • Increased Hydrophobicity: The addition of the hydrophobic this compound can increase the overall hydrophobicity of the protein, leading to aggregation.[5]

  • High Protein Concentration: Higher concentrations of protein can increase the likelihood of aggregation.[5]

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can affect protein stability.

To address this, you can try the following:

  • Reduce Protein Concentration: If your experimental design allows, try diluting the reaction mixture.[5]

  • Optimize Molar Ratio: A high molar excess of the maleimide reagent can lead to excessive modification and subsequent aggregation. A typical starting point is a 10:1 to 20:1 molar excess of the linker to the protein, but this should be optimized for your specific protein.[5][6]

  • Incorporate Solubility-Enhancing Linkers: Consider using linkers that include polyethylene (B3416737) glycol (PEG) chains, which can increase the solubility of the final conjugate.[5]

Q3: My conjugation efficiency is very low. What could be the reason?

A3: Low conjugation efficiency is often due to the hydrolysis of the reactive NHS ester or maleimide groups.

  • NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis, especially in aqueous solutions and at higher pH.[1][2] Its half-life can be as short as 10 minutes at pH 8.6.[7] To minimize hydrolysis, prepare the reagent solution immediately before use and avoid storing it in solution.[1][2]

  • Maleimide Group Hydrolysis: The maleimide group is more stable than the NHS ester but will also hydrolyze at pH values above 7.5.[1][2]

  • Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris or glycine) will compete with your target protein for reaction with the NHS ester.[1] Similarly, buffers containing thiols will react with the maleimide group.[8]

  • Inactive Protein: Ensure that the primary amines on your target for the NHS ester reaction are available and that any disulfide bonds that need to be reduced for the maleimide reaction have been adequately treated with a reducing agent like TCEP.[8]

Q4: How should I store my this compound?

A4: Proper storage is crucial to maintain the reactivity of the compound.

  • Powder: Store the solid form at -20°C for up to 3 years.[3][4]

  • In Solvent: Prepare stock solutions in an anhydrous solvent like DMSO or DMF. For short-term storage, aliquots can be kept at -20°C for up to one month. For longer-term storage, store at -80°C for up to six months.[3][4] It is important to aliquot the solution to prevent inactivation from repeated freeze-thaw cycles.[3][4] Do not store the reagent in an aqueous solution.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound conjugates.

ProblemPossible CauseRecommended Solution
Precipitation of Reagent The reagent has low aqueous solubility.First, dissolve the this compound in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[1][2]
Protein Aggregation - High degree of labeling leading to increased hydrophobicity.- High protein concentration.- Suboptimal buffer conditions (pH, ionic strength).- Reduce the molar excess of the this compound.- Lower the protein concentration in the reaction mixture.[5]- Ensure buffer conditions are optimized for the stability of your protein.
Low Conjugation Yield - Hydrolysis of the NHS ester or maleimide group.- Presence of primary amines (e.g., Tris, glycine) or thiols in the buffer.- Inactive protein (amines or thiols not available for reaction).- Prepare fresh reagent solutions immediately before use.[9]- Perform reactions within the optimal pH range for each reactive group.[2]- Use non-amine containing buffers (e.g., PBS, HEPES) for the NHS ester reaction and thiol-free buffers for the maleimide reaction.[1][5]- Confirm the presence of free amines and ensure disulfide bonds are reduced if targeting thiols.[8]
Non-specific Labeling The reaction pH is too high for the maleimide reaction, leading to reaction with amines.Maintain the maleimide-thiol reaction pH between 6.5 and 7.5 for optimal specificity.[2][9]
Inconsistent Results - Hydrolysis of the reagent due to moisture.- Repeated freeze-thaw cycles of stock solutions.- Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[1]- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3][4]

Experimental Protocols

Protocol 1: Stock Solution Preparation of this compound
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Prepare a 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO or DMF.[6] For example, to prepare 100 µL of a 10 mM stock solution of this compound (MW: 378.42 g/mol ), dissolve 0.378 mg of the powder in 100 µL of anhydrous DMSO.

  • Vortex briefly to ensure the ester is fully dissolved.

  • Use the stock solution immediately. For storage, aliquot into smaller volumes and store at -20°C for up to one month or -80°C for up to six months.[3][4] Avoid repeated freeze-thaw cycles.

Protocol 2: Two-Step Conjugation to a Protein

This protocol first labels a protein with the NHS ester end of the linker, followed by conjugation to a thiol-containing molecule.

Step 1: NHS Ester Reaction (Labeling Protein with Maleimide Group)

  • Prepare the protein to be labeled in an amine-free buffer such as PBS (phosphate-buffered saline) at a pH of 7.2-8.5.[2] A common protein concentration is 1-10 mg/mL.[6]

  • Add the freshly prepared this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the ester to the protein is a good starting point.[5][6]

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C.[2]

  • Remove the excess, unreacted this compound using a desalting column or dialysis.

Step 2: Maleimide Reaction (Conjugation to Thiol-Containing Molecule)

  • Adjust the pH of the maleimide-activated protein solution to 6.5-7.5 using a suitable buffer like PBS or HEPES.[2][9]

  • Add the thiol-containing molecule to the maleimide-activated protein solution.

  • Incubate the reaction for 2 to 4 hours at room temperature or overnight at 4°C.[2]

  • The final conjugate can be purified by size exclusion chromatography or other appropriate methods.

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction A Protein with Primary Amines C Reaction at pH 7.2-8.5 A->C B This compound (in DMSO/DMF) B->C D Purification (Desalting/Dialysis) C->D E Maleimide-Activated Protein D->E G Reaction at pH 6.5-7.5 E->G F Thiol-Containing Molecule F->G H Final Conjugate G->H

Caption: Two-step conjugation workflow using this compound.

troubleshooting_logic cluster_dissolution Dissolution Issues cluster_conjugation Conjugation Issues Start Experiment Start: Dissolving this compound Precipitation Precipitation in Aqueous Buffer? Start->Precipitation UseDMSO Action: Dissolve in Anhydrous DMSO/DMF First Precipitation->UseDMSO Yes Aggregation Protein Aggregation? Precipitation->Aggregation No UseDMSO->Aggregation LowYield Low Conjugation Yield? Aggregation->LowYield No OptimizeRatio Action: Optimize Molar Ratio & Protein Concentration Aggregation->OptimizeRatio Yes CheckHydrolysis Action: Use Fresh Reagent & Check Buffer pH/Composition LowYield->CheckHydrolysis Yes Success Successful Conjugation LowYield->Success No OptimizeRatio->LowYield CheckHydrolysis->Success

Caption: Troubleshooting logic for this compound conjugation.

References

challenges in purifying Maleimide-C10-NHS ester products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maleimide-C10-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the purification of this compound products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from the inherent reactivity and instability of the two functional groups: the N-hydroxysuccinimide (NHS) ester and the maleimide (B117702). Both groups are susceptible to hydrolysis, which is the main cause of product loss and impurity generation. The NHS ester is particularly sensitive to moisture and hydrolyzes in aqueous solutions, a reaction that is accelerated at higher pH.[1][2][3] The maleimide group, while more stable than the NHS ester, can also undergo hydrolysis, especially at pH values above 7.5.[2][3] Consequently, purification methods must be carefully chosen to minimize exposure to water and basic conditions.

Q2: What are the common impurities found in this compound products?

A2: The most common impurities are hydrolysis products. These include:

  • 11-Maleimidoundecanoic acid: Formed by the hydrolysis of the NHS ester.

  • Maleimide-ring opened acid: Formed by the hydrolysis of the maleimide group.

  • Fully hydrolyzed product: Both the NHS ester and the maleimide ring have been hydrolyzed.

  • Unreacted starting materials: Such as 11-maleimidoundecanoic acid and N-hydroxysuccinimide from the coupling reaction.

  • Byproducts from coupling reagents: For example, dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (B1669883) (DCC) is used as the coupling agent.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its purity and reactivity, this compound should be stored under stringent conditions. It is highly sensitive to moisture.[2] Store the solid product at -20°C in a desiccated environment.[4] When preparing to use the reagent, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Stock solutions in anhydrous organic solvents like DMSO or DMF can be stored for short periods at -20°C, but it is highly recommended to prepare solutions fresh immediately before use.[1][2] Do not store the product in aqueous solutions.[2]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the chemical structure and identify major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the mass of the product and detect and identify impurities with different mass-to-charge ratios.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the synthesis reaction and the efficiency of purification.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step Rationale
Hydrolysis of NHS Ester During workup and chromatography, use anhydrous solvents and avoid exposure to water. If an aqueous wash is necessary, perform it quickly with cold, slightly acidic water and immediately extract into an organic solvent.The NHS ester is highly susceptible to hydrolysis, which is accelerated by water and higher pH.[1][2]
Hydrolysis of Maleimide Group Maintain a neutral to slightly acidic pH (6.5-7.5) during any necessary aqueous steps.[2]The maleimide ring is prone to opening under basic conditions (pH > 7.5).[3]
Decomposition on Silica (B1680970) Gel If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, use neutral alumina (B75360) as the stationary phase.Standard silica gel is acidic and can catalyze the hydrolysis of the NHS ester.[6]
Product Loss During Recrystallization Ensure the correct solvent system is chosen. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Perform small-scale solubility tests to identify the optimal solvent or solvent pair (e.g., isopropanol (B130326), ethyl acetate (B1210297)/hexanes).An inappropriate solvent choice can lead to poor recovery of the crystallized product.
Issue 2: Product is Impure After Purification
Possible Cause Troubleshooting Step Rationale
Co-elution of Impurities in Chromatography Optimize the solvent gradient in flash chromatography. A shallower gradient can improve the separation of compounds with similar polarities. Consider using a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes).Better separation is achieved by fine-tuning the mobile phase to exploit differences in polarity between the product and impurities.
Presence of Hydrolysis Products Confirm the identity of impurities by LC-MS. If hydrolysis is confirmed, rigorously exclude moisture from all steps of the synthesis and purification. Use freshly opened anhydrous solvents.The mass difference of +18 Da in a mass spectrum can indicate hydrolysis of the maleimide ring.[7]
Contamination with Coupling Byproducts (e.g., DCU) If using DCC as a coupling agent, DCU is a common byproduct. Most of it can be removed by filtration as it is largely insoluble in many organic solvents. Recrystallization from a solvent like isopropanol can also be effective in removing residual DCU.DCU has limited solubility and can often be separated by filtration or crystallization.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds
Compound Molecular Formula Molecular Weight ( g/mol ) Notes
This compoundC₁₉H₂₆N₂O₆378.42Target Product.[4]
11-Maleimidoundecanoic acidC₁₅H₂₃NO₄281.35NHS ester hydrolysis product.
N-Hydroxysuccinimide (NHS)C₄H₅NO₃115.09Byproduct of NHS ester hydrolysis.
Maleimide-ring opened acidC₁₅H₂₅NO₅299.36Maleimide hydrolysis product.
Table 2: Stability of NHS Ester and Maleimide Functional Groups in Aqueous Buffers
Functional Group pH Temperature Half-life / Stability
NHS Ester 7.04°C~4-5 hours
NHS Ester 8.54°C~10 minutes
NHS Ester 8.3-8.5Room TempOptimal for amine coupling, but hydrolysis is a significant competing reaction.[1]
Maleimide 6.5-7.5Room TempRelatively stable, optimal for thiol-specific reaction.[2]
Maleimide > 7.5Room TempIncreased rate of hydrolysis and potential for reaction with amines.[2][3]

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Chromatography

Objective: To purify crude this compound from unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Anhydrous solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Glass chromatography column

  • Collection tubes

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in DCM or EtOAc.

    • Spot the TLC plate and develop it in a solvent system such as 30-50% EtOAc in Hexanes.

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

    • The product should be less polar than the starting carboxylic acid. Identify a solvent system that gives good separation between the product spot and impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% EtOAc in Hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is flat and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc). A suggested gradient could be from 20% to 60% EtOAc in Hexanes.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30°C) to avoid thermal degradation.

    • Dry the resulting solid under high vacuum.

Protocol 2: Purification of this compound by Recrystallization

Objective: To obtain highly pure crystalline this compound.

Materials:

  • Crude this compound

  • Anhydrous recrystallization solvent (e.g., Isopropanol, Ethyl Acetate, Hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Methodology:

  • Solvent Selection:

    • In a small test tube, add a small amount of crude product.

    • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the product well at room temperature.

    • Heat the mixture. A suitable solvent will dissolve the product when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. The product should precipitate or crystallize out.

    • Common solvent systems for similar compounds include isopropanol or a mixture of a good solvent (like ethyl acetate or DCM) and a poor solvent (like hexanes or diethyl ether).

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the product.

    • If using a solvent pair, dissolve the product in a minimal amount of the "good" solvent, then slowly add the "poor" solvent at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum.

Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product Crude Crude this compound Chrom Silica Gel Chromatography Crude->Chrom Option 1 Recryst Recrystallization Crude->Recryst Option 2 TLC TLC Chrom->TLC Monitor Fractions LCMS LC-MS Recryst->LCMS Check Purity TLC->LCMS NMR NMR LCMS->NMR Pure Pure Product (>98%) NMR->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Start Purification Problem Low Yield or Purity? Start->Problem Check_Hydrolysis Check for Hydrolysis (LC-MS) Problem->Check_Hydrolysis Yes Success Successful Purification Problem->Success No Check_Silica Silica Gel Acidity Issue? Check_Hydrolysis->Check_Silica No Hydrolysis Use_Anhydrous Action: Use Anhydrous Solvents Control pH (6.5-7.5) Check_Hydrolysis->Use_Anhydrous Check_Solvent Suboptimal Solvent System? Check_Silica->Check_Solvent No Neutralize_Silica Action: Neutralize Silica or Use Alumina Check_Silica->Neutralize_Silica Yes Optimize_Solvent Action: Optimize Chromatography Gradient or Recrystallization Solvent Check_Solvent->Optimize_Solvent Yes Check_Solvent->Success No Use_Anhydrous->Success Neutralize_Silica->Success Optimize_Solvent->Success

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Quenching Unreacted Maleimide-C10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing Maleimide-C10-NHS ester in their bioconjugation experiments. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to quenching unreacted reagents, ensuring the integrity and purity of your final conjugate.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to quench unreacted this compound?

Quenching is a critical step in bioconjugation to stop the labeling reaction and prevent unwanted side reactions.[1][2] Unreacted this compound can lead to the formation of aggregates, non-specific binding, and heterogeneity in the final product, which can compromise the results of downstream applications.[3]

Q2: What are the reactive groups in this compound and what do they target?

This compound is a heterobifunctional crosslinker with two distinct reactive moieties:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[4][5]

  • Maleimide (B117702): This group specifically reacts with sulfhydryl groups (-SH), found in cysteine residues, to form a stable thioether bond.[4][6]

Q3: What is the recommended strategy for quenching unreacted this compound?

Due to the two different reactive groups, a two-step quenching strategy is generally recommended.[1] First, the more labile NHS ester is quenched, followed by the quenching of the maleimide group. A simultaneous quenching approach is generally not recommended as the optimal pH conditions for quenching each group differ.

Q4: Which reagents are used to quench the NHS ester group?

Primary amine-containing buffers are effective for quenching NHS esters.[7][8][9] Common quenching agents include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Lysine

  • Ethanolamine

Q5: Which reagents are used to quench the maleimide group?

Thiol-containing compounds are used to cap unreacted maleimide groups.[1][2][10] Frequently used quenching agents for maleimides are:

Troubleshooting Guides

IssuePotential CauseRecommended Solution
Protein aggregation after quenching - High concentration of the quenching agent.- Change in buffer composition or pH leading to protein instability.- The organic solvent used to dissolve the crosslinker may contribute to aggregation.- Optimize the concentration of the quenching agent.- Ensure the final buffer composition is compatible with your protein's solubility.- Consider a buffer exchange step after quenching.- If using a non-sulfonated crosslinker, add the organic solvent dropwise while gently vortexing.
Low conjugation efficiency after quenching - Premature quenching before the conjugation reaction is complete.- Hydrolysis of the NHS ester or maleimide group before or during the reaction.- Monitor the conjugation reaction to determine the optimal time before adding the quenching agent.- Prepare the this compound solution immediately before use. Ensure the pH of the reaction is within the optimal range for each reactive group.
Incomplete quenching - Insufficient concentration of the quenching agent.- Insufficient incubation time for the quenching reaction.- Use a molar excess of the quenching agent (e.g., 10-fold or higher) relative to the initial amount of the sulfhydryl-containing molecule for maleimide quenching.[2]- Increase the incubation time for the quenching step (e.g., 15-30 minutes).[2]
Interference with downstream applications - Residual quenching agent interfering with subsequent assays.- Remove excess quenching agent and other small molecules using desalting columns, dialysis, or size-exclusion chromatography after the quenching step.[2]

Experimental Protocols

Protocol 1: Two-Step Quenching of Unreacted this compound

This protocol assumes a two-step conjugation reaction where a primary amine-containing molecule (Molecule A) is first reacted with this compound, followed by conjugation to a sulfhydryl-containing molecule (Molecule B).

Step 1: Quenching the NHS Ester

  • Reaction Stop: Following the incubation of Molecule A with this compound, add an amine-containing quenching buffer.

  • Quenching Agent Preparation: Prepare a stock solution of Tris-HCl or Glycine (e.g., 1M, pH 7.5-8.0).

  • Quenching Reaction: Add the quenching agent to the reaction mixture to a final concentration of 20-100 mM.[11]

  • Incubation: Incubate for 15-30 minutes at room temperature with gentle mixing.[2]

  • Purification: Remove the excess quenching agent, unreacted crosslinker, and byproducts via a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent maleimide reaction (typically pH 6.5-7.5).

Step 2: Quenching the Maleimide

  • Reaction Stop: After the conjugation reaction between the maleimide-activated Molecule A and the sulfhydryl-containing Molecule B is complete, add a thiol-containing quenching agent.

  • Quenching Agent Preparation: Prepare a fresh solution of L-cysteine or 2-mercaptoethanol in a suitable buffer (e.g., PBS).

  • Quenching Reaction: Add the quenching agent to the reaction mixture. A final concentration of 10-50 mM is typically sufficient.[10]

  • Incubation: Incubate for 15-30 minutes at room temperature.[2]

  • Final Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or another appropriate method to remove all small-molecule contaminants.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for quenching the NHS ester and maleimide functionalities of the this compound. Direct comparative studies on the efficiency of different quenching agents are limited in the literature; therefore, the provided values are based on commonly used and recommended protocols.

Table 1: Quenching Conditions for Unreacted NHS Ester

Quenching AgentTypical ConcentrationpHTemperatureIncubation Time
Tris20-100 mM[11]7.5 - 8.5Room Temperature15-30 min[2]
Glycine20-100 mM[11]7.5 - 8.5Room Temperature15-30 min
Lysine20-50 mM[12]7.5 - 8.5Room Temperature15-30 min
Ethanolamine20-50 mM[12]7.5 - 8.5Room Temperature15-30 min
Hydroxylamine10 mM[12]~7.0Room Temperature15-30 min

Table 2: Quenching Conditions for Unreacted Maleimide

Quenching AgentTypical ConcentrationpHTemperatureIncubation Time
L-cysteine10-50 mM[10]6.5 - 7.5Room Temperature15-30 min[2]
2-Mercaptoethanol10-50 mM6.5 - 7.5Room Temperature15-30 min
Dithiothreitol (DTT)10-50 mM6.5 - 7.5Room Temperature15-30 min

Visualizations

The following diagrams illustrate the experimental workflow and chemical reactions involved in the quenching process.

Quenching_Workflow cluster_step1 Step 1: NHS Ester Reaction & Quenching cluster_step2 Step 2: Maleimide Reaction & Quenching Amine_Molecule Amine-containing Molecule (A) Reaction1 NHS Ester Reaction (pH 7.2-8.5) Amine_Molecule->Reaction1 Crosslinker Maleimide-C10-NHS Ester Crosslinker->Reaction1 Quench1 Quench NHS Ester (e.g., Tris, Glycine) Reaction1->Quench1 Purify1 Purification (Desalting/Dialysis) Quench1->Purify1 Reaction2 Maleimide Reaction (pH 6.5-7.5) Purify1->Reaction2 Thiol_Molecule Thiol-containing Molecule (B) Thiol_Molecule->Reaction2 Quench2 Quench Maleimide (e.g., L-cysteine) Reaction2->Quench2 Final_Purify Final Purification Quench2->Final_Purify Final_Product Final Conjugate (A-Linker-B) Final_Purify->Final_Product

A two-step bioconjugation and quenching workflow.

Quenching_Reactions cluster_nhs NHS Ester Quenching cluster_maleimide Maleimide Quenching NHS_Ester Unreacted This compound (NHS end) Quenched_NHS Quenched NHS Ester (Stable Amide Bond) NHS_Ester->Quenched_NHS reacts with Tris Tris or Glycine (Primary Amine) Tris->Quenched_NHS Maleimide Unreacted This compound (Maleimide end) Quenched_Maleimide Quenched Maleimide (Stable Thioether Bond) Maleimide->Quenched_Maleimide reacts with Cysteine L-cysteine or BME (Thiol Group) Cysteine->Quenched_Maleimide

Chemical reactions for quenching NHS ester and maleimide groups.

References

dealing with low labeling efficiency of Maleimide-C10-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maleimide-C10-NHS ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low labeling efficiency during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional crosslinker containing two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by a 10-carbon spacer.[1] The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.[2] The maleimide group reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form stable thioether bonds.[3] This allows for the specific and covalent conjugation of amine-containing molecules to sulfhydryl-containing molecules.[1]

Q2: I am observing very low or no labeling. What are the most common causes?

Low labeling efficiency is a frequent issue with several potential causes:

  • Incorrect Buffer pH: The NHS ester and maleimide groups have different optimal pH ranges for reactivity. Using a buffer outside the optimal range for either step can drastically reduce efficiency.[3][4]

  • Incompatible Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls will compete with the target molecules, significantly lowering the yield.[1][4]

  • Reagent Hydrolysis: Both NHS esters and maleimides are susceptible to hydrolysis in aqueous solutions. The reagent should be dissolved in a dry organic solvent immediately before use and not stored in solution.[1][4]

  • Improper Reagent Storage: The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[1] Equilibrate the vial to room temperature before opening to prevent condensation.[1]

  • Low Reactant Concentration: Low concentrations of the protein or molecule to be labeled can lead to inefficient labeling, as the competing hydrolysis reaction becomes more prominent.[2][4]

Q3: What is the optimal pH for the reaction?

This crosslinker has two reactive groups with different pH requirements. A compromise is necessary, especially for one-pot reactions, though a two-step procedure is recommended.

  • NHS Ester Reaction (Amine-reactive): The optimal pH range is 7.2-8.5.[4] Some sources recommend a narrower optimal range of 8.3-8.5.[5][6] Below this range, the primary amines are protonated and less reactive.[4] Above this range, the rate of NHS ester hydrolysis increases significantly.[2][5]

  • Maleimide Reaction (Thiol-reactive): The optimal pH range is 6.5-7.5.[3][7] Within this range, the reaction is highly selective for thiols. Below pH 6.5, the reaction is slow.[3] Above pH 7.5, the maleimide group can react with amines, losing its specificity, and is also more susceptible to hydrolysis.[3][7]

For two-step conjugations, it is recommended to perform the reactions at a pH of 7.2-7.5.[1]

Q4: Which buffers should I use for the labeling reaction?

Amine-free and sulfhydryl-free buffers are critical.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, Borate, or Sodium Bicarbonate buffers are commonly used.[2][4] For the NHS ester reaction, 0.1 M sodium bicarbonate at pH 8.3 is a good choice.[5] For the maleimide reaction, a phosphate (B84403) buffer at pH 7.0 is suitable.[3]

  • Buffers to Avoid: Do not use buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the NHS ester reaction.[1][4]

Q5: How should I prepare and store the this compound?

Proper handling is crucial for maintaining the reagent's reactivity.

  • Storage: Store the powdered, solid reagent at -20°C in a desiccator.[1][8]

  • Preparation: The reagent is not readily soluble in water and is sensitive to moisture.[1] Prepare a stock solution by dissolving the required amount in an anhydrous (dry) organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1]

  • Stock Solutions: Do not store the reagent in solution, as it will hydrolyze. Discard any unused reconstituted reagent.[1] If a stock solution in DMSO must be stored, it should be for a very short period at -80°C (up to 6 months) or -20°C (up to 1 month), but fresh preparation is always best.[9]

Troubleshooting Guide

If you are experiencing low labeling efficiency, follow this step-by-step guide to identify and resolve the issue.

TroubleshootingWorkflow cluster_reagent 1. Reagent Integrity cluster_buffer 2. Reaction Buffer cluster_protocol 3. Experimental Protocol cluster_concentration 4. Reactant Concentration start Start: Low Labeling Efficiency reagent_check Was the reagent stored properly (-20°C with desiccant)? start->reagent_check reagent_prep Was it dissolved in anhydrous DMSO/DMF right before use? reagent_check->reagent_prep Yes reagent_solution Use fresh, properly stored reagent. reagent_check->reagent_solution No reagent_prep->reagent_solution No buffer_amine Does your buffer contain primary amines (Tris, glycine)? reagent_prep->buffer_amine Yes buffer_ph Is the pH correct for each step? (NHS: 7.2-8.5, Maleimide: 6.5-7.5) buffer_amine->buffer_ph No buffer_solution Switch to an amine-free buffer (PBS, HEPES, Bicarbonate). Calibrate pH meter and adjust. buffer_amine->buffer_solution Yes buffer_ph->buffer_solution No protocol_order Are you using a two-step protocol? (NHS reaction first, then maleimide) buffer_ph->protocol_order Yes protocol_purify Did you remove excess crosslinker after the first step? protocol_order->protocol_purify Yes protocol_solution Implement a two-step protocol. Purify via desalting column. Use a reducing agent (e.g., TCEP) if needed. protocol_order->protocol_solution No protocol_thiol Are sulfhydryl groups on the second molecule reduced and available? protocol_purify->protocol_thiol Yes protocol_purify->protocol_solution No protocol_thiol->protocol_solution No concentration_check Is protein concentration adequate? (e.g., >1-2 mg/mL) protocol_thiol->concentration_check Yes ratio_check Is the molar excess of the crosslinker optimized (e.g., 10-20x)? concentration_check->ratio_check Yes concentration_solution Increase protein concentration. Optimize molar excess of the linker. concentration_check->concentration_solution No ratio_check->concentration_solution No end_node Efficiency Improved ratio_check->end_node Yes CompetingReactions cluster_nhs Step 1: NHS Ester Reaction (pH 7.2-8.5) cluster_maleimide Step 2: Maleimide Reaction (pH 6.5-7.5) Linker_NHS This compound Amide_Bond Stable Amide Conjugate (Maleimide-Activated Protein) Linker_NHS->Amide_Bond Desired Reaction (Nucleophilic Attack by Amine) Hydrolyzed_NHS Inactive Carboxylate (Hydrolyzed Linker) Linker_NHS->Hydrolyzed_NHS Competing Reaction (Hydrolysis by H₂O) Protein_NH2 Protein-NH₂ Activated_Protein Maleimide-Activated Protein Amide_Bond->Activated_Protein Purify & Proceed to Step 2 Thioether_Bond Stable Thioether Conjugate (Final Product) Activated_Protein->Thioether_Bond Desired Reaction (Michael Addition by Thiol) Hydrolyzed_Maleimide Inactive Maleamic Acid (Hydrolyzed Linker) Activated_Protein->Hydrolyzed_Maleimide Competing Reaction (Hydrolysis by H₂O) Protein_SH Protein-SH

References

impact of temperature on Maleimide-C10-NHS ester stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the stability of Maleimide-C10-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by two factors: the hydrolysis of the N-hydroxysuccinimide (NHS) ester and the hydrolysis of the maleimide (B117702) group. Both of these reactions are highly dependent on pH and temperature. In aqueous solutions, the NHS ester is susceptible to hydrolysis, which competes with its reaction with primary amines.[1][2] Similarly, the maleimide group can undergo hydrolysis, especially at a pH above 7.5, which prevents its reaction with sulfhydryl groups.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored as a dry powder at -20°C, where it can be stable for up to three years.[5] If the compound is dissolved in a dry, aprotic solvent such as DMSO or DMF, it should be stored at -80°C for up to six months or at -20°C for up to one month.[5] It is strongly recommended to prepare aqueous solutions of the ester immediately before use to minimize hydrolysis.[6][7] When removing the product from storage, it is crucial to allow it to equilibrate to room temperature before opening to prevent moisture condensation.[4][8]

Q3: How does temperature affect the stability of the NHS ester group?

A3: The rate of NHS ester hydrolysis is significantly accelerated by increased temperature. For instance, the half-life for hydrolysis of NHS esters is 4 to 5 hours at pH 7.0 and 0°C, but this decreases dramatically to just 10 minutes at pH 8.6 and 4°C.[1] Therefore, to favor the reaction with primary amines over hydrolysis, it is advisable to conduct conjugation reactions at a controlled temperature, such as 4°C or room temperature, depending on the specific protocol.[1]

Q4: What is the impact of temperature on the stability of the maleimide group?

A4: The maleimide group's stability is also temperature-dependent. The rate of the ring-opening hydrolysis reaction of maleimides increases with temperature.[9] For example, at pH 7.4, the rate of hydrolysis is approximately five times higher at 37°C than at 20°C.[9] For long-term storage of maleimide-thiol conjugates, temperatures of 4°C or -80°C (with cryoprotectants) are recommended to slow down degradation.[3]

Q5: What is the optimal pH range for reactions involving this compound?

A5: Since this compound is a heterobifunctional crosslinker, the optimal pH depends on which reaction is being performed.

  • NHS ester reaction with primary amines: This reaction is most efficient at a pH between 7.2 and 8.5.[1]

  • Maleimide reaction with sulfhydryls: This reaction is most selective and efficient at a pH range of 6.5-7.5.[3][6] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with amines.[3][4]

For two-step conjugation procedures, it is common to perform the reactions at a compromise pH of 7.2-7.5.[4]

Troubleshooting Guide

ProblemPossible CauseTroubleshooting Steps
Low conjugation efficiency with an amine-containing molecule. Hydrolysis of the NHS ester. This is a common issue, especially if the this compound solution was prepared in an aqueous buffer and stored before use, or if the reaction was performed at an elevated temperature or pH.[1][2]1. Prepare fresh reagents: Always prepare the this compound solution immediately before use in a dry, aprotic solvent like DMSO or DMF.[3] 2. Optimize reaction pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1] Avoid buffers containing primary amines like Tris.[1] 3. Control temperature: Perform the conjugation at 4°C or room temperature to slow down the rate of hydrolysis.[1]
Low yield in the maleimide-thiol conjugation step. Hydrolysis of the maleimide group. This can occur if the reaction pH is too high or if the maleimide-functionalized intermediate was stored improperly.1. Maintain optimal pH: Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[3][6] Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[3] 2. Use fresh intermediates: If performing a two-step conjugation, use the maleimide-activated molecule immediately after purification. 3. Control temperature: Storage of maleimide-functionalized molecules should be at 4°C or -20°C to minimize hydrolysis.[10] A study showed that at 20°C, 40% of the maleimide was unreactive after 7 days of storage, compared to only a 10% decrease at 4°C.[10][11]
High background or non-specific binding in the final conjugate. Presence of hydrolyzed, non-reacted linker. The hydrolyzed ester can bind non-specifically to the target protein or other molecules.[2]1. Purify the conjugate: After the conjugation reaction, it is crucial to remove any excess, non-reacted, and hydrolyzed linker using methods like desalting columns (size-exclusion chromatography) or dialysis.[2]
Inconsistent results between experiments. Variable storage and handling of the this compound. Moisture is a critical factor that can lead to the degradation of the reagent.1. Proper handling: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][8] 2. Use of dry solvents: When preparing stock solutions, use high-quality, dry aprotic solvents like DMSO or DMF.[6]

Quantitative Data Summary

Table 1: Impact of pH and Temperature on NHS Ester Stability

pHTemperature (°C)Half-life of HydrolysisCitation
7.004 - 5 hours[1]
8.6410 minutes[1]
7.0Room TemperatureHours[8]
9.0Room TemperatureMinutes[8]

Table 2: Impact of Temperature on Maleimide Stability in Aqueous Buffer (pH 7.0)

Storage Temperature (°C)Decrease in Reactivity after 7 DaysEstimated Half-lifeCitation
4~10%32 days[11]
20~40%11 days[11]

Experimental Protocols

Protocol 1: Assessment of NHS Ester Hydrolysis Rate

This protocol allows for the indirect measurement of the NHS ester hydrolysis rate by quantifying the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[1][8]

Materials:

  • This compound

  • Dry, aprotic solvent (e.g., DMSO or DMF)

  • Reaction buffer at the desired pH (e.g., phosphate buffer, pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution: Dissolve a known concentration of this compound in the dry, aprotic solvent immediately before use.

  • Initiate hydrolysis: Add a small volume of the stock solution to the pre-warmed reaction buffer at the desired temperature to achieve a final concentration suitable for spectrophotometric analysis.

  • Monitor absorbance: Immediately begin monitoring the absorbance of the solution at 260 nm over time.

  • Determine the endpoint: To determine the absorbance corresponding to 100% hydrolysis, a separate sample can be treated with a strong base (e.g., 0.5-1.0 N NaOH) to rapidly hydrolyze the ester.[8] Note: The absorbance should be measured promptly after adding the base.[8]

  • Calculate the half-life: Plot the absorbance at 260 nm versus time. The time it takes to reach 50% of the maximal absorbance change corresponds to the half-life of hydrolysis under the tested conditions.

Protocol 2: General Two-Step Conjugation Protocol

This protocol describes a general workflow for conjugating an amine-containing molecule to a sulfhydryl-containing molecule using this compound.

Step 1: Reaction of NHS Ester with an Amine-Containing Molecule

  • Prepare the amine-containing molecule: Dissolve the amine-containing molecule (e.g., a protein) in an amine-free buffer at pH 7.2-8.5 (e.g., phosphate-buffered saline).

  • Prepare the crosslinker solution: Immediately before use, dissolve this compound in a dry, aprotic solvent (e.g., DMSO) to a known concentration.

  • Perform the conjugation: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10%.

  • Incubate: Incubate the reaction for 30 minutes to 2 hours at room temperature or for 2 to 4 hours at 4°C.[4]

  • Purify the intermediate: Remove the excess crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., phosphate buffer, pH 6.5-7.5).

Step 2: Reaction of Maleimide with a Sulfhydryl-Containing Molecule

  • Prepare the sulfhydryl-containing molecule: Have the sulfhydryl-containing molecule ready in a compatible buffer (pH 6.5-7.5).

  • Perform the second conjugation: Combine the purified maleimide-activated molecule with the sulfhydryl-containing molecule.

  • Incubate: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2 hours at 4°C.[4]

  • Quench the reaction (optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.

  • Purify the final conjugate: Purify the final conjugate to remove any unreacted molecules and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Visualizations

Hydrolysis_of_NHS_Ester Maleimide_C10_NHS This compound Hydrolyzed_Ester Hydrolyzed Ester (Inactive) Maleimide_C10_NHS->Hydrolyzed_Ester Competing Hydrolysis Conjugate Stable Amide Bond (Conjugate) Maleimide_C10_NHS->Conjugate Desired Reaction Primary_Amine Primary Amine (R-NH2) Primary_Amine->Conjugate Water H2O Water->Hydrolyzed_Ester

Caption: Competing reaction pathways for the NHS ester group.

Hydrolysis_of_Maleimide Maleimide Maleimide Group Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed_Maleimide Competing Hydrolysis Thioether_Bond Stable Thioether Bond (Conjugate) Maleimide->Thioether_Bond Desired Reaction (pH 6.5-7.5) Thiol Thiol (R-SH) Thiol->Thioether_Bond Water H2O (pH > 7.5) Water->Hydrolyzed_Maleimide

Caption: Stability and reactivity of the maleimide group.

Experimental_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Prepare_Amine Prepare Amine-Molecule (pH 7.2-8.5) Conjugate1 Incubate (4°C or RT) Prepare_Amine->Conjugate1 Prepare_Linker1 Prepare Fresh This compound Prepare_Linker1->Conjugate1 Purify1 Purify Intermediate Conjugate1->Purify1 Conjugate2 Incubate (4°C or RT) Purify1->Conjugate2 Prepare_Thiol Prepare Thiol-Molecule (pH 6.5-7.5) Prepare_Thiol->Conjugate2 Purify2 Purify Final Conjugate Conjugate2->Purify2

References

minimizing non-specific binding in Maleimide-C10-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Maleimide-C10-NHS ester reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive targets of this compound?

A this compound is a heterobifunctional crosslinker with two distinct reactive groups. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH₂) to form stable amide bonds, while the maleimide (B117702) group reacts with sulfhydryl groups (-SH) to form stable thioether bonds.[1]

Q2: What are the optimal pH conditions for the two separate reactions?

The NHS ester reaction with primary amines is most efficient at a pH between 7.2 and 8.5.[2][3] The maleimide reaction with thiols is most effective and specific within a pH range of 6.5 to 7.5.[1][2] At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[2]

Q3: What causes non-specific binding in this compound reactions?

Non-specific binding can arise from several factors:

  • Hydrolysis: Both NHS esters and maleimides are susceptible to hydrolysis in aqueous solutions. The hydrolyzed crosslinker can non-covalently associate with proteins through hydrophobic or ionic interactions.[4] The rate of NHS ester hydrolysis increases with pH.[2][3]

  • Reaction with non-target nucleophiles: At pH values above 7.5, the maleimide group can react with primary amines.[1][2] NHS esters can also react with other nucleophiles like hydroxyl or sulfhydryl groups, though the resulting bonds are less stable.[4]

  • Electrostatic and Hydrophobic Interactions: The crosslinker or the molecule being conjugated can interact non-covalently with proteins or other surfaces due to charge-based or hydrophobic interactions.[5][6][7]

  • Aggregation: High concentrations of reagents or suboptimal buffer conditions can lead to the aggregation of proteins and the crosslinker, trapping unbound molecules.[2][4]

Q4: How can I prevent the hydrolysis of the this compound?

To minimize hydrolysis, it is crucial to prepare solutions of the this compound immediately before use.[2] If the reagent is dissolved in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous and of high quality.[1][8] For the NHS ester, its half-life is about 4-5 hours at pH 7.0 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C.[2][3] The maleimide group is more stable but will also hydrolyze at pH values above 7.5.[1][2]

Q5: What are quenching agents and why are they important?

Quenching agents are small molecules added at the end of a reaction to cap any unreacted functional groups on the crosslinker. This prevents them from reacting non-specifically in subsequent steps or applications. For unreacted maleimides, a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) can be used.[2][9] For unreacted NHS esters, primary amine-containing buffers like Tris or glycine (B1666218) can be added to quench the reaction.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound conjugations.

Problem Potential Cause Recommended Solution
High Non-Specific Binding Hydrolysis of NHS ester or maleimide.Prepare crosslinker solution immediately before use. Control pH carefully for each reaction step.
Reaction pH is too high for the maleimide reaction, leading to reaction with amines.Maintain the maleimide-thiol reaction pH between 6.5 and 7.5 for optimal specificity.[2]
Electrostatic or hydrophobic interactions.Increase salt concentration (e.g., 150 mM NaCl) to shield electrostatic forces.[5][6] Add a non-ionic surfactant (e.g., Tween-20 at 0.05%) to disrupt hydrophobic interactions.
Insufficient quenching of unreacted crosslinker.Add a quenching agent after the conjugation reaction is complete. Use L-cysteine for maleimides and Tris or glycine for NHS esters.[2][10]
Inadequate purification.Use size-exclusion chromatography (desalting column) or dialysis to remove excess crosslinker and by-products.[4]
Low Conjugation Efficiency Hydrolysis of NHS ester or maleimide group.Ensure the reaction is performed within the optimal pH range for each reactive group.[2] Prepare reagent solutions fresh.
Inactive protein/molecule (amine or thiol not available).Confirm the presence of free amines and thiols. For thiols, ensure disulfide bonds are reduced using a reducing agent like TCEP.
Incorrect buffer composition.Avoid buffers containing primary amines (e.g., Tris, glycine) for the NHS ester reaction.[1] Use buffers without thiols for the maleimide reaction.
Insufficient molar excess of the crosslinker.Increase the molar ratio of the this compound to the protein. A 10- to 50-fold molar excess is a common starting point.[1]
Product Aggregation/Precipitation High degree of labeling leading to changes in protein properties.Reduce the molar excess of the this compound. Optimize the reaction time to control the extent of modification.[2]
Suboptimal buffer conditions (pH, ionic strength).Ensure the buffer conditions are suitable for the stability of the molecules being conjugated.

Experimental Protocols

Protocol 1: Two-Step Conjugation to Minimize Non-Specific Binding

This protocol is designed for conjugating an amine-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B) using a this compound.

Materials:

  • Molecule A (with primary amines)

  • Molecule B (with free thiols)

  • This compound

  • Amine-Reactive Buffer: 0.1 M phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-7.5

  • Thiol-Reactive Buffer: 0.1 M phosphate buffer with 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0

  • Quenching Buffer (Amine): 1 M Tris-HCl, pH 8.0

  • Quenching Buffer (Thiol): 100 mM L-cysteine in Thiol-Reactive Buffer

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

Step 1: Reaction of NHS Ester with Molecule A

  • Dissolve Molecule A in the Amine-Reactive Buffer.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Molecule A solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quench the reaction by adding the Amine Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Remove the excess crosslinker and quenching agent by passing the reaction mixture through a desalting column equilibrated with Thiol-Reactive Buffer.

Step 2: Reaction of Maleimide with Molecule B

  • Immediately add the purified Maleimide-activated Molecule A to a solution of Molecule B in Thiol-Reactive Buffer.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert gas (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Quench any unreacted maleimide groups by adding the Thiol Quenching Buffer to a final concentration of 10 mM. Incubate for 15 minutes at room temperature.

  • Purify the final conjugate using a desalting column or another appropriate chromatographic method to remove unreacted molecules and by-products.

Protocol 2: Blocking Non-Specific Binding Sites

This protocol can be used as a pre-treatment or co-treatment step to reduce non-specific interactions.

Materials:

  • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA) and 0.05% Tween-20.

  • Your protein or surface of interest.

Procedure:

  • Before the conjugation reaction, incubate your protein or surface with the Blocking Buffer for 30-60 minutes at room temperature.

  • If performing a conjugation in solution, the blocking agents can be included in the reaction buffer, provided they do not interfere with the desired reaction.

  • For surface-based assays, wash away the excess blocking buffer before proceeding with the conjugation step.

Visualizations

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Maleimide Reaction A Dissolve Molecule A in Amine-Reactive Buffer (pH 7.2-7.5) B Prepare fresh Maleimide-C10-NHS ester in DMSO/DMF A->B C Add crosslinker to Molecule A (10-20x molar excess) B->C D Incubate (30-60 min RT or 2h at 4°C) C->D E Quench with Tris Buffer D->E F Purify via Desalting Column (equilibrated in Thiol-Reactive Buffer) E->F G Combine purified Maleimide-activated Molecule A with Molecule B in Thiol-Reactive Buffer (pH 6.5-7.0) F->G Proceed immediately H Incubate (1-2h RT or overnight at 4°C) under inert gas G->H I Quench with L-cysteine H->I J Purify final conjugate I->J

Caption: Workflow for a two-step this compound conjugation.

G start High Non-Specific Binding Observed q1 Was the crosslinker solution prepared fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the maleimide reaction pH between 6.5 and 7.5? a1_yes->q2 sol1 Always prepare crosslinker solution immediately before use. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was a quenching step performed? a2_yes->q3 sol2 Adjust pH to 6.5-7.5 to ensure specificity for thiols. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the final product purified? a3_yes->q4 sol3 Add quenching agents (e.g., L-cysteine, Tris) after each reaction step. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Consider using blocking agents (BSA, Tween-20) or increasing salt concentration. a4_yes->end_node sol4 Use desalting columns or dialysis to remove excess reagents. a4_no->sol4 G cluster_MoleculeA Molecule A cluster_Crosslinker This compound cluster_MoleculeB Molecule B cluster_Conjugate Final Conjugate molA NH2 crosslinker NHS Ester --(C10)-- Maleimide molA->crosslinker pH 7.2-8.5 (Amine Reaction) conjugate Molecule A -- Amide -- (C10) -- Thioether -- Molecule B molB SH crosslinker->molB pH 6.5-7.5 (Thiol Reaction)

References

Technical Support Center: Addressing Retro-Michael Addition in Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to the stability of maleimide (B117702) conjugates, with a specific focus on mitigating retro-Michael addition.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael addition and why is it a problem for my maleimide conjugate?

The retro-Michael addition is a chemical reaction that reverses the initial conjugation of a thiol (e.g., from a cysteine residue on a protein) to a maleimide. This reversal breaks the stable thioether bond, leading to deconjugation of your molecule of interest (e.g., a drug, a dye).[1][2][3] This deconjugation is highly undesirable in applications like antibody-drug conjugates (ADCs) as it can lead to premature release of the payload, reducing therapeutic efficacy and potentially causing off-target toxicity.[1][2]

Q2: What are the main factors that influence the stability of a maleimide-thiol linkage?

The stability of the thiosuccinimide linkage is primarily influenced by two competing reactions: the retro-Michael reaction (deconjugation) and the hydrolysis of the succinimide (B58015) ring (stabilization).[1][3] Key factors that affect which of these reactions is favored include:

  • pH: The initial conjugation is most efficient at a pH of 6.5-7.5.[4] Post-conjugation, a more basic pH (above 7.5) accelerates the hydrolysis of the thiosuccinimide ring, which can be a strategy to create a more stable, albeit heterogeneous, product.[4]

  • Temperature: Higher temperatures can accelerate both the retro-Michael reaction and hydrolysis. For storage, it is recommended to keep conjugates at 4°C or frozen at -80°C.

  • Chemical Structure: The substituents on the nitrogen atom of the maleimide ring have a significant impact on stability. Electron-withdrawing groups can accelerate the stabilizing hydrolysis reaction.[1][5]

  • Presence of other thiols: In a biological environment, abundant free thiols like glutathione (B108866) can react with a maleimide that has been released through retro-Michael addition, leading to irreversible deconjugation from the intended target.[1]

Q3: How can I prevent or minimize the retro-Michael reaction?

Several strategies have been developed to address the instability of maleimide conjugates:

  • Controlled Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring to form a stable succinamic acid thioether is a common strategy. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5) for a few hours.[4] The resulting ring-opened product is resistant to the retro-Michael reaction.[1][5]

  • Use of "Next-Generation" Maleimides: These are chemically modified maleimides designed for enhanced stability. Examples include:

    • Self-hydrolyzing maleimides: These have substituents that accelerate the hydrolysis of the thiosuccinimide ring post-conjugation.[6]

    • Dibromomaleimides: These react with two thiol groups, for instance by re-bridging a native disulfide bond in an antibody, forming a stable, hydrolysis-resistant dithiomaleimide linkage.[7][8]

  • Transcyclization: For conjugates with an N-terminal cysteine, a rearrangement can occur where the succinimidyl thioether structure converts to a more stable six-membered thiazine (B8601807) ring.[9]

Q4: What is a thiol exchange reaction and how is it related to retro-Michael addition?

A thiol exchange reaction is a direct consequence of the retro-Michael reaction.[1] Once the maleimide-thiol bond breaks (retro-Michael), the released maleimide is free to react with other available thiols in the environment, such as glutathione in the plasma.[1][10] This leads to the "exchange" of the original thiol-containing molecule for a different one, resulting in loss of the desired conjugate.

Troubleshooting Guide

Problem 1: My conjugate is losing its payload or showing decreased activity upon storage or in plasma stability assays.

  • Possible Cause: This is a classic sign of the retro-Michael reaction followed by thiol exchange.[1][4] The thiosuccinimide linkage is breaking, and the released maleimide-payload is either being captured by other thiols or is hydrolyzing.

  • Troubleshooting Steps:

    • Confirm with Mass Spectrometry: Use LC-MS to analyze your sample. Look for the mass of your unconjugated protein/molecule and potentially for adducts with other thiols (e.g., glutathione, albumin).[4]

    • Assess Storage Conditions: Ensure your storage buffer is at a neutral or slightly acidic pH (6.5-7.0) and that the temperature is low (4°C or -80°C).

    • Implement a Stabilization Strategy:

      • Induce Hydrolysis: After purification, incubate your conjugate at a controlled basic pH (e.g., 8.0-8.5) for 2-4 hours to promote the formation of the stable ring-opened product.[4]

      • Consider Next-Generation Maleimides: For future experiments, using a self-hydrolyzing or dibromomaleimide linker can provide greater stability.[7][8]

Problem 2: I am observing increasing heterogeneity in my conjugate preparation over time (e.g., multiple peaks on HPLC).

  • Possible Cause: You are likely observing a combination of the retro-Michael reaction (leading to an unconjugated peak) and hydrolysis of the thiosuccinimide ring (which can create two isomeric ring-opened products).[1]

  • Troubleshooting Steps:

    • Analyze by HPLC-MS: Use HPLC-MS to identify the different species present in your sample. The unconjugated starting material, the intact conjugate, and the hydrolyzed products will have different retention times and masses.[11]

    • Control pH: If you want to avoid hydrolysis and maintain a more homogeneous product for a short period, ensure your buffers are strictly in the pH 6.5-7.0 range.

    • Embrace Controlled Hydrolysis: If long-term stability is the goal, intentionally drive the reaction to the hydrolyzed state as described in Problem 1. This will result in a stable but heterogeneous mixture of the two ring-opened isomers.

Problem 3: My conjugation reaction has a low yield.

  • Possible Cause: The maleimide reagent may have hydrolyzed before it had a chance to react with your thiol-containing molecule. This is a common issue if stock solutions are not handled correctly.

  • Troubleshooting Steps:

    • Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[4]

    • Optimize Reaction pH: Ensure the pH of your reaction buffer is maintained between 6.5 and 7.5 for optimal thiol reactivity.[4]

    • Check for Competing Thiols: Make sure your reaction mixture does not contain other thiol-containing molecules (e.g., reducing agents like DTT, unless used for intentional disulfide reduction and subsequently removed).[4]

    • Increase Molar Excess: Using a higher molar excess of the maleimide reagent (e.g., 10-20 fold) can help drive the reaction to completion.

Data on Conjugate Stability

The stability of maleimide conjugates is highly dependent on the N-substituent on the maleimide ring. Electron-withdrawing groups generally accelerate the rate of the stabilizing hydrolysis reaction.

Table 1: Comparison of Hydrolysis Half-Lives for N-Substituted Succinimide Thioethers

N-SubstituentHydrolysis Half-Life (t½) at pH 7.4, 37°CReference
Alkyl32 hours[12]
Phenyl1.5 hours[12]
Fluoro-phenyl0.7 hours[12]

Table 2: Stability of Maleimide Conjugates in the Presence of Glutathione (GSH)

Maleimide-Thiol AdductIncubation ConditionsHalf-life of ConversionExtent of ConversionReference
N-ethyl maleimide - 4-mercaptophenylacetic acid10 mM GSH, pH 7.4, 37°C~20-80 hours20-90%[13]
N-phenyl maleimide - 4-mercaptophenylacetic acidwith GSH3.1 hours89.5%[14]
N-aminoethyl maleimide - 4-mercaptophenylacetic acidwith GSH18 hours12.3%[14]

Visualizing the Chemistry and Workflows

cluster_main Competing Fates of a Maleimide-Thiol Conjugate Intact Intact Thiosuccinimide Conjugate Deconjugated Deconjugated (Maleimide + Thiol) Intact->Deconjugated Retro-Michael Reaction Hydrolyzed Hydrolyzed Succinamic Acid (Stable Product) Intact->Hydrolyzed Hydrolysis (Stabilization) Exchange Thiol Exchange Product Deconjugated->Exchange Reaction with other thiols (e.g., GSH) cluster_workflow Workflow for Assessing Conjugate Stability Prep Prepare Conjugate Solution (e.g., in PBS, pH 7.4) Incubate Incubate at 37°C (with or without competing thiol like GSH) Prep->Incubate Sample Withdraw Aliquots at Time Points (e.g., 0, 1, 4, 8, 24, 48h) Incubate->Sample Quench Quench Reaction (e.g., with 1% TFA) Sample->Quench Analyze Analyze by HPLC-MS Quench->Analyze Data Quantify Peaks and Determine Half-Life Analyze->Data

References

Technical Support Center: Strategies for Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully reducing disulfide bonds for subsequent maleimide (B117702) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to reduce disulfide bonds before a maleimide reaction?

Maleimide groups react specifically with free sulfhydryl (thiol) groups (-SH) to form a stable thioether bond.[1][2] In many proteins, particularly antibodies, cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive towards maleimides.[3] Therefore, these disulfide bonds must be cleaved, or "reduced," to generate the free thiols required for the conjugation reaction to occur.[3]

Q2: Which reducing agent is better for my experiment, TCEP or DTT?

The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) depends on your specific experimental workflow.

  • TCEP is often the preferred reducing agent because it is thiol-free.[4][5] This means it generally does not need to be removed before the addition of the maleimide reagent, as its reactivity with maleimides is significantly lower than that of thiols.[1][6] TCEP is also effective over a broad pH range (1.5-8.5), is more resistant to air oxidation, and is odorless.[4][7][8]

  • DTT is a potent, thiol-containing reducing agent.[5][7] Because its own thiol groups will react competitively with the maleimide, any excess DTT must be completely removed after the reduction step and before adding the maleimide reagent.[1][5] This typically requires a desalting or dialysis step.[5] DTT's reducing power is most effective at a pH above 7.[5]

Q3: Do I need to remove the reducing agent before starting the maleimide conjugation?

This depends on the reducing agent used.

  • If you use TCEP , it is generally not necessary to remove it before conjugation with maleimides.[1][6]

  • If you use DTT or other thiol-based reducing agents, it is crucial to remove them completely before adding the maleimide reagent to prevent them from competing with your target molecule for reaction sites.[1][5]

Q4: What are the optimal pH conditions for the reduction and labeling steps?

The optimal pH differs for the reduction and conjugation steps.

  • Reduction: TCEP is effective across a wide pH range of 1.5 to 8.5.[5][7] DTT is most effective at a pH greater than 7.[5]

  • Maleimide Conjugation: The reaction of a maleimide with a thiol group is most efficient and selective at a pH of 6.5-7.5.[2][9] At pH values above 7.5, maleimides can begin to react with primary amines (like lysine (B10760008) residues), leading to non-specific labeling.[1][9] Above pH 8.5, the maleimide group itself becomes more susceptible to hydrolysis, which renders it inactive.[1][2]

Troubleshooting Guide

Q5: My maleimide conjugation yield is low. What are the potential causes?

Low conjugation efficiency can result from several factors. The following workflow can help diagnose the issue.

G start Low Conjugation Yield q1 Is the Maleimide Reagent Active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are Cysteine Thiols Available? a1_yes->q2 sol1 Maleimide may be hydrolyzed. Prepare fresh reagent in anhydrous DMSO or DMF immediately before use. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the Reaction pH Correct? a2_yes->q3 sol2 Disulfide bonds may be present. Perform a reduction step with TCEP. Ensure protein is in a degassed buffer. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the Molar Ratio Sufficient? a3_yes->q4 sol3 Optimal pH is 6.5-7.5. Adjust buffer pH. Avoid amine- containing buffers if possible. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Yield Improved a4_yes->end sol4 Increase molar excess of maleimide reagent to protein (start with 10-20 fold excess). a4_no->sol4

Caption: Troubleshooting workflow for low maleimide conjugation yield.

Q6: My conjugate is losing its payload in vivo. What could be happening?

Payload loss is often due to the instability of the thioether bond under certain conditions.

  • Retro-Michael Reaction: The bond formed between a maleimide and a thiol is reversible. In environments rich in other thiols, like glutathione (B108866) in vivo, the conjugated payload can be transferred to other molecules, leading to off-target effects.[9] To mitigate this, you can induce hydrolysis of the thiosuccinimide ring to a more stable succinamic acid thioether by incubating the conjugate at a pH of 8.5-9.0 after the initial reaction is complete.[9]

  • Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide with an N-terminal cysteine that has a free amino group, the resulting conjugate can rearrange to form a stable six-membered thiazine ring, which can lead to product loss.[10][11] This side-reaction is more prominent at basic pH.[10] Performing the conjugation under acidic conditions (e.g., pH ~5) or acetylating the N-terminal amine can prevent this rearrangement.[10]

Q7: I'm seeing non-specific labeling on my protein. What is the cause?

While maleimides are highly selective for thiols at a pH of 6.5-7.5, they can react with primary amines (e.g., the side chain of lysine) at pH values above 7.5.[1][9] To ensure chemoselectivity, maintain the reaction pH strictly within the 6.5-7.5 range.[2]

Data Summary Tables

Table 1: Comparison of Common Reducing Agents

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Chemical Nature Thiol-free, phosphine-based[4]Thiol-containing[7]
Effective pH Range 1.5 - 8.5[5][7]> 7.0[5][7]
Stability More resistant to air oxidation[8][12]Susceptible to air oxidation[12]
Odor Odorless[7][12]Strong, unpleasant odor[12]
Removal Required? No, for maleimide reactions[1][6]Yes, must be removed before conjugation[1][5]
Compatibility Not compatible with IMAC using nickel[12]Sensitive to nickel[7]

Table 2: Recommended Conditions for Disulfide Reduction

ParameterRecommended ConditionNotes
Reducing Agent TCEPPreferred for its stability and lack of interference with maleimide chemistry.[5]
Molar Excess 10-100 fold molar excess of TCEP to protein.[9][13]Start with a lower excess and optimize as needed.
Buffer Degassed PBS, Tris, or HEPES (pH 7.0-7.5).[13]Degassing removes oxygen, preventing re-oxidation of thiols.
Temperature Room Temperature[8][9]
Incubation Time 20-30 minutes[9]Can be optimized; reductions are often complete in <5 minutes.[4][8]

Table 3: Recommended Conditions for Maleimide Conjugation

ParameterRecommended ConditionNotes
pH 6.5 - 7.5[2][9]Critical for thiol selectivity and preventing maleimide hydrolysis.
Buffer Phosphate, Tris, or HEPES (10-100 mM).[13]Must be free of thiol compounds.[13]
Molar Ratio 10-20 fold molar excess of maleimide to protein.[9][13]Should be optimized for each specific protein.
Temperature Room Temperature or 2-8°C.[13]Overnight incubation at 2-8°C can be used for sensitive proteins.[13]
Incubation Time 2 hours (Room Temp) or Overnight (2-8°C).[13]
Environment Protect from light; use inert gas (N₂ or Ar).[13]Important for light-sensitive dyes and to prevent thiol re-oxidation.

Experimental Protocols & Workflows

G cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: Maleimide Conjugation cluster_2 Step 3: Purification p1_1 Dissolve protein in degassed buffer (pH 7.0-7.5) p1_2 Add 10-100x molar excess of TCEP p1_1->p1_2 p1_3 Incubate 20-30 min at room temperature p1_2->p1_3 p2_2 Add 10-20x molar excess of maleimide to protein solution p1_3->p2_2 p2_1 Prepare maleimide stock solution (10 mM in DMSO/DMF) p2_1->p2_2 p2_3 Incubate 2h at RT or overnight at 2-8°C (in dark) p2_2->p2_3 p3_1 Remove excess unreacted maleimide reagent p2_3->p3_1 p3_2 Purify conjugate via desalting column, dialysis, or HPLC p3_1->p3_2

Caption: General workflow for disulfide reduction and maleimide conjugation.

Protocol 1: Disulfide Bond Reduction with TCEP
  • Prepare Protein Solution: Dissolve the protein containing disulfide bonds in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH between 7.0 and 7.5.[13] A typical protein concentration is 1-10 mg/mL. Degas the buffer by applying a vacuum or by bubbling an inert gas like nitrogen or argon through it for several minutes.

  • Add TCEP: Prepare a fresh stock solution of TCEP. Add a 10 to 100-fold molar excess of TCEP to the protein solution.[9][13]

  • Incubate: Incubate the mixture for 20-30 minutes at room temperature to ensure complete reduction of the disulfide bonds.[9]

  • Proceed to Conjugation: The protein solution containing free thiols is now ready for the maleimide conjugation step.

Protocol 2: Maleimide Conjugation
  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-containing reagent in an anhydrous solvent like DMSO or DMF to a concentration of 10 mM.[13] Vortex briefly to ensure it is fully dissolved.[13]

  • Add Maleimide to Protein: Add the maleimide stock solution to the reduced protein solution from Protocol 1. A starting point for optimization is a 10 to 20-fold molar excess of the maleimide reagent relative to the protein.[13]

  • Incubate: Protect the reaction vessel from light (e.g., by wrapping it in aluminum foil) and incubate at room temperature for 2 hours or overnight at 2-8°C.[13] If possible, flush the headspace of the vial with an inert gas before sealing to prevent re-oxidation of thiols.

Protocol 3: Purification of the Conjugate
  • Quench Reaction (Optional): To stop the reaction and consume excess maleimide reagent, a quenching agent like L-cysteine can be added.[14]

  • Remove Excess Reagent: It is critical to remove the unreacted maleimide dye or payload from the final conjugate.[13] This can be achieved using several methods depending on the scale of the reaction and the properties of the conjugate.

    • Gel Filtration/Desalting Columns: Effective for rapid buffer exchange and removal of small molecules from proteins.[13]

    • Dialysis: Suitable for larger volumes but is a slower process.[13]

    • Chromatography (HPLC, FPLC): Provides high-purity separation of the conjugate from unreacted components.[13]

  • Storage: Store the purified conjugate under appropriate conditions. For short-term storage (up to one week), 2-8°C in the dark is recommended.[13] For long-term storage (up to one year), add 50% glycerol (B35011) and store at -20°C, or add stabilizers like BSA and sodium azide.[13]

References

effect of organic solvents on Maleimide-C10-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maleimide-C10-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this bifunctional crosslinker, with a special focus on the impact of organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of organic solvents in this compound reactions?

A1: Organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are primarily used to dissolve the this compound, which is often not readily soluble in aqueous buffers.[1][2][3] A stock solution is prepared in a dry, water-miscible organic solvent and then added to the aqueous reaction mixture. It is crucial to keep the final concentration of the organic solvent in the reaction ideally below 10% to avoid denaturation of proteins or other biomolecules.[1][3]

Q2: What are the optimal pH conditions for the two reactive ends of the this compound?

A2: The two reactive groups of the this compound have distinct optimal pH ranges for their respective reactions:

  • NHS ester reaction with primary amines: The most efficient conjugation occurs at a pH between 7.2 and 8.5.[1]

  • Maleimide (B117702) reaction with thiols (sulfhydryls): This reaction is most effective and specific within a pH range of 6.5 to 7.5.[4][5][6] At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[4][5]

Due to these different pH optima, a two-step conjugation strategy is often recommended.

Q3: How can I prevent the hydrolysis of the NHS ester and maleimide groups?

A3: Both the NHS ester and maleimide moieties are susceptible to hydrolysis in aqueous solutions. To minimize this:

  • NHS Ester: Prepare the stock solution in an anhydrous (dry) organic solvent like DMSO or DMF immediately before use.[1][7] Do not store the reagent in an aqueous solution. The rate of NHS ester hydrolysis increases significantly with pH. For instance, the half-life of an NHS ester is about 4-5 hours at pH 7.0 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C.[1][8]

  • Maleimide: The maleimide group is generally more stable than the NHS ester but will also hydrolyze, particularly at a pH above 7.5.[1][3] It is best to perform the maleimide-thiol conjugation within the recommended pH range of 6.5-7.5.[1]

Q4: What are common side reactions to be aware of?

A4: Besides hydrolysis, other side reactions can occur:

  • Reaction of Maleimide with Amines: At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity for thiols.[4][5]

  • Thiazine (B8601807) Rearrangement: When conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative, which can complicate purification and lead to product loss.[9][10]

  • Retro-Michael Reaction: The thioether bond formed between a thiol and a maleimide can be slowly reversible under certain conditions, potentially leading to payload migration in applications like antibody-drug conjugates (ADCs).[5][11]

Q5: How should I store the this compound and its solutions?

A5: The solid this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[3][12] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[3][7] Stock solutions in anhydrous DMSO or DMF can be aliquoted and stored at -20°C for up to a month or at -80°C for up to six months.[7][12] Avoid repeated freeze-thaw cycles.[12]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Conjugation Efficiency 1. Hydrolysis of NHS ester or maleimide group. - Prepare reagent solutions in anhydrous solvent immediately before use.[1] - Ensure the reaction is performed within the optimal pH range for each reactive group.[1]
2. Inactive biomolecule (amine or thiol not available). - Confirm the presence of free amines and thiols. For thiols, ensure any disulfide bonds are reduced using a reagent like TCEP.[6][13]
3. Incorrect buffer composition. - For the NHS ester reaction, use non-amine-containing buffers like PBS or HEPES.[1] - For the maleimide reaction, ensure the buffer is free of thiol-containing compounds like DTT or 2-mercaptoethanol.[6]
4. Precipitation of the crosslinker. - Ensure the final concentration of the organic solvent is sufficient to maintain solubility but not so high as to denature the biomolecule (typically <10%).[3]
Non-specific Labeling 1. Reaction pH is too high for the maleimide reaction, leading to reaction with amines. - Maintain the maleimide-thiol reaction pH between 6.5 and 7.5 for optimal specificity.[5]
2. Side reactions of NHS esters with other nucleophiles (e.g., hydroxyl groups). - Perform the NHS ester reaction at the lower end of the recommended pH range (around 7.2) and for a shorter duration.[1]
Precipitation During Reaction 1. Poor solubility of the crosslinker in the aqueous reaction mixture. - Increase the percentage of organic co-solvent slightly, but monitor for any negative effects on the biomolecule's stability.[2]
2. Biomolecule instability. - Optimize buffer conditions (pH, ionic strength) for the stability of the molecules being conjugated.[1] - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1]

Quantitative Data Summary

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics [4]

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution [1][8]

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes

Experimental Protocols & Workflows

General Protocol for a Two-Step Conjugation

This protocol outlines the conjugation of an amine-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B) using this compound.

Materials:

  • Molecule A (with primary amines)

  • Molecule B (with free thiols)

  • This compound

  • Anhydrous DMSO or DMF[3]

  • Amine-Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.2-8.5[1]

  • Thiol-Reaction Buffer: PBS or HEPES, pH 6.5-7.5, containing 1-5 mM EDTA[6][14]

  • Quenching Reagents: Tris buffer, glycine (B1666218), L-cysteine, or 2-mercaptoethanol[1][6]

  • Purification tools (e.g., desalting columns, dialysis cassettes, HPLC)[1][4]

Step 1: Reaction of this compound with Molecule A (Amine Reaction)

  • Preparation: Dissolve Molecule A in the Amine-Reaction Buffer. If the buffer contains primary amines (like Tris), it must be exchanged with an appropriate amine-free buffer.

  • Crosslinker Activation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[14][15]

  • Conjugation: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of Molecule A.[1][3] Incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.[1]

  • Quenching (Optional): To stop the reaction, add a quenching buffer like Tris or glycine to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[1]

  • Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis. Equilibrate the purification buffer to the Thiol-Reaction Buffer (pH 6.5-7.5).[1]

Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B (Thiol Reaction)

  • Preparation: Dissolve Molecule B in the Thiol-Reaction Buffer. If Molecule B has disulfide bonds, reduce them first with a thiol-free reducing agent like TCEP and remove the excess TCEP.[6]

  • Conjugation: Add the purified maleimide-activated Molecule A to the solution of Molecule B. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching (Optional): To cap any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol.[1]

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, HPLC, or dialysis to remove excess reagents and byproducts.[1][4]

Chemical Reaction Pathway

Maleimide_C10_NHS_Reaction cluster_step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) cluster_step2 Step 2: Maleimide Reaction (pH 6.5-7.5) Molecule_A_NH2 Molecule A (with Primary Amine) Activated_A Maleimide-Activated Molecule A Molecule_A_NH2->Activated_A Amide Bond Formation Maleimide_NHS This compound (in Organic Solvent) Maleimide_NHS->Activated_A NHS_leaving_group NHS byproduct Activated_A->NHS_leaving_group Final_Conjugate Final Conjugate (Stable Thioether Bond) Activated_A->Final_Conjugate Molecule_B_SH Molecule B (with Thiol) Molecule_B_SH->Final_Conjugate Michael Addition

Caption: Two-step reaction pathway for this compound conjugation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conjugation Efficiency? Check_Reagents Are reagents fresh? Is solvent anhydrous? Start->Check_Reagents Check_pH Is pH optimal for each step? (NHS: 7.2-8.5, Mal: 6.5-7.5) Check_Reagents->Check_pH Yes Fix_Reagents Use fresh reagents and anhydrous solvent. Check_Reagents->Fix_Reagents No Check_Biomolecule Is biomolecule active? (Thiols reduced? Amines available?) Check_pH->Check_Biomolecule Yes Fix_pH Adjust buffer pH. Check_pH->Fix_pH No Check_Buffer Buffer free of competing amines/thiols? Check_Biomolecule->Check_Buffer Yes Fix_Biomolecule Confirm activity/reduce thiols. Check_Biomolecule->Fix_Biomolecule No Fix_Buffer Perform buffer exchange. Check_Buffer->Fix_Buffer No Contact_Support Problem Persists? Contact Technical Support. Check_Buffer->Contact_Support Yes Yes1 Yes No1 No Yes2 Yes No2 No Yes3 Yes No3 No Yes4 Yes No4 No Fix_Reagents->Start Fix_pH->Start Fix_Biomolecule->Start Fix_Buffer->Start

Caption: A logical workflow for troubleshooting low conjugation efficiency.

References

analytical techniques to monitor Maleimide-C10-NHS ester reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring Maleimide-C10-NHS ester reactions. This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their bioconjugation experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the this compound reaction and provides potential causes and solutions.

Issue 1: Low or No Conjugation Efficiency

Question: I am observing very low or no formation of my desired conjugate. What could be the potential causes and how can I troubleshoot this?

Answer:

Low conjugation efficiency is a common issue that can stem from several factors related to the reagents, reaction conditions, or the biomolecule itself. Here are the primary causes and corresponding solutions:

  • Hydrolysis of NHS ester or maleimide (B117702) group: Both reactive groups are susceptible to hydrolysis in aqueous solutions.[1] The NHS ester is particularly sensitive to moisture and has a short half-life at alkaline pH.[1][2] The maleimide group can also hydrolyze, especially at a pH above 7.5.[1]

    • Solution: Prepare the this compound solution immediately before use.[1] Avoid storing it in solution.[1] Ensure the reaction is performed within the optimal pH range for each reactive group. For the maleimide-thiol reaction, a pH of 6.5-7.5 is ideal for specificity.[1][3][4] For the NHS ester-amine reaction, a pH of 7.2-8.5 is recommended.[1][] A two-step conjugation process is often advisable to provide the optimal pH for each reaction.[1]

  • Inactive protein/molecule: The target amine or thiol groups on your biomolecule may not be available for reaction. Disulfide bonds in proteins can prevent cysteine thiols from reacting with the maleimide group.[3][6]

    • Solution: Confirm the presence of free primary amines and thiols. For proteins with disulfide bonds, a reduction step using an agent like TCEP (tris(2-carboxyethyl)phosphine) is necessary prior to conjugation.[6][7] Avoid using DTT (dithiothreitol) if it cannot be removed before adding the maleimide reagent, as it contains a thiol group.[6]

  • Incorrect buffer composition: The presence of primary amines (e.g., Tris or glycine) in the buffer will compete with the NHS ester reaction.[1][2][8] Buffers containing thiols will interfere with the maleimide reaction.[7]

    • Solution: Use non-amine-containing buffers such as PBS (phosphate-buffered saline) or HEPES for the NHS ester reaction.[1][3] Ensure the buffer for the maleimide-thiol reaction is free of any thiol-containing compounds.[7]

  • Suboptimal Molar Ratio: An insufficient molar excess of the this compound can lead to incomplete conjugation.

    • Solution: A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a good starting point to drive the reaction to completion.[3][6] For the NHS-ester reaction, a 5- to 20-fold molar excess is often used.[1] This should be optimized for each specific protein.[6]

Issue 2: Non-specific Labeling

Question: I am observing non-specific labeling or modification of unintended residues on my biomolecule. How can I improve the specificity of the reaction?

Answer:

Non-specific labeling can compromise the homogeneity and function of your final conjugate. The primary cause is often related to the reaction pH.

  • Reaction pH is too high for the maleimide reaction: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of specificity.[1][3]

    • Solution: Maintain the pH for the maleimide-thiol reaction strictly between 6.5 and 7.5 to ensure high selectivity for thiols.[1][3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3]

  • Side reactions of NHS esters: NHS esters can have side reactions with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, although this is less common.

    • Solution: Perform the NHS ester reaction at the lower end of the recommended pH range (around 7.2) and for a shorter duration to minimize potential side reactions.[1]

Issue 3: Poor Solubility of the Crosslinker

Question: I am having difficulty dissolving the this compound in my aqueous reaction buffer. What should I do?

Answer:

This compound and similar crosslinkers can have limited solubility in aqueous solutions.[8]

  • Solution: It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][8][9] This stock solution can then be added to the aqueous reaction mixture. The final concentration of the organic solvent in the reaction should ideally be kept below 10% to avoid denaturation of proteins.[4][8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical monitoring of the this compound reaction.

Question 1: Which analytical techniques are best for monitoring the reaction progress?

Answer: Several analytical techniques can be used to monitor the reaction progress, each providing different types of information. The most common are:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique to separate and quantify the starting materials, intermediates, and the final conjugate.[3][10] By monitoring the decrease in the peak area of the starting materials and the increase in the peak area of the product, you can determine the reaction's progress and calculate the conjugation efficiency.[10]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the conjugate by detecting the expected mass increase corresponding to the addition of the Maleimide-C10-NHS moiety.[3][10] It is a highly accurate method to verify successful conjugation.[11]

  • UV-Vis Spectroscopy: The progress of the maleimide-thiol reaction can be monitored by observing the decrease in the maleimide's absorbance peak around 293-302 nm as the C=C double bond is consumed.[12][13] This provides a simple and real-time method to follow the reaction.[12][14]

Question 2: How can I quantify the number of maleimide groups on my protein after the initial NHS ester reaction?

Answer: Quantifying the maleimide groups is crucial before proceeding with the thiol conjugation. This can be done using:

  • Spectrophotometric Assays: There are commercially available kits that use a reaction with a known excess of a thiol-containing compound. The remaining unreacted thiol is then quantified, and by subtraction, the amount of maleimide is determined.[13][15]

  • Ellman's Reagent: While typically used to quantify free thiols, a reverse application can be employed. By reacting the maleimide-activated protein with a known amount of a thiol standard and then using Ellman's reagent to measure the remaining unreacted thiol, one can calculate the number of maleimide groups.[3]

Question 3: What are the optimal reaction conditions for a two-step conjugation using a Maleimide-NHS ester?

Answer: A two-step conjugation is often preferred to maximize the efficiency and specificity of each reaction. The optimal conditions are summarized in the table below.

ParameterNHS Ester Reaction (Step 1)Maleimide-Thiol Reaction (Step 2)
pH 7.2 - 8.5[1][]6.5 - 7.5[1][3]
Temperature Room Temperature (20-25°C) or 4°C[1]Room Temperature (20-25°C) or 4°C[1][3]
Reaction Time 30 min - 2 hours at RT; Overnight at 4°C[1]2 - 4 hours at RT; Overnight at 4°C[1]
Buffer Amine-free (e.g., PBS, HEPES)[1][3]Thiol-free (e.g., PBS, HEPES)[7]
Molar Excess 5- to 20-fold over amine-containing molecule[1]10- to 20-fold over thiol-containing molecule[3][6]

Question 4: How can I stop or "quench" the reaction?

Answer: To stop the conjugation reaction, you can add a quenching reagent that will react with the excess, unreacted functional groups.[1]

  • For the NHS ester reaction: Add a primary amine-containing buffer like Tris-HCl or glycine (B1666218) to a final concentration of 20-50 mM.[1]

  • For the maleimide reaction: Add a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) to cap any unreacted maleimide groups.[1]

Experimental Protocols

Protocol 1: Monitoring Maleimide-Thiol Conjugation by RP-HPLC

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by adding a suitable quenching agent or by acidifying the sample (if compatible with your molecules).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.[3] This should be optimized based on the hydrophobicity of your molecules.

  • Detection: Monitor the elution profile with a UV detector at a wavelength suitable for your biomolecule (e.g., 220 nm or 280 nm for proteins).[10]

  • Analysis: Identify the peaks corresponding to the unconjugated biomolecule, the maleimide-activated intermediate, and the final conjugate. The conjugated product will typically have a different retention time from the starting materials.[3][10] Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated biomolecule.[10]

Protocol 2: Confirmation of Conjugation by Mass Spectrometry

  • Sample Preparation: Purify the conjugate from the reaction mixture using HPLC or size-exclusion chromatography (SEC) to remove unreacted starting materials and byproducts.[10] Desalt the purified conjugate to remove non-volatile salts.[3]

  • Mass Analysis: Infuse the prepared sample into the mass spectrometer (e.g., ESI-MS).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.[3]

  • Data Analysis: Deconvolute the mass spectrum if necessary. Confirm the successful conjugation by observing the expected mass increase corresponding to the mass of the this compound linker and the attached molecule.[10]

Visual Guides

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Maleimide-Thiol Reaction cluster_step4 Step 4: Analysis mol_a Amine-containing Molecule reaction1 Incubate at pH 7.2-8.5 mol_a->reaction1 crosslinker This compound crosslinker->reaction1 purification Purify Maleimide-activated Molecule (HPLC/SEC) reaction1->purification Remove excess crosslinker reaction2 Incubate at pH 6.5-7.5 purification->reaction2 Add to thiol- containing molecule mol_b Thiol-containing Molecule mol_b->reaction2 hplc RP-HPLC reaction2->hplc ms Mass Spectrometry reaction2->ms uv_vis UV-Vis Spectroscopy reaction2->uv_vis analysis Monitor Reaction & Confirm Conjugate hplc->analysis ms->analysis uv_vis->analysis

Caption: Two-step conjugation and analysis workflow.

reaction_mechanism cluster_nhs NHS Ester Reaction cluster_maleimide Maleimide-Thiol Reaction Amine\n(R1-NH2) Amine (R1-NH2) Amide Bond\n(R1-NH-CO-Linker) Amide Bond (R1-NH-CO-Linker) Amine\n(R1-NH2)->Amide Bond\n(R1-NH-CO-Linker) + NHS Ester-Linker-Maleimide Maleimide-activated\nMolecule Maleimide-activated Molecule Amide Bond\n(R1-NH-CO-Linker)->Maleimide-activated\nMolecule - NHS Thiol\n(R2-SH) Thiol (R2-SH) Thioether Bond\n(R2-S-Linker) Thioether Bond (R2-S-Linker) Thiol\n(R2-SH)->Thioether Bond\n(R2-S-Linker) + Maleimide-activated Molecule Final Conjugate Final Conjugate Thioether Bond\n(R2-S-Linker)->Final Conjugate Stable Thioether Linkage

Caption: this compound reaction mechanism.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low/No Conjugation cause1 Reagent Hydrolysis? start->cause1 cause2 Inactive Biomolecule? start->cause2 cause3 Incorrect Buffer? start->cause3 cause4 Suboptimal Molar Ratio? start->cause4 sol1 Use fresh reagents, control pH cause1->sol1 sol2 Reduce disulfide bonds, confirm free thiols/amines cause2->sol2 sol3 Use amine/thiol-free buffers (e.g., PBS, HEPES) cause3->sol3 sol4 Optimize molar excess (10-20x) cause4->sol4

Caption: Troubleshooting low conjugation efficiency.

References

Validation & Comparative

Navigating the Crosslinker Maze: A Comparative Guide to Maleimide-C10-NHS Ester and SMCC in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) success. Its design dictates the stability, pharmacokinetics (PK), and overall therapeutic index of the ADC. Among the plethora of options, heterobifunctional, non-cleavable linkers are a popular choice for their stability in circulation. This guide provides an objective, data-driven comparison between two prominent maleimide-based crosslinkers: the long-chain Maleimide-C10-NHS ester and the industry benchmark, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Chemical Structure and Reaction Mechanism

Both this compound and SMCC are heterobifunctional crosslinkers, meaning they possess two distinct reactive groups enabling a sequential, controlled conjugation process.[1] This strategy minimizes the risk of antibody crosslinking.[2]

  • N-hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable amide bond with primary amines, typically the ε-amino group of lysine (B10760008) residues on the antibody surface. This reaction is most efficient at a pH of 7-9.[1][3]

  • Maleimide (B117702): This thiol-reactive group forms a stable thioether bond with sulfhydryl groups, which are typically introduced onto the payload molecule or generated by reducing interchain disulfide bonds on the antibody. This reaction proceeds optimally at a pH of 6.5-7.5.[1][3]

The fundamental difference between the two linkers lies in their spacer arm: this compound features a linear 10-carbon alkyl chain, whereas SMCC incorporates a stabilizing cyclohexane (B81311) ring.

cluster_0 Step 1: Antibody Activation (Amine Reaction) cluster_1 Step 2: Payload Conjugation (Thiol Reaction) Antibody Antibody-NH₂ (Lysine Residue) Activated_Ab Antibody-NH-CO-Spacer-Maleimide Antibody->Activated_Ab + Linker (pH 7-9) Linker Maleimide-Spacer-NHS Ester Linker->Activated_Ab Payload Payload-SH (Thiol Group) Final_ADC Antibody-Drug Conjugate (ADC) Payload->Final_ADC Activated_Ab2 Antibody-NH-CO-Spacer-Maleimide Activated_Ab2->Final_ADC + Payload (pH 6.5-7.5)

Caption: General two-step conjugation chemistry for maleimide-NHS ester linkers.

Comparative Data Summary

The choice between this compound and SMCC involves a trade-off between linker length, hydrophobicity, and stability. While direct, head-to-head experimental data is sparse for this compound, we can infer its properties based on its chemical structure and compare them to the well-documented performance of SMCC.

ParameterThis compoundSMCCRationale & References
Spacer Arm Length Longer (C10 alkyl chain)Shorter (~8.3 Å)The C10 chain provides greater separation between the antibody and payload. SMCC's length is defined by its cyclohexane carboxylate structure.[4]
Hydrophobicity HighModerateThe long alkyl chain significantly increases hydrophobicity, which can lead to ADC aggregation and rapid clearance. The cyclohexane ring in SMCC is less hydrophobic.[5][6]
Plasma Stability Potentially LowerModerate to HighThe thioether bond is susceptible to retro-Michael reaction. The cyclohexane ring in SMCC confers some stability. N-alkyl maleimides (like SMCC) show 35-67% deconjugation over 7 days in serum.[7][8] The less sterically hindered C10 linker may be more susceptible.
Clinical Validation Limited/Research UseHigh (Component of Kadcyla®)SMCC is a component of the FDA-approved ADC ado-trastuzumab emtansine (Kadcyla®), demonstrating its clinical viability.[1][9][10]
Primary Application Research requiring long spacersClinically validated ADC developmentThe C10 linker is primarily used in research contexts where a long, flexible spacer is needed, and hydrophobicity can be managed.[11]

Detailed Performance Comparison

Stability: The Challenge of the Retro-Michael Reaction

A critical vulnerability of maleimide-based conjugates is their potential for deconjugation in vivo. The thioether bond formed can undergo a reversible retro-Michael reaction, especially in the presence of plasma thiols like glutathione (B108866) or albumin.[12][13] This premature release of the payload can lead to off-target toxicity and reduced efficacy.[12][14]

ADC ADC (Stable Conjugate) Deconjugated_Linker Deconjugated Linker-Payload ADC->Deconjugated_Linker Retro-Michael Reaction (in plasma) Free_Antibody Free Antibody ADC->Free_Antibody Off_Target Off-Target Conjugate (Albumin-Payload) Deconjugated_Linker->Off_Target Albumin Plasma Thiol (e.g., Albumin) Albumin->Off_Target Thiol Exchange

Caption: The retro-Michael reaction leading to payload exchange and off-target toxicity.

The cyclohexane ring in SMCC provides steric hindrance that helps stabilize the maleimide group, reducing its susceptibility to hydrolysis and the retro-Michael reaction compared to linear maleimides.[2] Studies have shown that ADCs using SMCC can still experience payload loss; for instance, a 29% decrease in the drug-to-antibody ratio (DAR) was observed in mice after 7 days for an SMCC-linked ADC.[15] While specific data for the C10 linker is unavailable, its flexible, unhindered alkyl chain may offer less protection to the thioether bond, potentially leading to lower plasma stability.

To address this inherent instability, "next-generation maleimides" (NGMs), such as N-aryl maleimides, have been developed. These promote hydrolysis of the succinimide (B58015) ring after conjugation, which stabilizes the linkage.[6] ADCs with N-aryl maleimides showed less than 20% deconjugation over 7 days, a significant improvement over the 35-67% deconjugation seen with traditional N-alkyl maleimides like SMCC.[7][8]

Hydrophobicity and Pharmacokinetics

A major drawback of the this compound is the high hydrophobicity imparted by its long alkyl chain. Highly hydrophobic ADCs are prone to aggregation and are often subject to rapid clearance from circulation by the liver, leading to poor pharmacokinetics and potential hepatotoxicity.[5][16] This can severely limit the therapeutic window. Strategies to mitigate this include incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) into the linker.[16]

SMCC, with its more compact and less hydrophobic cyclohexane group, generally results in ADCs with more favorable PK profiles, as evidenced by its use in the clinically successful ADC, Kadcyla®.[9]

Experimental Protocols

The following is a generalized, two-step protocol for conjugating a thiol-containing payload to an antibody using either SMCC or this compound. Note: This protocol requires optimization for specific antibodies, payloads, and linkers.

cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_analysis Purification & Analysis Ab_Prep 1. Prepare Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2) Linker_Prep 2. Prepare Linker Stock (Dissolve SMCC or C10-NHS in anhydrous DMSO to 10-20 mM) Activation 3. Antibody Activation (Add 5-20 fold molar excess of linker to Ab. Incubate 30-60 min, RT) Linker_Prep->Activation Purify_1 4. Remove Excess Linker (Size exclusion chromatography or desalting column) Activation->Purify_1 Conjugation 5. Payload Reaction (Add thiol-payload to activated Ab. Incubate 1-2h, RT, pH 6.5-7.5) Purify_1->Conjugation Quench 6. Quench Reaction (Optional) (Add excess cysteine or N-acetylcysteine) Conjugation->Quench Purify_2 7. Purify ADC (SEC or HIC to remove unreacted payload and aggregates) Quench->Purify_2 Characterize 8. Characterize ADC (Determine DAR by UV-Vis or HIC-HPLC. Assess aggregation by SEC) Purify_2->Characterize

Caption: General experimental workflow for ADC conjugation and characterization.
Detailed Methodology

1. Antibody Preparation:

  • Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.[2] Buffers containing primary amines (e.g., Tris) must be avoided.[17]

2. Linker Activation of Antibody:

  • Immediately before use, dissolve the this compound or SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. These reagents are moisture-sensitive.[2]

  • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio depends on the antibody concentration and should be determined empirically.[17]

  • Incubate the reaction for 30-60 minutes at room temperature.[4]

3. Removal of Excess Linker:

  • Remove unreacted crosslinker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC), exchanging the buffer to one suitable for the thiol reaction (e.g., PBS, pH 6.5-7.5).[4][17]

4. Conjugation to Thiol-Containing Payload:

  • Add the thiol-containing payload to the maleimide-activated antibody.

  • Incubate for 1-2 hours at room temperature. The reaction should be protected from light if the payload is light-sensitive.[4]

5. Purification of the ADC:

  • Purify the final ADC product to remove unreacted payload, linker, and any protein aggregates. Common methods include SEC or Hydrophobic Interaction Chromatography (HIC).[2]

6. Characterization of the ADC:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody. This is a critical quality attribute and can be measured using UV-Vis spectroscopy (by comparing absorbance at 280 nm for the protein and at a specific wavelength for the payload) or more accurately by HIC-HPLC.[2]

  • Purity and Aggregation: Analyze the final product by SEC to determine the percentage of monomeric ADC and the level of aggregation.

Conclusion and Recommendations

The selection between this compound and SMCC is a critical decision in ADC design that hinges on balancing stability, pharmacokinetics, and the specific structural requirements of the conjugate.

  • SMCC stands as the gold standard for many applications . Its moderate hydrophobicity, the stabilizing effect of its cyclohexane ring, and its clinical validation in an FDA-approved ADC make it a reliable and lower-risk choice for developing novel therapeutics.[1][9] It is the recommended starting point for most ADC programs utilizing a non-cleavable maleimide linker.

  • This compound is a more specialized research tool . Its primary advantage is its long, flexible spacer arm, which may be necessary in cases where the payload requires significant distance from the antibody to avoid steric hindrance and interact with its target. However, researchers must be prepared to contend with the significant challenges posed by its high hydrophobicity, which can negatively impact the ADC's PK profile and lead to aggregation.[5][16] Its use should be considered carefully, likely in conjunction with hydrophilicity-enhancing strategies like PEGylation.

Ultimately, the optimal linker choice is context-dependent. By understanding the fundamental trade-offs in stability and physicochemical properties, researchers can make an informed decision to engineer ADCs with a greater probability of clinical success.

References

A Head-to-Head Comparison: Maleimide-C10-NHS Ester vs. TFP Ester Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical decision that can significantly impact the success of bioconjugation, influencing labeling efficiency, stability, and the ultimate functionality of the resulting conjugate. This guide provides an objective, data-driven comparison of two prominent amine-reactive crosslinking chemistries: the well-established N-hydroxysuccinimide (NHS) ester, as part of the heterobifunctional Maleimide-C10-NHS ester, and the increasingly popular 2,3,5,6-Tetrafluorophenyl (TFP) ester.

Understanding the Chemistries: Mechanisms of Action

This compound: A Dual-Action Tool

The this compound is a versatile heterobifunctional crosslinker, featuring two distinct reactive moieties that target different functional groups. This allows for precise, stepwise conjugation strategies.

  • Maleimide (B117702) Group: This moiety exhibits high specificity for thiol (sulfhydryl) groups, primarily found on cysteine residues within proteins. The reaction proceeds via a Michael addition, forming a stable thioether bond. This reaction is most efficient and selective within a pH range of 6.5-7.5.[1] At pH values above 7.5, the maleimide group may exhibit some cross-reactivity with primary amines.[1]

  • NHS Ester Group: The N-hydroxysuccinimide ester is a widely used amine-reactive group that targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a polypeptide chain.[2] This acylation reaction forms a highly stable amide bond and is optimally performed at a pH of 7.2-8.5.[3][4] A primary consideration with NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency, especially at higher pH values.[3][4][5]

TFP Ester: Enhanced Stability for Amine Reactions

The 2,3,5,6-Tetrafluorophenyl (TFP) ester is also an amine-reactive functional group that forms a stable amide bond, analogous to the NHS ester.[6][7][8] The key advantage of the TFP ester lies in its increased resistance to spontaneous hydrolysis compared to NHS esters, particularly at the alkaline pH conditions required for efficient amine labeling.[6][7][8][9][10][11] This enhanced stability provides a longer reaction window, which can be advantageous when working with low protein concentrations or when longer incubation times are necessary.[9][12] The optimal pH for TFP ester conjugations is typically slightly higher than for NHS esters, often in the range of 8.0 to 9.0.[9]

At a Glance: Key Differences in Reactivity

FeatureMaleimide (of Maleimide-C10-NHS)NHS Ester (of Maleimide-C10-NHS)TFP Ester
Target Functional Group Thiols (-SH) on CysteinePrimary Amines (-NH₂) on Lysine, N-terminusPrimary Amines (-NH₂) on Lysine, N-terminus
Optimal pH Range 6.5 - 7.5[1]7.2 - 8.5[3][4]8.0 - 9.0[9]
Reaction Product Stable Thioether BondStable Amide Bond[3][5]Stable Amide Bond[6][7]
Key Advantage High specificity for thiolsExtensive history of use, well-documentedIncreased stability against hydrolysis[6][7][8][9][10][11]
Primary Limitation Potential for retro-Michael addition with excess thiolsSusceptible to hydrolysis in aqueous buffers[3][4][5]Can be more hydrophobic

Quantitative Data: The Impact of Hydrolysis

The stability of the amine-reactive ester is a critical factor in achieving high conjugation yields. The following table summarizes the hydrolysis half-life of NHS esters at various pH values. While specific kinetic data for TFP esters in solution is less commonly published, studies on TFP-terminated self-assembled monolayers (SAMs) demonstrate their significantly greater stability.

pHTemperature (°C)NHS Ester Half-lifeTFP Ester Half-life (on SAMs)
7.00°C4 - 5 hours[4][5]~8 - 9.5 hours[13]
8.0Room Temp.~1 hour[6]~3 hours[13]
8.64°C10 minutes[4][5]Not Available
9.0Room Temp.< 10 minutes[6]Not Available
10.0Room Temp.~39 minutes[13]~6.5 hours[13]

This data clearly illustrates that as the pH increases to the optimal range for amine coupling, the stability of the NHS ester decreases dramatically. In contrast, the TFP ester maintains significantly greater stability under these conditions, offering a distinct advantage.[13]

Visualizing the Reactions and Workflow

To clarify these processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Reaction_Mechanisms cluster_maleimide_nhs This compound Reactions cluster_tfp TFP Ester Reaction Crosslinker This compound Thioether Stable Thioether Bond Crosslinker->Thioether pH 6.5-7.5 Amide Stable Amide Bond Crosslinker->Amide pH 7.2-8.5 Thiol Protein-SH (Cysteine) Thiol->Thioether Amine Protein-NH2 (Lysine) Amine->Amide TFP_Ester R-TFP Ester TFP_Amide Stable Amide Bond TFP_Ester->TFP_Amide pH 8.0-9.0 TFP_Amine Protein-NH2 (Lysine) TFP_Amine->TFP_Amide

Caption: Reaction pathways for Maleimide-NHS and TFP esters.

Experimental_Workflow Prep_Protein 1. Prepare Protein Solution (Amine-free buffer) Conjugation 3. Conjugation Reaction (Optimized pH, time, molar ratio) Prep_Protein->Conjugation Prep_Ester 2. Prepare Ester Stock Solution (Anhydrous DMSO/DMF) Prep_Ester->Conjugation Quench 4. Quench Reaction (e.g., Tris or Glycine) Conjugation->Quench Purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Analyze 6. Analyze Conjugate (e.g., Determine Degree of Labeling) Purify->Analyze

Caption: A general experimental workflow for protein labeling.

Experimental Protocols

General Protocol for Protein Labeling with Amine-Reactive Esters

This protocol provides a general guideline for conjugating proteins with NHS or TFP esters. It is recommended to optimize the ester-to-protein molar ratio for each specific application.

Materials:

  • Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES).

  • Amine-reactive ester (NHS or TFP) freshly dissolved in anhydrous DMSO or DMF (10 mg/mL).

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 for NHS esters; 0.1 M sodium tetraborate (B1243019) or bicarbonate, pH 8.5-9.0 for TFP esters.[9]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification supplies (e.g., desalting column, dialysis tubing).

Procedure:

  • Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer.

  • Reaction Setup: While gently stirring, add a 10- to 20-fold molar excess of the dissolved ester to the protein solution.

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Remove unreacted ester and byproducts by passing the mixture through a desalting column or by dialysis against a suitable storage buffer.

Determining the Degree of Labeling (DOL)

The efficiency of the conjugation can be quantified by determining the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where CF is the dye's correction factor (A₂₈₀ / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein.

  • Calculate the dye concentration:

    • Dye Conc. (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

References

A Researcher's Guide to Crosslinker Chemistry: Alternatives to Maleimide-C10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful creation of bioconjugates, from fluorescently labeled proteins to complex antibody-drug conjugates (ADCs). The Maleimide-C10-NHS ester has been a widely used heterobifunctional crosslinker, valued for its ability to connect amine- and thiol-containing molecules.[1] The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as those on lysine (B10760008) residues, while the maleimide (B117702) group targets sulfhydryl groups on cysteine residues.[1][2]

However, the utility of maleimide-based linkers is hampered by a significant drawback: the potential instability of the thioether bond formed by the maleimide-thiol reaction.[1][3] This bond can undergo a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to deconjugation and potential off-target effects in vivo.[1][4][5][6] This guide provides an objective comparison of alternative crosslinking technologies that address the stability and specificity challenges associated with traditional maleimide chemistry, supported by experimental data and detailed protocols.

The Challenge: Instability of the Maleimide-Thiol Linkage

The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a thiosuccinimide linkage.[5][7] While efficient and highly selective for thiols at a pH of 6.5-7.5, the resulting thioether bond is not always stable.[4] The reversibility of this reaction, known as a retro-Michael reaction, can lead to the exchange of the conjugated payload with other thiols, a critical issue for therapeutics like ADCs where premature drug release can cause off-target toxicity.[4][5][8] Furthermore, the maleimide ring itself is susceptible to hydrolysis at higher pH, rendering it unreactive.[7]

G cluster_0 Maleimide-Thiol Conjugation cluster_1 In Vivo Instability Protein_Amine Protein-NH₂ Conjugate_Step1 Protein-NH-CO-Linker-Maleimide Protein_Amine->Conjugate_Step1 Amine Reaction (pH 7.2-9) Maleimide_Linker Maleimide-Linker-NHS Thiol_Payload HS-Payload Final_Conjugate Thiosuccinimide Conjugate Conjugate_Step1->Final_Conjugate Thiol Reaction (pH 6.5-7.5) Final_Conjugate_Copy Thiosuccinimide Conjugate Deconjugated_Maleimide Protein-NH-CO-Linker-Maleimide Final_Conjugate_Copy->Deconjugated_Maleimide Retro-Michael Reaction Glutathione Glutathione (GSH) G cluster_0 Molecule A (e.g., Antibody) cluster_1 Molecule B (e.g., Payload) A_initial Antibody A_mod Introduce Azide (e.g., via NHS-Azide) A_initial->A_mod A_final Azide-Modified Antibody A_mod->A_final Conjugation SPAAC 'Click' Reaction (Bioorthogonal) A_final->Conjugation B_initial Payload B_mod Introduce Strained Alkyne (e.g., DBCO-NHS) B_initial->B_mod B_final DBCO-Modified Payload B_mod->B_final B_final->Conjugation Final_Product Stable Triazole Linkage Conjugation->Final_Product G start Start: Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) step1 Step 1: Add Amine-Reactive Linker (e.g., Mal-C10-NHS) in 5-20 fold molar excess. Incubate 1-2 hours at RT. start->step1 step2 Step 2: Purify Activated Protein Remove excess, unreacted linker (e.g., Desalting Column, SEC) step1->step2 step3 Step 3: Add Thiol-Containing Molecule Adjust pH to 6.5-7.5 for maleimide. Incubate 2-4 hours at RT. step2->step3 step4 Step 4: Quench Reaction Add small molecule thiol (e.g., Cysteine, 2-Mercaptoethanol) to consume excess reactive groups. step3->step4 step5 Step 5: Final Purification Remove quenching agent and unconjugated molecules. (e.g., SEC, Dialysis) step4->step5 end Final Bioconjugate step5->end

References

A Comparative Guide to Bioconjugation: Mass Spectrometric Validation of Maleimide-C10-NHS Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to proteins is paramount for the development of therapeutics, diagnostics, and research tools. The heterobifunctional crosslinker, Maleimide-C10-NHS ester, is a well-established reagent for this purpose, enabling the conjugation of amine-containing molecules to sulfhydryl groups on proteins. However, the landscape of bioconjugation is continually evolving, with alternative chemistries emerging that promise enhanced stability and efficiency.

This guide provides an objective comparison of this compound with next-generation maleimides and click chemistry reagents. The performance of these crosslinkers is evaluated based on their reaction mechanisms, stability, and potential for by-product formation, with a focus on validation by mass spectrometry—the gold standard for confirming successful conjugation.

Performance Comparison of Bioconjugation Chemistries

The choice of a crosslinker is dictated by the specific application, the nature of the biomolecules to be conjugated, and the desired stability of the final product. Below is a summary of key performance indicators for this compound and its alternatives.

FeatureThis compound (and analogs like SMCC)Next-Generation Maleimides (e.g., N-aryl maleimides)Click Chemistry (e.g., DBCO-NHS ester)
Target Moieties Primary amines (-NH₂) via NHS ester; Thiols (-SH) via Maleimide (B117702)Primary amines (-NH₂) via NHS ester; Thiols (-SH) via MaleimidePrimary amines (-NH₂) via NHS ester; Azides (-N₃) via DBCO
Reaction Kinetics NHS ester reaction is rapid (30-60 min).[1] Maleimide-thiol reaction is very fast (minutes to a few hours).[1]Faster reaction with thiols compared to traditional maleimides.Strain-promoted azide-alkyne cycloaddition (SPAAC) is very fast, often completing in under an hour.[1]
Linkage Stability Amide bond (from NHS ester) is stable. The thiosuccinimide linkage (from maleimide) is susceptible to retro-Michael addition and thiol exchange in vivo, leading to potential deconjugation.[2][3]The thiosuccinimide ring undergoes faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition.[4]The triazole ring formed is highly stable and considered biologically inert and irreversible.[1]
Specificity & Stoichiometry NHS ester can react with multiple lysine (B10760008) residues, potentially leading to a heterogeneous product. Maleimide is highly selective for thiols at pH 6.5-7.5.[1]Similar specificity profile to traditional maleimides.Highly specific and bioorthogonal; the azide (B81097) and DBCO groups react exclusively with each other, allowing for precise control over stoichiometry.[1]
Common By-products Hydrolysis of the NHS ester and maleimide moieties.[5][6] Oxidation of the thioether linkage.[5]Hydrolysis of the NHS ester.Minimal by-products due to high specificity.
Biocompatibility Generally good for in vitro applications. The potential for in vivo instability of the maleimide-thiol linkage is a concern.[1]Improved in vivo stability compared to traditional maleimides.[4]SPAAC is highly biocompatible as it does not require a cytotoxic copper catalyst.[1]

Visualizing the Conjugation Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for this compound and a common click chemistry alternative.

Experimental Workflow for this compound Conjugation cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Purification cluster_2 Step 3: Thiol Reaction cluster_3 Step 4: Validation Protein_NH2 Protein with Primary Amines (e.g., Lysine residues) Reaction1 Incubate at pH 7.0-9.0 Protein_NH2->Reaction1 Maleimide_NHS This compound Maleimide_NHS->Reaction1 Activated_Protein Maleimide-Activated Protein Reaction1->Activated_Protein Desalting Remove Excess Crosslinker (e.g., Desalting Column) Activated_Protein->Desalting Reaction2 Incubate at pH 6.5-7.5 Desalting->Reaction2 Molecule_SH Molecule with Sulfhydryl Group (e.g., Cysteine-containing peptide) Molecule_SH->Reaction2 Conjugate Final Protein Conjugate Reaction2->Conjugate Mass_Spec Mass Spectrometry Analysis (e.g., ESI-MS or MALDI-TOF) Conjugate->Mass_Spec

This compound Conjugation Workflow

Experimental Workflow for DBCO-NHS Ester Conjugation (Click Chemistry) cluster_0 Step 1: Protein Activation cluster_1 Step 2: Purification cluster_2 Step 3: Click Reaction cluster_3 Step 4: Validation Protein_NH2 Protein with Primary Amines Reaction1 Incubate at pH 7.2-8.0 Protein_NH2->Reaction1 DBCO_NHS DBCO-NHS Ester DBCO_NHS->Reaction1 DBCO_Protein DBCO-Activated Protein Reaction1->DBCO_Protein Desalting1 Remove Excess DBCO-NHS Ester DBCO_Protein->Desalting1 Reaction2 Incubate (Copper-Free) Desalting1->Reaction2 Azide_Molecule Azide-Modified Molecule Azide_Molecule->Reaction2 Conjugate Final Protein Conjugate Reaction2->Conjugate Mass_Spec Mass Spectrometry Analysis Conjugate->Mass_Spec

DBCO-NHS Ester (Click Chemistry) Workflow

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols provide a general framework for protein conjugation and subsequent mass spectrometric analysis.

Protocol 1: Protein Conjugation with this compound

This two-step protocol first activates the protein with the NHS ester moiety, followed by reaction with the sulfhydryl-containing molecule.

Materials:

  • Protein containing primary amines (Protein-NH₂)

  • Molecule containing a free sulfhydryl (Molecule-SH)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-reactive Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Thiol-reactive Conjugation Buffer: PBS, pH 6.5-7.0, degassed

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve Protein-NH₂ in Amine-reactive Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Amine Reaction (Activation):

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be below 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Purification of Activated Protein:

    • Remove excess, unreacted this compound using a desalting column equilibrated with Thiol-reactive Conjugation Buffer. This step is critical to prevent the unreacted crosslinker from reacting with the Molecule-SH.

  • Thiol Reaction:

    • Immediately combine the purified maleimide-activated protein with the Molecule-SH in the Thiol-reactive Conjugation Buffer. A 1.5- to 2-fold molar excess of the activated protein to the Molecule-SH is a common starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to quench any unreacted maleimide groups.

  • Final Purification: Purify the final conjugate from excess reagents and unconjugated molecules using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Mass Spectrometry Validation of Conjugation

Intact mass analysis is a primary method for confirming successful conjugation. The addition of the crosslinker and the molecule of interest will result in a predictable mass shift in the protein.

Materials:

  • Purified protein conjugate

  • Mass Spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)

  • LC-MS grade water, acetonitrile, and formic acid

Procedure:

  • Sample Preparation:

    • Desalt the purified conjugate into a mass spectrometry-compatible buffer (e.g., 0.1% formic acid in water/acetonitrile). This is crucial to remove non-volatile salts that can interfere with ionization.

  • Mass Spectrometry Analysis:

    • For ESI-MS: Infuse the sample directly into the mass spectrometer or perform a liquid chromatography separation prior to mass analysis (LC-MS). Acquire data in the positive ion mode over an appropriate m/z range for the expected protein charge state distribution.

    • For MALDI-TOF: Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid) on a MALDI target plate and acquire data in the positive ion mode.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to determine the molecular weight of the protein species present.

    • Compare the observed molecular weight of the conjugated protein to the theoretical molecular weight. The mass of the this compound (minus the NHS group) and the conjugated molecule should account for the observed mass increase.

    • The presence of multiple peaks corresponding to different numbers of conjugated molecules (e.g., 1, 2, 3...) can provide information on the degree of labeling.

    • Look for the presence of unmodified protein and potential by-products, such as hydrolyzed or oxidized species. Hydrolysis of the maleimide ring adds 18 Da to the mass of the conjugate.[6]

Conclusion

The validation of bioconjugation by mass spectrometry is an indispensable step in ensuring the quality, consistency, and efficacy of the final product. While this compound remains a widely used and effective crosslinker, its potential for in-vivo instability has led to the development of next-generation maleimides and click chemistry alternatives that offer enhanced stability. The choice of conjugation chemistry should be carefully considered based on the specific application, with a thorough mass spectrometric analysis to confirm the identity and purity of the resulting conjugate. This guide provides the foundational knowledge and protocols to aid researchers in making informed decisions and achieving successful and reproducible bioconjugation outcomes.

References

A Comparative Guide to the Characterization of Maleimide-C10-NHS Ester Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Maleimide-C10-NHS ester bioconjugates with alternative crosslinking technologies. We delve into the critical aspects of stability, reaction efficiency, and characterization, supported by experimental data and detailed protocols to inform the selection of the most suitable reagents for your bioconjugation needs.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by a 10-carbon alkyl chain. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds, while the maleimide moiety specifically targets sulfhydryl groups (e.g., cysteine residues) to create thioether linkages. This crosslinker is frequently employed in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics. However, the stability of the resulting maleimide-thiol conjugate is a critical consideration for the efficacy and safety of the final bioconjugate.

Performance Comparison of Maleimide-Based Crosslinkers

The stability of the thioether bond formed by maleimide conjugation is a primary concern due to its susceptibility to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione (B108866). This can lead to deconjugation and potential off-target effects. Another key factor is the hydrolysis of the maleimide ring itself, which renders it unreactive towards thiols.

While specific quantitative data for the C10 variant is not extensively available, its performance can be extrapolated from data on N-alkyl maleimides. The following tables summarize key performance characteristics of N-alkyl maleimides in comparison to more advanced, stabilized alternatives.

Table 1: Comparative Stability of Maleimide-Thiol Conjugates

FeatureN-Alkyl Maleimide (e.g., Maleimide-C10)N-Aryl MaleimideNext-Generation Maleimides (e.g., Dibromomaleimides)
Primary Instability Pathway Retro-Michael ReactionHydrolysis of Thiosuccinimide RingMinimized Instability
Deconjugation in Serum (7 days) 35-67%[1]< 20%[1]Negligible
Half-life of Thiosuccinimide Ring Hydrolysis ~27 hours (post-conjugation)[2]~1.5 hours[2]Rapid hydrolysis to a stable open-ring form
Key Advantage Widely used, well-understood chemistryIncreased stability against retro-Michael reactionHigh stability, resistant to thiol exchange
Key Disadvantage Prone to deconjugation in vivoFaster hydrolysis of the unreacted maleimideMay require modified conjugation protocols

Table 2: Reaction Kinetics of Maleimide Derivatives

Maleimide DerivativeRelative Reaction Rate with ThiolsPre-conjugation Hydrolysis Rate
N-Alkyl MaleimideStandardModerate
N-Aryl Maleimide~2.5 times faster than N-alkyl maleimidesFaster than N-alkyl maleimides
N-Fluorophenyl MaleimideFaster than N-Aryl maleimide~2 times faster hydrolysis than N-Aryl maleimide

Experimental Protocols

General Protocol for Bioconjugation with this compound

This two-step protocol is a general guideline for conjugating an amine-containing biomolecule (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug).

Materials:

  • Amine-containing biomolecule (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Thiol-containing molecule

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer A: Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Reaction Buffer B: Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP, DTT) (optional, for proteins with disulfide bonds)

  • Quenching reagent (e.g., Tris buffer, glycine, or free cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Amine-Containing Biomolecule:

    • Dissolve the amine-containing biomolecule in Reaction Buffer A. If the buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer.

  • NHS Ester Reaction (Amine Modification):

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.

    • Add a 5- to 20-fold molar excess of the this compound solution to the biomolecule solution.

    • Incubate for 30 minutes to 2 hours at room temperature or 4°C.

    • Remove excess, unreacted crosslinker using a desalting column or dialysis against Reaction Buffer B.

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in Reaction Buffer B. If the molecule contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP or DTT. If using DTT, it must be removed before the addition of the maleimide-activated biomolecule.

  • Maleimide Reaction (Thiol Conjugation):

    • Add the thiol-containing molecule to the maleimide-activated biomolecule.

    • Incubate for 1 to 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a quenching reagent.

    • Purify the bioconjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove unreacted molecules and byproducts.

Protocol for Characterization by HPLC and Mass Spectrometry

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Column: A hydrophobic interaction chromatography (HIC) column.

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV at 280 nm.

  • Procedure: Inject the purified conjugate onto the HIC column. The different drug-loaded species will separate based on hydrophobicity, allowing for the calculation of the average DAR by integrating the peak areas.

2. Intact Mass Analysis by LC-MS:

  • Column: Reversed-phase column suitable for proteins (e.g., C4).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the protein.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Procedure: Inject the purified conjugate. Deconvolute the resulting mass spectrum to determine the masses of the different drug-loaded species and confirm the success of the conjugation.

Protocol for Comparative Stability Assay

This protocol can be used to compare the stability of a this compound conjugate with an alternative crosslinker conjugate in the presence of a competing thiol.

  • Conjugate Preparation: Prepare bioconjugates using this compound and the alternative crosslinker following the general bioconjugation protocol. Purify both conjugates to remove any unreacted components.

  • Stability Assay:

    • Incubate a known concentration of each purified conjugate in a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37°C.

    • To simulate in vivo conditions, add a physiological concentration of a competing thiol, such as glutathione (1-5 mM).

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

  • Analysis:

    • Analyze the aliquots by RP-HPLC or LC-MS to quantify the amount of intact conjugate remaining.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of each conjugate.

Visualizing Bioconjugation Processes

Bioconjugation_Workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Thiol Conjugation Amine_Biomolecule Amine-containing Biomolecule (e.g., Antibody) Activated_Biomolecule Maleimide-Activated Biomolecule Amine_Biomolecule->Activated_Biomolecule NHS Ester Reaction (pH 7.2-8.0) NHS_Ester This compound Thiol_Molecule Thiol-containing Molecule (e.g., Drug) Activated_Biomolecule->Thiol_Molecule Purification Final_Conjugate Final Bioconjugate Thiol_Molecule->Final_Conjugate Maleimide Reaction (pH 6.5-7.5)

Caption: A typical two-step experimental workflow for bioconjugation.

Reaction_Mechanism cluster_amine Amine Reaction cluster_thiol Thiol Reaction Protein_NH2 Protein-NH2 Amide_Bond Protein-NH-CO-(CH2)10-Maleimide Protein_NH2->Amide_Bond Stable Amide Bond NHS_Ester This compound Drug_SH Drug-SH Thioether_Bond Protein-...-S-Drug Drug_SH->Thioether_Bond Thioether Bond

Caption: Reaction mechanism of a heterobifunctional this compound.

Stability_Comparison cluster_stable Stabilized Conjugate cluster_unstable Traditional Conjugate Stable_Conjugate Next-Gen Maleimide Conjugate Stable_Product Intact Conjugate in vivo Stable_Conjugate->Stable_Product Minimal Deconjugation Unstable_Conjugate N-Alkyl Maleimide Conjugate Deconjugation Deconjugated Drug Unstable_Conjugate->Deconjugation Retro-Michael Reaction Hydrolysis Inactive Maleimide Unstable_Conjugate->Hydrolysis Hydrolysis

Caption: Comparison of stable vs. unstable thioether linkage in vivo.

Conclusion

The selection of a crosslinker is a critical decision in the design of bioconjugates. While this compound is a versatile and widely used reagent, its inherent instability in vivo necessitates careful consideration. For applications requiring high stability, next-generation maleimides or other advanced crosslinking technologies may offer superior performance. By understanding the comparative performance data and utilizing robust characterization protocols, researchers can make informed decisions to optimize the stability, efficacy, and safety of their bioconjugates.

References

A Comparative Guide to the Stability of Maleimide and Other Thiol-Reactive Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a thiol-reactive linker is a critical decision that dictates the stability and efficacy of bioconjugates. While maleimides have been a mainstay for their high reactivity and selectivity towards cysteine residues, the stability of the resulting thioether bond is a significant concern, particularly for in vivo applications like antibody-drug conjugates (ADCs).[1] This guide provides an objective comparison of the stability of maleimide-based conjugates with next-generation alternatives, supported by experimental data and detailed methodologies, to inform the selection of the most suitable conjugation strategy.

Executive Summary:

Maleimide (B117702) linkers offer rapid and specific conjugation to thiol groups but are susceptible to in vivo instability, primarily through a retro-Michael reaction that can lead to premature cleavage of the conjugated molecule.[2][3] This deconjugation can compromise therapeutic efficacy and lead to off-target toxicities.[4][5] A key stabilizing pathway for maleimide-thiol adducts is the hydrolysis of the succinimide (B58015) ring, which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[4][6] The rate of this beneficial hydrolysis is influenced by the maleimide's N-substituent and the local chemical environment.[2][5]

Next-generation thiol-reactive linkers have been developed to overcome the stability limitations of traditional maleimides. These alternatives, which include N-aryl maleimides, vinyl sulfones, and maleamic methyl esters, are designed to form more robust and stable linkages, offering significant advantages for applications requiring long-term in vivo stability.[1][7][8]

Comparative Stability of Thiol-Reactive Linkers

The stability of the bond formed between a linker and a thiol is paramount for the performance of a bioconjugate. The following tables summarize the stability characteristics of various thiol-reactive linkers under different conditions.

Linker TypeBond FormedKey Stability CharacteristicsAdvantagesDisadvantages
N-Alkyl Maleimide Thioether (Succinimidyl)Susceptible to retro-Michael reaction, leading to deconjugation.[2] Stability is increased upon hydrolysis of the succinimide ring.[4]Fast and highly selective reaction with thiols at neutral pH.[9][10]Potential for instability in vivo, leading to premature payload release.[1]
N-Aryl Maleimide Thioether (Succinimidyl)The thio-succinimide ring undergoes significantly faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition.[2][4]Enhanced stability compared to N-alkyl maleimides due to accelerated hydrolysis.[2]
Self-Hydrolyzing Maleimides Thioether (Succinimidyl)Incorporate a basic amino group to catalyze intramolecular hydrolysis of the thiosuccinimide ring, leading to a stable, ring-opened product.[6][11]Rapid conversion to a stable form, preventing deconjugation.[6]
Maleamic Methyl Esters Thioether (Ring-Opened Succinimide)Reacts with thiols to directly form a stable, ring-opened succinimide structure that is resistant to deconjugation.[7][8]Forms a highly stable conjugate from the outset.[8]
Vinyl Sulfone ThioetherForms a stable, irreversible thioether bond.[1][3]Stable and irreversible linkage, good selectivity for thiols.[3][12]Generally slower reaction rate than maleimides.[3][12]
Haloacetamide (Iodo/Bromo) ThioetherForms a stable thioether bond that is not as susceptible to the reverse reaction as the maleimide-thiol adduct.[10]Stable linkage.Slower reaction rate and requires a higher pH to proceed; not as chemoselective as maleimides.[10]
Pyridyl Disulfide DisulfideReversible through disulfide exchange with other thiols.Allows for cleavable conjugation, which can be desirable for drug delivery applications.[3]Inherently reversible and not suitable for applications requiring long-term stability in a reducing environment.[3]

Quantitative Stability Data

The following tables present quantitative data on the stability of various thiol-maleimide adducts, highlighting the influence of N-substituents and the stabilizing effect of ring-opening hydrolysis.

Table 1: Half-lives of N-substituted Succinimide Thioether Conjugates in the Presence of Glutathione (B108866) [13]

N-Substituent on MaleimideThiol ConjugatedHalf-life of Conversion (hours)Extent of Conversion (%)
Ethyl4-mercaptophenylacetic acid (MPA)1889.5
Phenyl4-mercaptophenylacetic acid (MPA)3.112.3
Aminoethyl4-mercaptophenylacetic acid (MPA)--
Ethyl4-mercaptohydrocinnamic acid (MPP)2580.8
EthylN-acetyl-L-cysteine (NAC)3.690.7

Table 2: Stability of Maleimide vs. Sulfone Conjugates in Human Plasma [12]

LinkerConjugation Site on Antibody% Intact Conjugate after 72h
MaleimideLC-V205C~80%
MaleimideFc-S396C~20%
Phenyloxadiazole SulfoneFc-S396CSignificantly more stable than the maleimide conjugate

Table 3: Stability of Maleamic Methyl Ester-Based Conjugates [8][14]

Conjugate TypeCondition% Substrate Loss
Maleamic methyl ester-basedIncubation with 100 equiv. GSH for 21 days at 37°C1.8%
Traditional maleimide-basedIncubation with 100 equiv. GSH for 21 days at 37°C10%
Maleamic methyl ester-based ADCIncubation in albumin solution for 14 days at 37°C~3.8% payload shedding
Traditional maleimide-based ADCIncubation in albumin solution for 14 days at 37°C~31% payload shedding

Reaction and Stability Pathways of Maleimide-Thiol Conjugates

The reaction of a maleimide with a thiol is a Michael addition, forming a succinimidyl thioether linkage.[3] This conjugate can then undergo two competing reactions in vivo: a retro-Michael reaction that leads to deconjugation, or hydrolysis of the succinimide ring, which results in a more stable product.[6]

Maleimide_Stability_Pathways cluster_instability Instability Pathway cluster_stability Stability Pathway Maleimide Maleimide + Thiol Thioether Succinimidyl Thioether (Conjugate) Maleimide->Thioether Michael Addition Deconjugated Deconjugated Maleimide + Free Thiol Thioether->Deconjugated Retro-Michael Reaction Hydrolyzed Ring-Opened Hydrolyzed Adduct (Stable Conjugate) Thioether->Hydrolyzed Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Hydrolysis_Label Hydrolysis

Caption: Competing pathways for a maleimide-thiol conjugate.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible comparison of linker stability. Below is a representative protocol for a comparative stability assay.

Protocol: Comparative Conjugate Stability Assay in the Presence of Glutathione

1. Conjugation:

  • Protein/Peptide Preparation: Dissolve the thiol-containing protein or peptide in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Linker Preparation: Dissolve the maleimide or alternative thiol-reactive linker in a compatible solvent (e.g., DMSO).

  • Reaction: Add the linker solution to the protein/peptide solution at a specified molar ratio. Incubate at room temperature or 37°C for a designated time (e.g., 1-2 hours).

2. Purification:

  • Remove excess, unreacted linker and other small molecules by size-exclusion chromatography (e.g., using a desalting column) or dialysis.

3. Stability Assay:

  • Sample Preparation: Dilute the purified conjugate to a final concentration in PBS, pH 7.4.

  • Initiation of Stability Test: Add a stock solution of glutathione (GSH) to the conjugate solution to a final concentration of, for example, 1 mM. Prepare a control sample without GSH.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take aliquots of the reaction mixture.

  • Quenching (Optional): The reaction can be stopped by adding a quenching reagent like N-ethylmaleimide to react with any remaining free thiols.

4. Analysis:

  • Analyze the aliquots by a suitable method to quantify the amount of intact conjugate remaining. Common analytical techniques include:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the intact conjugate from the deconjugated protein/peptide and other species.

    • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For fluorescently labeled conjugates, the gel can be imaged to quantify the fluorescence associated with the protein band. Coomassie staining can be used to visualize the total protein.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the different species present in the sample.

5. Data Analysis:

  • Plot the percentage of intact conjugate remaining versus time for each linker.

  • Calculate the half-life (t½) of the conjugate under the tested conditions.

Experimental_Workflow cluster_prep Preparation cluster_assay Stability Assay cluster_analysis Analysis A Thiol-containing Biomolecule C Conjugation A->C B Thiol-Reactive Linker B->C D Purification C->D E Incubation with competing thiol (e.g., GSH) D->E F Time-course Sampling E->F G Analytical Technique (HPLC, SDS-PAGE, MS) F->G H Data Analysis (Half-life calculation) G->H

Caption: Workflow for assessing conjugate stability.

Conclusion

While maleimides are effective for thiol-reactive conjugation due to their rapid reaction kinetics and high selectivity, the stability of the resulting thioether bond is a critical factor, especially for therapeutic applications.[3] The propensity for retro-Michael reactions can be mitigated by promoting the hydrolysis of the succinimide ring or by employing next-generation linkers.[2][6] For applications demanding high in vivo stability, such as ADCs, alternatives like N-aryl maleimides, self-hydrolyzing maleimides, maleamic methyl esters, and vinyl sulfones offer more robust and reliable conjugation, minimizing premature drug release and enhancing the therapeutic window.[1][7][8][12] The choice of linker should therefore be guided by the specific stability requirements of the final bioconjugate.

References

Determining the Degree of Labeling for Maleimide-C10-NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of biomolecules is paramount for the development of targeted therapeutics, diagnostic agents, and research tools. Maleimide-C10-NHS ester is a popular bifunctional crosslinker designed to connect amine-containing and thiol-containing molecules. This guide provides an objective comparison of its performance with alternative labeling strategies, supported by experimental data, to aid in the selection of the most appropriate conjugation chemistry for a given application.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester, separated by a 10-carbon atom spacer. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond. This reaction is most efficient at a pH of 7.2-8.5.[1][2] The maleimide group, on the other hand, specifically reacts with sulfhydryl (thiol) groups, found on cysteine residues, through a Michael addition reaction to form a stable thioether bond.[3] This reaction is most selective for thiols at a pH range of 6.5-7.5.[3] Above pH 7.5, the maleimide group can also react with amines.[4]

Performance Comparison with Alternatives

The choice of a labeling reagent extends beyond this compound, with several alternatives offering distinct advantages in terms of stability, reactivity, and specificity.

Table 1: Comparison of Amine-Reactive Moieties: NHS Ester vs. TFP Ester

FeatureNHS (N-hydroxysuccinimide) EsterTFP (2,3,5,6-Tetrafluorophenyl) Ester
Reaction Mechanism Nucleophilic acyl substitution with primary aminesNucleophilic acyl substitution with primary amines
Optimal pH 7.2 - 8.5[1]>7.5[4]
Stability Prone to hydrolysis, especially at higher pH. Half-life can be in the order of minutes at pH 8.6.[5]More stable to hydrolysis than NHS esters, particularly at higher pH, with a half-life almost 10-fold longer at pH 10.[6][7]
Reaction Yield High, but can be reduced by competing hydrolysis.[8]Generally higher yields than NHS esters due to lower susceptibility to hydrolysis.[8]

Table 2: Comparison of Thiol-Reactive Moieties: Maleimide vs. Alternatives

FeatureMaleimideN-Aryl MaleimideJulia-Kocienski-like Reagents
Reaction Mechanism Michael addition with thiolsMichael addition with thiolsNucleophilic aromatic substitution
Bond Stability Thiosuccinimide bond can undergo retro-Michael reaction, leading to conjugate instability.[9]Thio-succinimide ring undergoes rapid hydrolysis, leading to a more stable conjugate that is less prone to thiol exchange.[10]Forms a highly stable thioether bond, more stable than maleimide conjugates in human plasma.[7][11]
Reaction Kinetics Fast reaction with thiols.[12]Approximately 2.5 times faster reaction with thiolates compared to N-alkyl maleimides.[10]Rapid and quantitative reaction, often complete within minutes.[11]
Specificity Highly specific for thiols at pH 6.5-7.5.[3]Highly specific for thiols.Highly specific for thiols.[11]

Experimental Protocols

Accurate determination of the degree of labeling (DOL) is crucial for ensuring the quality and consistency of bioconjugates. Below are detailed protocols for key experiments.

Protocol 1: Spectrophotometric Determination of Degree of Labeling (DOL)

This method is used to determine the average number of dye molecules conjugated to a protein.

Materials:

  • Labeled protein conjugate, purified from unreacted dye

  • Spectrophotometer

  • Quartz cuvettes

  • Buffer used for final resuspension of the conjugate

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λₘₐₓ) of the dye.[13]

  • If the absorbance readings are above the linear range of the spectrophotometer, dilute the sample with a known volume of buffer and re-measure. Account for the dilution factor in the calculations.

  • Calculate the concentration of the protein and the dye using the Beer-Lambert law. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.[13]

    • Corrected Protein Absorbance (A₂₈₀,corr): A₂₈₀ - (Aₘₐₓ × CF)

    • Protein Concentration (M): A₂₈₀,corr / ε_protein

    • Dye Concentration (M): Aₘₐₓ / ε_dye

    • Degree of Labeling (DOL): Dye Concentration (M) / Protein Concentration (M)

    Where:

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[11]

    • ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.

    • CF is the correction factor of the dye, which is the ratio of its absorbance at 280 nm to its absorbance at λₘₐₓ.[13]

Protocol 2: Quantification of Maleimide Groups using Ellman's Reagent (DTNB)

This assay determines the amount of reactive maleimide on a molecule by quantifying the reduction in a known amount of a thiol after reaction.

Materials:

  • Maleimide-activated molecule

  • L-cysteine standard solution

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) solution (4 mg/mL in reaction buffer)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.2)

  • Spectrophotometer

Procedure:

  • React a known, excess amount of L-cysteine with the maleimide-activated molecule.

  • Prepare a standard curve of L-cysteine.

  • To both the reaction mixture and the standards, add the DTNB solution.[14]

  • Incubate for 15 minutes at room temperature.[14]

  • Measure the absorbance at 412 nm. The absorbance is due to the formation of 2-nitro-5-thiobenzoate (TNB), which has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹.[4]

  • The amount of unreacted cysteine in the sample is determined from the standard curve.

  • The amount of maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.

Protocol 3: Analysis of Labeled Proteins by MALDI-TOF Mass Spectrometry

This technique is used to determine the molecular weight of the labeled protein, which can be used to calculate the number of attached labels.

Materials:

  • Labeled protein sample

  • MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)[15][16]

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Mix the labeled protein sample with the matrix solution.

  • Spot the mixture onto the MALDI target plate and allow it to dry, forming co-crystals.[1]

  • Insert the target plate into the mass spectrometer.

  • Acquire the mass spectrum. The mass of the labeled protein will be higher than that of the unlabeled protein.

  • The degree of labeling can be calculated by dividing the mass difference by the molecular weight of the attached label.

Visualizations

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Labeled ligands are often used to study receptor-ligand interactions and downstream signaling events in pathways such as the Receptor Tyrosine Kinase (RTK) pathway.

RTK_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) RTK_dimer Activated RTK (Dimerized & Autophosphorylated) RTK->RTK_dimer Dimerization & Autophosphorylation Grb2 Grb2 RTK_dimer->Grb2 Recruitment Ligand Labeled Ligand Ligand->RTK Binding SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response Gene Expression

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow for Determining Degree of Labeling

DOL_Workflow cluster_labeling Protein Labeling cluster_analysis Analysis cluster_results Results Start Protein + Labeling Reagent (e.g., this compound) Incubation Incubation (Controlled pH, Temp, Time) Start->Incubation Thiol_Assay Thiol Quantification (Ellman's Reagent) Start->Thiol_Assay Assess initial maleimide content Purification Purification (e.g., Size Exclusion Chromatography) Incubation->Purification Spectrophotometry Spectrophotometry (Measure A280 & A_max) Purification->Spectrophotometry Mass_Spec Mass Spectrometry (MALDI-TOF) Purification->Mass_Spec DOL_Calc Calculate Degree of Labeling (DOL) Spectrophotometry->DOL_Calc MW_Confirm Confirm Molecular Weight Mass_Spec->MW_Confirm Reactivity_Assess Assess Maleimide Reactivity Thiol_Assay->Reactivity_Assess

Caption: Experimental workflow for protein labeling and determination of the degree of labeling.

References

A Comparative Guide to the HPLC Analysis of Maleimide-C10-NHS Ester Reaction Products and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of crosslinker is a critical decision that influences the efficacy, stability, and overall performance of the resulting conjugate. The Maleimide-C10-NHS ester is a widely utilized heterobifunctional crosslinker, prized for its ability to connect amine-containing molecules to thiol-containing molecules. However, the stability of the maleimide-thiol linkage has prompted the development of several next-generation alternatives. This guide provides an objective comparison of this compound with these alternatives, supported by experimental data from High-Performance Liquid Chromatography (HPLC) analysis.

Performance Comparison of Maleimide (B117702) and Alternative Chemistries

The primary concern with traditional maleimide-based conjugation is the potential for retro-Michael addition, which can lead to deconjugation, especially in the presence of endogenous thiols like glutathione.[1] This instability can compromise the therapeutic efficacy and introduce off-target toxicity in applications such as antibody-drug conjugates (ADCs). The following tables summarize the performance of this compound in comparison to several innovative alternatives, based on data from HPLC stability studies.

Table 1: Comparison of Conjugate Stability in the Presence of Excess Thiols

Linker ChemistryModel SystemIncubation ConditionsPercentage of Intact Conjugate RemainingHPLC MethodReference
Conventional Maleimide Model small molecule21 days at 37°C with excess GSH~90%Not Specified[2]
Maleamic Methyl Ester Model small molecule21 days at 37°C with excess GSH~98.2%Not Specified[2]
Conventional Maleimide ADC (DAR ≈ 8)21 days at 37°C with 100 equiv. NAC~69%HPLC-HIC[2]
Maleamic Methyl Ester ADC (DAR ≈ 8)21 days at 37°C with 100 equiv. NAC~91%HPLC-HIC[2]
Conventional Maleimide N-Acetyl-l-cysteine (NAC) conjugate5 days with 100 equiv. GSH at pH 7.5~20%RP-HPLC[3]
5-Hydroxy-pyrrolone (5HP2O) N-Acetyl-l-cysteine (NAC) conjugate5 days with 100 equiv. GSH at pH 7.5~70%RP-HPLC[3]
N-phenyl maleimide -2 hours in PBS buffer (pH 7.4)Complete hydrolysisHPLC[4]
1,4-Dinitroimidazole (1a) -10 hours in PBS buffer (pH 7.4)No changeHPLC[4]

Table 2: Comparison of Reaction Conditions and Efficiency

Linker ChemistrypH RangeReaction TimeConjugation YieldKey AdvantagesReference
Maleimide 6.5 - 7.51-2 hoursHigh (>90%)Fast and highly selective for thiols.[5]
Next-Gen Maleimides (e.g., N-aryl) 6.5 - 7.5~1 hourHigh (>90%)Increased stability, reduced retro-Michael reaction.[1]
Vinyl Sulfone 7.0 - 9.02-4 hoursHigh (>90%)Forms a stable, irreversible thioether bond.[1][6]
Thiol-yne (Click Chemistry) Catalyst-dependent1-4 hoursVery High (>95%)Highly efficient and specific.[7]
5-Hydroxy-pyrrolone (5HP2O) 7.0 - 9.06-12 hoursHighStable conjugates, resistant to hydrolysis and thiol exchange.[3]
1,4-Dinitroimidazole Acidic to Neutral~1 hourHighCysteine-specific, stable conjugates.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for a typical this compound conjugation and its subsequent HPLC analysis.

Protocol 1: Protein Conjugation with this compound
  • Protein Preparation: Dissolve the protein containing a free thiol group in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 50-100 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[8]

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9]

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a desired molar ratio (e.g., 10:1 to 20:1 linker to protein).[9] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Quenching: Stop the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.[8]

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8][10]

Protocol 2: HPLC Analysis of the Conjugate

A. Reversed-Phase HPLC (RP-HPLC)

  • Equipment: An HPLC system equipped with a UV detector.

  • Column: A C4 or C18 reversed-phase column suitable for protein separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.[8]

  • Chromatographic Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Elute the conjugate using a linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the absorbance at 280 nm (for the protein) and at a wavelength appropriate for the conjugated molecule if it has a chromophore.

B. Hydrophobic Interaction Chromatography (HIC)

  • Equipment: An HPLC system with a UV detector.

  • Column: A HIC column (e.g., Butyl or Phenyl).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Sample Preparation: Dilute the purified conjugate in Mobile Phase A.

  • Chromatographic Method:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Elute the bound protein using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).[8]

    • Monitor absorbance at 280 nm. HIC is particularly useful for determining the drug-to-antibody ratio (DAR) in ADCs.[2]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the conjugation and analysis workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Solution Protein Solution (pH 7.0-7.5) Conjugation Conjugation Reaction (RT, 2h or 4°C, overnight) Protein_Solution->Conjugation Crosslinker_Solution Maleimide-C10-NHS Ester in DMSO/DMF Crosslinker_Solution->Conjugation Quenching Quench with excess thiol Conjugation->Quenching Purification Size-Exclusion Chromatography/ Dialysis Quenching->Purification HPLC_Analysis RP-HPLC or HIC Analysis Purification->HPLC_Analysis

Figure 1. Experimental workflow for this compound protein conjugation and analysis.

G Start Start Sample_Prep Sample Preparation (Dilution in Mobile Phase A) Start->Sample_Prep Injection Inject Sample onto HPLC Column Sample_Prep->Injection Gradient_Elution Gradient Elution (Increasing Organic Solvent or Decreasing Salt) Injection->Gradient_Elution Detection UV Detection (e.g., 280 nm) Gradient_Elution->Detection Data_Analysis Data Analysis (Peak Integration, Retention Time) Detection->Data_Analysis End End Data_Analysis->End

Figure 2. Logical workflow of the HPLC analysis process.

References

Choosing the Right Connection: A Guide to Spacer Arm Lengths in Maleimide-NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical decision that can significantly impact the stability, homogeneity, and in vivo performance of a bioconjugate. Maleimide-NHS esters are widely used heterobifunctional crosslinkers that facilitate the conjugation of amine- and thiol-containing molecules. The spacer arm, the molecular chain separating the maleimide (B117702) and NHS ester reactive groups, plays a pivotal role in the efficacy of these crosslinkers. This guide offers an objective comparison of different spacer arm lengths, supported by experimental data, to inform the selection of the most appropriate crosslinker for your research needs.

The length and composition of the spacer arm in a maleimide-NHS ester influence several key parameters of a bioconjugate, including solubility, stability, steric hindrance, and biological activity. While shorter spacer arms offer a more direct linkage, longer spacers, particularly those incorporating polyethylene (B3416737) glycol (PEG) units, can enhance the water solubility of the conjugate, reduce aggregation, and provide the flexibility needed to overcome steric hindrance.[1][2][3]

Impact of Spacer Arm Length on Conjugation Efficiency and Stability

The choice of spacer arm length can directly affect the efficiency of the conjugation reaction and the stability of the resulting bioconjugate. Longer, flexible spacer arms can provide better access to reactive sites on sterically hindered molecules, potentially leading to higher conjugation yields.[4][5]

Conversely, the stability of the thioether bond formed between the maleimide and a thiol group is a critical consideration. This bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of endogenous thiols like glutathione.[6] While the spacer arm itself does not directly prevent this, its composition and length can influence the local environment of the bond. To address this instability, "next-generation" maleimides, such as diiodomaleimides, have been developed to offer more rapid and stable conjugation.[6][7]

The following table summarizes the key characteristics of maleimide-NHS esters with varying spacer arm lengths based on available data.

Spacer Arm TypeTypical Length (Angstroms)Key AdvantagesKey DisadvantagesApplications
Short Alkyl Chain 5 - 10 ÅRigid, well-defined linkage.Prone to steric hindrance, potential for aggregation of hydrophobic molecules.Small molecule conjugation, applications where a short, defined distance is critical.
Long Alkyl Chain 10 - 20 ÅIncreased separation between conjugated molecules.Can increase hydrophobicity, potentially leading to aggregation.Applications requiring greater separation than short-chain linkers.
Short PEG Chain (n=2-4) ~15 - 25 ÅIncreased hydrophilicity, reduced aggregation, some flexibility.[8]May not be sufficient to overcome significant steric hindrance.General protein-protein and protein-small molecule conjugations.
Long PEG Chain (n=8-24) ~35 - 95 ÅEnhanced water solubility, significant reduction in aggregation, increased flexibility to overcome steric hindrance.[1][8][9]Can introduce heterogeneity in conjugates if the PEG is not a discrete length.Antibody-drug conjugates (ADCs), conjugation to large proteins or surfaces.

Experimental Protocols

General Two-Step Conjugation Protocol using a Maleimide-NHS Ester

This protocol provides a general guideline for conjugating an amine-containing protein (Protein 1) to a thiol-containing molecule (Molecule 2).[1][6][10]

Materials:

  • Protein 1 (amine-containing)

  • Molecule 2 (thiol-containing)

  • Maleimide-NHS ester crosslinker with desired spacer arm

  • Amine-Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris).[11]

  • Thiol-Reaction Buffer: PBS, pH 6.5-7.0, containing 1-5 mM EDTA to prevent disulfide bond formation.[6]

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Preparation of Reactants:

    • Dissolve Protein 1 in the Amine-Reaction Buffer at a concentration of 1-10 mg/mL.

    • If Molecule 2 has protected thiol groups, deprotect them according to the manufacturer's instructions. Ensure Molecule 2 is in the Thiol-Reaction Buffer.

  • Reaction of NHS Ester with Amines:

    • Immediately before use, dissolve the Maleimide-NHS ester in DMSO or DMF to a concentration of approximately 10 mM.[10]

    • Add a 5- to 20-fold molar excess of the dissolved crosslinker to the Protein 1 solution.[6]

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[6]

  • Removal of Excess Crosslinker:

    • Remove non-reacted crosslinker using a desalting column equilibrated with the Thiol-Reaction Buffer. This step is crucial to prevent the NHS ester from reacting with the thiol-containing molecule.

  • Reaction of Maleimide with Thiols:

    • Immediately add the maleimide-activated Protein 1 to the thiol-containing Molecule 2.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To quench the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) can be added to cap any unreacted maleimide groups.[12]

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted molecules and byproducts.

Visualizing the Conjugation Process

The following diagrams illustrate the key steps and concepts in maleimide-NHS ester conjugation.

experimental_workflow cluster_step1 Step 1: Activation of Protein 1 cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation Protein1 Protein 1 (with -NH2) Activated_Protein1 Maleimide-Activated Protein 1 Protein1->Activated_Protein1 + Crosslinker (pH 7.2-7.5) Crosslinker Maleimide-NHS Ester Activated_Protein1_input Reaction Mixture Desalting Desalting Column Excess_Crosslinker Excess Crosslinker Desalting->Excess_Crosslinker Removed Purified_Activated_Protein1 Purified Maleimide- Activated Protein 1 Activated_Protein1_input->Desalting Molecule2 Molecule 2 (with -SH) Conjugate Final Conjugate Purified_Activated_Protein1->Conjugate + Molecule 2 (pH 6.5-7.0)

Caption: A typical two-step workflow for bioconjugation using a Maleimide-NHS ester crosslinker.

spacer_arm_effect cluster_short Short Spacer Arm cluster_long Long PEG Spacer Arm P1_short Protein A P2_short Protein B P1_short->P2_short Steric Hindrance P1_long Protein A P2_long Protein B P1_long->P2_long Overcomes Hindrance Title Impact of Spacer Arm Length on Steric Hindrance

Caption: A conceptual diagram illustrating how a long PEG spacer arm can mitigate steric hindrance.

References

advantages of Maleimide-C10-NHS ester over homobifunctional crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a crosslinking agent is a critical determinant of experimental success. For researchers striving for precision and control in linking biomolecules, the advantages of heterobifunctional crosslinkers like Maleimide-C10-NHS ester over their homobifunctional counterparts are profound. This guide provides an objective comparison, supported by experimental principles and data, to illuminate why a strategic selection of a crosslinker is paramount for robust and reproducible results in applications ranging from antibody-drug conjugates (ADCs) to diagnostic assays.

Executive Summary

Homobifunctional crosslinkers, possessing two identical reactive groups, are prone to uncontrolled reactions, leading to a heterogeneous mixture of products including undesirable polymers and self-conjugated molecules.[1] In stark contrast, heterobifunctional crosslinkers such as this compound offer a controlled, two-step conjugation process. This sequential approach drastically minimizes side reactions, leading to higher yields of the desired conjugate and a more homogenous product.[1] The distinct chemistries of the N-hydroxysuccinimide (NHS) ester, targeting primary amines (-NH2), and the maleimide (B117702) group, which specifically reacts with sulfhydryl groups (-SH), provide the foundation for this superior control.[]

The Perils of Homobifunctionality: A High-Risk, Low-Reward Scenario

Homobifunctional crosslinkers, such as Disuccinimidyl suberate (B1241622) (DSS) or Bis(sulfosuccinimidyl) suberate (BS3), react with the same functional group, typically primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[3] This inherent lack of specificity leads to a statistical mixture of products, including:

  • Intramolecular crosslinking: Linking two sites within the same molecule.

  • Intermolecular crosslinking (desired): Linking two different molecules.

  • Polymerization/Aggregation: Uncontrolled linking of multiple molecules, leading to insoluble aggregates.[1]

  • Self-conjugation: Linking of two identical molecules.[4]

These side reactions not only reduce the yield of the desired conjugate but also introduce significant challenges in purification and characterization, ultimately compromising the reliability and reproducibility of downstream applications.

This compound: Precision Engineering for Bioconjugation

This compound, a heterobifunctional crosslinker, circumvents the pitfalls of homobifunctional reagents by enabling a sequential, two-step conjugation strategy. This is made possible by the differential reactivity of its two functional ends: the NHS ester and the maleimide.[]

  • Step 1: Amine Reaction. The NHS ester reacts efficiently with primary amines at a pH of 7-9 to form a stable amide bond.[5] This initial step activates the first molecule.

  • Step 2: Sulfhydryl Reaction. After removing the excess unreacted crosslinker, the maleimide-activated molecule is introduced to the second molecule containing a sulfhydryl group. The maleimide group specifically reacts with the sulfhydryl group at a pH of 6.5-7.5 to form a stable thioether bond.[]

This controlled, stepwise approach is the cornerstone of its advantages.

Key Advantages of this compound

The strategic design of this compound translates into several tangible benefits for the researcher:

  • Minimized Self-Conjugation and Polymerization: By reacting with two different functional groups in a sequential manner, the formation of unwanted homodimers and polymers is significantly reduced.[1][4] This leads to a more homogenous product and simplifies downstream purification.

  • Greater Control and Higher Yield: The two-step process allows for precise control over the conjugation reaction, maximizing the yield of the desired heterodimeric conjugate.

  • Specificity of Targeting: The distinct reactivity of the NHS ester and maleimide groups allows for the specific targeting of different functional groups on biomolecules. This is particularly advantageous when one of the molecules has a limited number of reactive sites.

  • Stable Linkage: Both the amide and thioether bonds formed are highly stable under physiological conditions, ensuring the integrity of the conjugate in subsequent experiments or therapeutic applications.[6]

Comparative Overview

FeatureThis compound (Heterobifunctional)Homobifunctional Crosslinkers (e.g., DSS, BS3)
Reactive Groups NHS ester (reacts with amines) and Maleimide (reacts with sulfhydryls)Two identical reactive groups (e.g., two NHS esters)
Reaction Strategy Controlled, two-step sequential conjugation[7]One-step, uncontrolled reaction[3]
Control over Reaction HighLow
Primary Side Reactions MinimalSelf-conjugation, polymerization, intramolecular crosslinking[1]
Product Homogeneity HighLow
Yield of Desired Conjugate HighVariable, often low
Purification SimplerComplex and challenging

Experimental Data: Stability of Maleimide-Based Conjugates

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound

This protocol outlines the general procedure for conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

Materials:

  • This compound

  • Protein-NH2

  • Protein-SH

  • Conjugation Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (amine-free)

  • Anhydrous DMSO or DMF

  • Desalting column

  • Reducing agent (e.g., TCEP), if Protein-SH has disulfide bonds

Procedure:

  • Preparation of Protein-SH: If the sulfhydryl groups on Protein-SH are not free, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.[]

  • Activation of Protein-NH2: a. Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.[9] b. Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH2 solution in Conjugation Buffer.[7] c. Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[7]

  • Removal of Excess Crosslinker: Remove non-reacted this compound from the activated Protein-NH2 using a desalting column equilibrated with Conjugation Buffer.[7]

  • Conjugation to Protein-SH: a. Immediately mix the desalted, activated Protein-NH2 with the prepared Protein-SH. b. Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.[]

  • Purification: Purify the final conjugate using size-exclusion chromatography to separate the desired conjugate from unreacted proteins.

Protocol 2: One-Step Crosslinking using DSS (Homobifunctional Crosslinker)

This protocol provides a general method for crosslinking proteins using DSS.

Materials:

  • DSS (Disuccinimidyl suberate)

  • Protein mixture

  • Conjugation Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7-9 (amine-free)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

Procedure:

  • Protein Preparation: Prepare the protein mixture in Conjugation Buffer.

  • DSS Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a concentration of 10-25 mM.[9]

  • Crosslinking Reaction: a. Add the DSS solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker is a common starting point.[3] b. Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[3]

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.[3]

  • Analysis: Analyze the reaction mixture by SDS-PAGE to observe the formation of crosslinked products of various molecular weights.

Visualizing the Advantage: Reaction Pathways

The following diagrams illustrate the fundamental differences in the reaction pathways of heterobifunctional and homobifunctional crosslinkers.

Homobifunctional_Crosslinking cluster_0 One-Step Reaction P1_1 Protein 1 Polymer Polymerized Aggregate P1_1->Polymer Uncontrolled Polymerization Self_Conjugate Self-Conjugated Protein 1 P1_1->Self_Conjugate Self-Conjugation Desired_Conjugate Desired Conjugate P1_1->Desired_Conjugate Desired Conjugation P1_2 Protein 1 P1_2->Polymer P1_2->Self_Conjugate P2_1 Protein 2 P2_1->Polymer P2_1->Desired_Conjugate Crosslinker Homobifunctional Crosslinker

Caption: Uncontrolled reaction with a homobifunctional crosslinker.

Heterobifunctional_Crosslinking cluster_1 Step 1: Activation cluster_2 Step 2: Conjugation P1 Protein 1 (-NH2) Activated_P1 Activated Protein 1 P1->Activated_P1 NHS ester reaction Crosslinker This compound Crosslinker->Activated_P1 Activated_P1_2 Activated Protein 1 Desired_Conjugate Desired Conjugate Activated_P1_2->Desired_Conjugate Maleimide reaction P2 Protein 2 (-SH) P2->Desired_Conjugate

Caption: Controlled two-step conjugation with this compound.

Conclusion

For researchers and drug development professionals who demand precision, control, and high yields in their bioconjugation strategies, the choice is clear. This compound, as a prime example of a heterobifunctional crosslinker, offers a superior alternative to homobifunctional reagents. By enabling a controlled, two-step conjugation process, it minimizes the formation of undesirable side products, leading to a more homogenous and well-defined final conjugate. This level of control is not merely an incremental improvement but a fundamental advantage that can significantly impact the quality, reproducibility, and ultimate success of research and development endeavors.

References

A Comparative Guide to Maleimide-C10-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maleimide-C10-NHS ester is a heterobifunctional crosslinking reagent widely employed in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides an objective comparison of its performance against alternative crosslinkers, supported by experimental data, and offers detailed protocols for its application.

Principle of this compound Chemistry

This compound contains two reactive moieties connected by a 10-carbon alkyl spacer:

  • N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a pH of 7.2-8.5.

  • Maleimide (B117702): Reacts specifically with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether bond. This reaction is most effective at a pH of 6.5-7.5.

The C10 alkyl spacer provides a fixed distance between the conjugated molecules, which can be crucial for maintaining the biological activity of the biomolecules.

Applications in Bioconjugation

The primary application of this compound is in the site-specific conjugation of two different biomolecules. A common workflow involves a two-step process:

  • Activation of the first molecule: A protein or antibody with available lysine residues is reacted with an excess of this compound. The NHS ester end reacts with the primary amines on the protein, introducing a maleimide group.

  • Conjugation to the second molecule: After removing the excess crosslinker, the maleimide-activated protein is introduced to a second molecule containing a free thiol group (e.g., a cytotoxic drug, a peptide, or another protein). The maleimide group reacts with the thiol, forming a stable conjugate.

This sequential approach minimizes the formation of unwanted homodimers of the first protein.

Performance Comparison with Alternative Crosslinkers

The performance of a crosslinker is critical for the stability, homogeneity, and in vivo efficacy of the resulting bioconjugate. A key consideration for maleimide-based linkers is the stability of the thioether bond, which can be susceptible to a retro-Michael reaction, leading to deconjugation.

Stability of the Thioether Linkage

The thiosuccinimide ring formed upon reaction of a maleimide with a thiol can undergo hydrolysis, which is a stabilizing event that prevents the reverse retro-Michael reaction. However, traditional N-alkyl maleimides, such as this compound, exhibit variable stability.

Table 1: Stability Comparison of N-Alkyl vs. N-Aryl Maleimide Antibody-Drug Conjugates (ADCs)

Maleimide TypeDeconjugation in Thiol-Containing Buffer (7 days, 37°C)Deconjugation in Serum (7 days, 37°C)Reference
N-Alkyl Maleimide 35-67%35-67%[1][2][3]
N-Aryl Maleimide < 20%< 20%[1][2][3]

As the data indicates, ADCs prepared with N-aryl maleimides exhibit significantly greater stability compared to those made with N-alkyl maleimides like this compound.[1][2][3] This is attributed to the electronic properties of the aryl group, which accelerate the stabilizing hydrolysis of the thiosuccinimide ring.

Impact of the Spacer Arm

The length and nature of the spacer arm can influence the conjugation efficiency, solubility, and biological activity of the final conjugate. While specific quantitative data directly comparing a C10 alkyl spacer to other lengths is limited in publicly available literature, the general principles are:

  • Shorter spacers (e.g., C2, C6): May be preferred when a more rigid and defined distance between the conjugated molecules is desired.

  • Longer spacers (e.g., C10, PEG spacers): Can reduce steric hindrance, potentially leading to higher conjugation efficiencies, especially with bulky molecules. Longer spacers can also improve the solubility of the conjugate.

Experimental Protocols

The following are generalized protocols for the preparation of an antibody-drug conjugate (ADC) using a maleimide-NHS ester crosslinker. Optimization is recommended for each specific antibody and drug combination.

Protocol 1: Two-Step Antibody-Drug Conjugation

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing drug

  • Reaction buffers:

    • Amine-reactive buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

    • Thiol-reactive buffer: PBS, pH 6.5-7.0, with 1-5 mM EDTA

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the amine-reactive buffer at a concentration of 1-10 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the amine-reactive buffer using a desalting column or dialysis.

  • Crosslinker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Antibody Activation:

    • Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Removal of Excess Crosslinker:

    • Immediately after incubation, remove the unreacted this compound using a desalting column or dialysis, exchanging the maleimide-activated antibody into the thiol-reactive buffer. This step is crucial to prevent hydrolysis of the NHS ester and reaction with the quenching agent.

  • Conjugation to Thiol-Containing Drug:

    • Add the thiol-containing drug to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as Tris-HCl or Glycine to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from excess drug and other reagents using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC, and SDS-PAGE.

Visualizing the Workflow

General Workflow for ADC Preparation

ADC_Preparation_Workflow cluster_activation Step 1: Antibody Activation cluster_purification1 Purification cluster_conjugation Step 2: Drug Conjugation cluster_purification2 Final Purification Antibody Antibody (with Lysine residues) Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody NHS ester reaction (pH 7.2-8.5) Crosslinker This compound Crosslinker->Activated_Antibody Purification1 Remove Excess Crosslinker Activated_Antibody->Purification1 Activated_Antibody_Purified Purified Activated Antibody Thiol_Drug Thiol-Containing Drug ADC Antibody-Drug Conjugate (ADC) Thiol_Drug->ADC Purification2 Remove Excess Drug & Reagents ADC->Purification2 Activated_Antibody_Purified->ADC Maleimide reaction (pH 6.5-7.5)

Caption: Workflow for preparing an Antibody-Drug Conjugate (ADC) using a two-step process.

Chemical Reactions in ADC Formation

References

A Comparative Guide to Maleimide-C10-NHS Ester Conjugation: Navigating Stability and Performance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful covalent linkage of biomolecules is a cornerstone of innovation. The choice of a crosslinker is critical, directly impacting the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. This guide provides an objective comparison of the widely used Maleimide-C10-NHS ester with alternative conjugation chemistries, supported by experimental data to inform the selection of the optimal tool for your bioconjugation needs.

The this compound is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, separated by a 10-carbon aliphatic chain. The NHS ester reacts with primary amines, such as those on lysine (B10760008) residues of proteins, while the maleimide group selectively targets sulfhydryl (thiol) groups, typically found on cysteine residues. This dual reactivity allows for the controlled and sequential conjugation of two different molecules.

While the this compound offers a straightforward approach to bioconjugation, a significant consideration is the stability of the thioether bond formed between the maleimide and the thiol. This bond can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in the bloodstream.[1][2][3] This potential instability has driven the development of alternative strategies that offer enhanced stability and performance.

Performance Comparison: Maleimide-Based Linkers and Alternatives

The following table summarizes key performance characteristics of conventional maleimide linkers and their more stable alternatives. While specific data for the C10 variant is limited, the performance of the maleimide group is the primary determinant of stability.

Linker TypeReactive GroupsKey AdvantagesKey DisadvantagesConjugate Stability (in serum/thiol buffer)
This compound (N-alkyl maleimide type) Maleimide, NHS EsterWell-established chemistry, readily available.Potential for retro-Michael reaction leading to deconjugation.[1][2][3]Variable; can show significant deconjugation over time (e.g., 35-67% over 7 days).[1]
N-Aryl Maleimide-NHS Ester N-Aryl Maleimide, NHS EsterIncreased stability of the thioether bond due to accelerated hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction.[1]May have slightly different reaction kinetics compared to N-alkyl maleimides.High; significantly less deconjugation compared to N-alkyl maleimides (e.g., <20% over 7 days).[1]
Dibromomaleimide (DBM) based linkers DibromomaleimideForms a stable, re-bridged disulfide bond, leading to more homogeneous and stable conjugates.Requires reduction of disulfide bonds prior to conjugation.High; resistant to thiol exchange reactions.
Phenyloxadiazole Sulfone Linkers Phenyloxadiazole SulfoneForms highly stable thioether bonds, resistant to thioether exchange in plasma.[4]Slower reaction kinetics compared to maleimides.[4]Very high; demonstrates improved stability in human plasma compared to maleimide conjugates.[4]
Click Chemistry Linkers (e.g., DBCO-NHS Ester) Dibenzocyclooctyne (DBCO), NHS EsterBioorthogonal reaction (no side reactions with biological components), high efficiency and stability.DBCO group can be hydrophobic.Very high; forms a stable triazole linkage.

Experimental Protocols

General Protocol for Two-Step Antibody Conjugation using this compound

This protocol outlines a general procedure for conjugating a thiol-containing molecule to an antibody using this compound.

Materials:

  • Antibody (or other amine-containing protein)

  • Thiol-containing molecule (e.g., peptide, drug)

  • This compound

  • Reaction Buffer A (amine-reactive step): Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5. Avoid amine-containing buffers like Tris.

  • Reaction Buffer B (thiol-reactive step): PBS or similar buffer, pH 6.5-7.5.

  • Quenching solution: 1M Tris-HCl, pH 8.0 or 1M glycine

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

Step 1: Activation of the Antibody with this compound

  • Dissolve the antibody in Reaction Buffer A to a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.

Step 2: Conjugation of the Thiol-Containing Molecule

  • Immediately add the thiol-containing molecule to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the antibody is recommended.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • The resulting conjugate can be purified using size-exclusion chromatography or dialysis to remove unreacted thiol-containing molecules.

Protocol for Enhancing Maleimide Conjugate Stability

To address the instability of the maleimide-thiol linkage, a post-conjugation hydrolysis step can be introduced, particularly when using N-aryl maleimides, to form a stable ring-opened structure.[1]

  • Following the conjugation reaction in Step 2, adjust the pH of the conjugate solution to pH 8.5-9.0.

  • Incubate at 37°C for a period determined by the specific maleimide used (can range from a few hours to overnight).

  • Neutralize the solution back to a physiological pH (7.0-7.4).

  • Purify the stabilized conjugate as described above.

Visualizing the Conjugation Process

The following diagrams illustrate the key chemical reactions and the experimental workflow.

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Thiol Reaction Antibody-NH2 Antibody with Primary Amine (Lysine) Activated_Antibody Maleimide-Activated Antibody Antibody-NH2->Activated_Antibody + Linker (pH 7.2-8.5) Linker This compound Final_Conjugate Stable Antibody Conjugate Activated_Antibody->Final_Conjugate + Molecule-SH (pH 6.5-7.5) Molecule-SH Thiol-Containing Molecule (Cysteine)

Two-step conjugation reaction using this compound.

G start Start dissolve_antibody Dissolve Antibody in Reaction Buffer A (pH 7.2-8.5) start->dissolve_antibody mix_reactants Add Linker to Antibody Solution dissolve_antibody->mix_reactants dissolve_linker Dissolve this compound in DMSO/DMF dissolve_linker->mix_reactants incubate_amine Incubate (30-60 min RT or 2h on ice) mix_reactants->incubate_amine desalt Remove Excess Linker (Desalting Column) incubate_amine->desalt add_thiol Add Thiol-Containing Molecule desalt->add_thiol incubate_thiol Incubate (2h RT or overnight at 4°C) add_thiol->incubate_thiol purify Purify Conjugate (SEC/Dialysis) incubate_thiol->purify end End purify->end

Experimental workflow for this compound conjugation.

G Maleimide_Conjugate Maleimide-Thiol Conjugate (Thiosuccinimide) Retro_Michael Retro-Michael Reaction (Deconjugation) Maleimide_Conjugate->Retro_Michael Ring_Opening Thiosuccinimide Ring Hydrolysis (Stabilization) Maleimide_Conjugate->Ring_Opening Thiol_Exchange Thiol Exchange with Endogenous Thiols Retro_Michael->Thiol_Exchange Leads to Stable_Conjugate Stable Ring-Opened Conjugate Ring_Opening->Stable_Conjugate

Competing reaction pathways for maleimide-thiol conjugates.

References

A Comparative Guide to the In Vivo Stability of Maleimide-C10-NHS Ester Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of the linker in bioconjugates, such as antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. The Maleimide-C10-NHS ester is a commonly utilized heterobifunctional crosslinker that facilitates the conjugation of molecules to proteins, peptides, and other biomolecules. This guide provides an objective comparison of the in vivo stability of the resulting maleimide-thiol linkage and presents data on more stable alternatives.

The linkage formed by the reaction of a maleimide (B117702) group with a thiol (e.g., from a cysteine residue) is known as a thiosuccinimide adduct. A primary concern with this linkage is its susceptibility to a retro-Michael reaction in the physiological environment.[1][2] This reaction can lead to the premature cleavage of the conjugate, resulting in off-target toxicity and diminished therapeutic efficacy.[1] Endogenous thiols, such as glutathione (B108866) and albumin, can facilitate this cleavage.[1] Consequently, significant research has focused on enhancing the stability of this linkage.

Comparative Stability of Maleimide-Based Linkages

Several strategies have been developed to address the instability of the traditional thiol-maleimide bond. These approaches primarily involve modifications to the maleimide structure to create a more stable conjugate. The following table summarizes the stability of different maleimide-based linkages in vivo.

Linker TypeModification StrategyKey FeaturesIn Vivo Stability (Half-life)Reference
Traditional N-Alkyl Maleimide Standard maleimide structureSusceptible to retro-Michael reaction and thiol exchange.Variable, can be as low as a few hours for some conjugates.[2][1][2]
Hydrolyzed Thiosuccinimide Post-conjugation hydrolysis of the succinimide (B58015) ring.The ring-opened product is significantly more resistant to the retro-Michael reaction.[3][4]Half-lives can be extended to over two years for the ring-opened products.[3][4][3][4][5]
Self-Hydrolyzing Maleimides (e.g., with DPR) Incorporation of a basic amino group (e.g., from diaminopropionic acid) adjacent to the maleimide.Intramolecular catalysis of thiosuccinimide ring hydrolysis at neutral pH.[6]Significantly improved stability, with little payload loss observed over 7 days in one study.[6][6]
N-Aryl Maleimides Addition of an N-phenyl or N-fluorophenyl group to the maleimide nitrogen.Accelerates both thiol-maleimide coupling and subsequent stabilizing hydrolysis.Less than 20% deconjugation in serum over 7 days, compared to 35-67% for N-alkyl maleimides.[7][7]
Next-Generation Maleimides (e.g., Diiodomaleimides) Modified maleimide ring structure.Rapid bioconjugation and increased hydrolytic stability, enabling conjugation in sterically hindered systems.[8]Products are stable in serum.[8][8]
Thiazine (B8601807) Linker Conjugation of a maleimide to a peptide with an N-terminal cysteine.Forms a rearranged, more stable thiazine structure.Markedly slower degradation and over 20 times less susceptible to glutathione adduct formation compared to the standard thioether.[9][9]

Experimental Protocols for Assessing Linker Stability

Accurate assessment of linker stability is crucial for the development of safe and effective biotherapeutics. The following are key experimental protocols used to evaluate the in vivo and in vitro stability of bioconjugates.

Protocol 1: In Vivo Pharmacokinetic Study for Linker Stability Assessment

This protocol outlines a general procedure for conducting a pharmacokinetic study in mice to evaluate the in vivo stability of an ADC.[10][11]

  • Materials:

    • Antibody-drug conjugate (ADC)

    • Animal model (e.g., SCID mice)

    • Anesthesia

    • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

    • Centrifuge

    • -80°C freezer

    • ELISA and/or LC-MS/MS instrumentation

  • Procedure:

    • Administer a single intravenous dose of the ADC to a cohort of mice.

    • At predetermined time points (e.g., 10 minutes, 1, 4, 8, 24, 48, 96, 168 hours), collect blood samples via a suitable method (e.g., tail vein, cardiac puncture for terminal bleed).[11]

    • Process the blood to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Analyze the plasma samples to determine the concentrations of:

      • Total antibody (using a generic anti-IgG ELISA).

      • Intact ADC (using an ELISA that detects both the antibody and the drug, or by LC-MS).

      • Free drug (using LC-MS/MS).[10][11]

    • Plot the mean plasma concentrations of each species versus time.

    • Calculate pharmacokinetic parameters, including the half-life (t1/2) of the ADC, to assess linker stability.[10]

Protocol 2: In Vitro Whole Blood Stability Assay

In vitro whole blood stability assays have shown a better correlation with in vivo findings compared to plasma stability assays.[12]

  • Materials:

    • Antibody-drug conjugate (ADC)

    • Freshly collected whole blood (e.g., mouse, rat, human) with anticoagulant

    • Incubator at 37°C

    • Affinity capture reagents (e.g., protein A/G beads)

    • LC-MS system

  • Procedure:

    • Spike the ADC into the whole blood at a defined concentration.

    • Incubate the samples at 37°C for various time points (e.g., 0, 6, 24, 48 hours).

    • At each time point, lyse the red blood cells and use affinity capture to isolate the ADC and related antibody species.

    • Analyze the captured material by LC-MS to determine the extent of drug loss or modification.

    • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Visualizing Linker Instability and Experimental Workflow

The following diagrams illustrate the mechanism of maleimide-thiol linkage instability and a typical experimental workflow for assessing in vivo stability.

cluster_instability Maleimide-Thiol Linkage Instability Intact_ADC Intact ADC (Thiosuccinimide Linkage) Cleaved_ADC Cleaved ADC (Free Thiol on Antibody) Intact_ADC->Cleaved_ADC Retro-Michael Reaction Free_Drug Free Drug-Linker Intact_ADC->Free_Drug Retro-Michael Reaction Albumin_Adduct Albumin-Drug Adduct Free_Drug->Albumin_Adduct Thiol Exchange with Endogenous Thiols (e.g., Albumin)

Caption: Consequences of in vivo instability of the thiol-maleimide linkage.

cluster_workflow Experimental Workflow for In Vivo Stability Assessment Dosing Administer ADC to Animal Model Sampling Collect Blood Samples at Various Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Analysis Analyze Plasma Samples Processing->Analysis Total_Ab Total Antibody (ELISA) Analysis->Total_Ab Intact_ADC Intact ADC (ELISA/LC-MS) Analysis->Intact_ADC Free_Drug Free Drug (LC-MS/MS) Analysis->Free_Drug Data_Analysis Calculate PK Parameters (e.g., Half-life) Total_Ab->Data_Analysis Intact_ADC->Data_Analysis Free_Drug->Data_Analysis

Caption: Experimental workflow for assessing in vivo linker stability.

References

Safety Operating Guide

Proper Disposal of Maleimide-C10-NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Maleimide-C10-NHS ester, a bifunctional crosslinker commonly used in the synthesis of PROTACs and other bioconjugates. Adherence to these protocols is vital for personnel safety and environmental protection.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: When handling the solid powder, a dust mask (e.g., N95) is recommended to prevent inhalation.[1]

Disposal Procedures: A Step-by-Step Approach

The proper disposal method for this compound is contingent on its physical state: unreacted solid powder, solutions, or contaminated labware. All waste generated should be treated as chemical waste and segregated from regular trash.[2]

Step 1: Deactivation of Reactive Functional Groups

Due to its reactive nature, this compound should be chemically deactivated before disposal. This compound possesses two reactive moieties: an NHS ester and a maleimide (B117702) group. Both can be hydrolyzed, and the maleimide can also be quenched with a thiol-containing compound.

Deactivation Protocol for Solutions:

  • NHS Ester Hydrolysis: The NHS ester group is susceptible to hydrolysis, which is accelerated at a basic pH.[3][4]

    • For aqueous solutions, adjust the pH to between 8.5 and 9.0 using a suitable base like sodium bicarbonate or sodium carbonate.

    • For solutions in organic solvents such as DMSO or DMF[5], dilute the solution with a 10-fold excess of an aqueous buffer (e.g., phosphate-buffered saline) and then adjust the pH.

    • Allow the solution to stir at room temperature for at least 4 hours (or overnight) to ensure complete hydrolysis of the NHS ester.[2][3]

  • Maleimide Quenching: The maleimide group can be deactivated by reaction with a thiol.

    • Prepare a solution of a thiol-containing compound such as L-cysteine or dithiothreitol (B142953) (DTT) in a buffer at a pH between 7.0 and 7.5.

    • Add a 2 to 5-fold molar excess of the thiol solution to the hydrolyzed this compound solution.

    • Allow the mixture to react for at least 2 hours at room temperature to ensure complete quenching of the maleimide group.

Step 2: Waste Collection and Labeling

  • Unused or Expired Solid Waste:

    • Do not dispose of the solid powder in the regular trash.[2]

    • Collect the original vial containing the unused or expired product in a designated "Hazardous Waste" container.[2]

  • Deactivated Liquid Waste:

    • After completing the deactivation steps, transfer the resulting solution to a designated aqueous hazardous waste container.

  • Contaminated Labware and Debris:

    • All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container.[2]

    • Electrophoresis gels containing this compound should also be collected in a sealed container and disposed of as hazardous waste.[2]

  • Labeling:

    • Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[2]

Step 3: Final Disposal

  • Store the labeled hazardous waste containers in a designated, secure area.

  • Arrange for pickup and disposal by your institution's licensed hazardous waste management provider. Never dispose of this chemical waste down the drain or in regular solid waste.[1][2]

Quantitative Data for Deactivation

ParameterValuePurposeReference
NHS Ester Hydrolysis pH 8.5 - 9.0To accelerate the hydrolysis of the NHS ester group.[3][4]
NHS Ester Hydrolysis Time ≥ 4 hoursTo ensure complete hydrolysis.[2][3]
Maleimide Quenching pH 7.0 - 7.5Optimal pH for the reaction of maleimides with thiols.[5]
Thiol Molar Excess 2 to 5-foldTo ensure complete quenching of the maleimide group.N/A
Maleimide Quenching Time ≥ 2 hoursTo allow for complete reaction with the thiol.N/A

Experimental Workflow and Logic

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Waste_ID Identify Waste Type PPE->Waste_ID Solid_Waste Unused/Expired Solid or Contaminated Labware Waste_ID->Solid_Waste Solid Liquid_Waste Solution of this compound Waste_ID->Liquid_Waste Liquid Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Store Store in Designated Area Collect_Solid->Store Deactivate Chemically Deactivate Liquid_Waste->Deactivate Hydrolyze 1. Hydrolyze NHS Ester (pH 8.5-9.0, ≥4h) Deactivate->Hydrolyze Quench 2. Quench Maleimide (Thiol, pH 7.0-7.5, ≥2h) Hydrolyze->Quench Collect_Liquid Collect in Labeled Aqueous Hazardous Waste Container Quench->Collect_Liquid Collect_Liquid->Store Dispose Dispose via Licensed Waste Management Store->Dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Maleimide-C10-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Maleimide-C10-NHS Ester

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure safe operational handling and disposal of this bifunctional crosslinking agent.

Chemical and Physical Properties

This compound is a white to off-white solid used as an alkyl/ether-based PROTAC linker.[1][2] It is a moisture-sensitive compound.[3]

PropertyValue
CAS Number 87981-04-2
Molecular Formula C₁₉H₂₆N₂O₆
Molecular Weight 378.42 g/mol [2][4][5]
Appearance White to off-white solid[1][2]
Purity ≥98%[5]
Storage and Stability

Proper storage is critical to maintain the reactivity of this compound.

ConditionDuration
Powder at -20°C 3 years[1][2]
In solvent at -80°C 6 months[1][2]
In solvent at -20°C 1 month[1][2]

Note: The compound is moisture-sensitive.[3] Store with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][6] Solutions should be prepared fresh; do not store the reagent in solution for extended periods.[3][6]

Operational Plan: Handling and Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure all potential hazards are identified and mitigated.

Engineering Controls
  • Ventilation: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Work Area: Designate a specific area for handling this compound. The work surface should be lined with absorbent, disposable bench paper.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE ComponentSpecificationPurpose
Gloves Double-gloving with powder-free nitrile gloves.Prevents skin contact. The outer glove should be removed immediately after handling the compound.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from dust and potential splashes.
Lab Coat A disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be required if handling large quantities or if there is a risk of aerosolization outside of a containment system.Prevents inhalation of fine powder particles.
Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the designated handling area in the chemical fume hood is clean and prepared with disposable bench paper.

    • Assemble all necessary equipment and reagents (e.g., solvent, vials, pipettes, vortexer).

    • Allow the vial of this compound to warm to room temperature before opening.[3][6]

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully fastened.

    • Don the inner pair of nitrile gloves.

    • Put on chemical safety goggles.

    • Don the outer pair of nitrile gloves, ensuring the cuffs of the lab coat are tucked into the outer gloves.

  • Weighing and Reconstitution:

    • Carefully open the vial inside the chemical fume hood.

    • Weigh the desired amount of the compound using a tared weigh boat.

    • To reconstitute, add the appropriate solvent (e.g., anhydrous DMSO or DMF) to the vial containing the compound.[1][3] The NHS-ester is not readily soluble in aqueous buffers.[3]

    • Close the vial and vortex until the solid is completely dissolved.

  • Experimental Use:

    • Perform the reaction in a closed system where possible.

    • The NHS ester group reacts with primary amines at a pH of 7-9, while the maleimide (B117702) group reacts with sulfhydryl groups at a pH of 6.5-7.5.[3]

    • In aqueous solutions, the NHS ester is susceptible to hydrolysis, a reaction that increases with pH.[3]

  • Post-Handling:

    • Decontaminate any non-disposable equipment that came into contact with the compound.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Dispose of used weigh boats, pipette tips, and contaminated bench paper in a designated hazardous waste container.

    • Place the outer pair of gloves in this container before leaving the work area.

  • Liquid Waste:

    • Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.

    • Do not pour any of this chemical down the drain.

  • PPE Disposal:

    • The disposable lab coat and inner gloves should be removed and placed in the hazardous waste container upon completion of the work.

  • Waste Pickup:

    • Follow your institution's guidelines for the disposal of hazardous chemical waste. Ensure the waste container is properly labeled with the contents.

Experimental Workflow and Safety Procedures

The following diagram illustrates the key steps for safely handling this compound.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Disposal cluster_doff 5. Doff PPE prep_area Prepare Fume Hood gather_materials Gather Materials prep_area->gather_materials warm_reagent Warm Reagent to RT gather_materials->warm_reagent don_gown Don Lab Gown warm_reagent->don_gown don_gloves1 Don Inner Gloves don_gown->don_gloves1 don_goggles Don Goggles don_gloves1->don_goggles don_gloves2 Don Outer Gloves don_goggles->don_gloves2 weigh Weigh Compound don_gloves2->weigh reconstitute Reconstitute in Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Equipment experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste clean_area Clean Work Area dispose_waste->clean_area doff_gloves2 Remove Outer Gloves clean_area->doff_gloves2 doff_gown Remove Gown doff_gloves2->doff_gown doff_goggles Remove Goggles doff_gown->doff_goggles doff_gloves1 Remove Inner Gloves doff_goggles->doff_gloves1 wash_hands Wash Hands Thoroughly doff_gloves1->wash_hands

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maleimide-C10-NHS ester
Reactant of Route 2
Reactant of Route 2
Maleimide-C10-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.